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2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine Documentation Hub

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  • Product: 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine
  • CAS: 52836-31-4

Core Science & Biosynthesis

Foundational

Introduction: Mitigating Herbicidal Phytotoxicity in Modern Agriculture

An In-depth Technical Guide to 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (R-29148): A Herbicide Safener In the pursuit of maximizing crop yields, the use of herbicides is indispensable for effective weed managemen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (R-29148): A Herbicide Safener

In the pursuit of maximizing crop yields, the use of herbicides is indispensable for effective weed management. However, the application of potent, broad-spectrum herbicides often carries the inherent risk of phytotoxicity to the crops themselves. This challenge has catalyzed the development of herbicide safeners—specialized chemical agents that selectively protect crop plants from herbicide-induced damage without compromising the herbicide's efficacy against target weeds.[1][2] 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, commonly known by its developmental code R-29148, stands as a significant compound within this class of agrochemicals.[3] It is a member of the oxazolidine family, characterized by a dichloroacetyl group crucial for its biological activity.[3] This guide provides a comprehensive technical overview of R-29148, detailing its chemical properties, mechanism of action, synthesis, and application for researchers and professionals in agricultural science and drug development.

Core Chemical and Physical Identity

A precise understanding of a compound's properties is foundational to its application and study. R-29148 is an organochlorine compound and a tertiary carboxamide.[3] Its identity is defined by a specific molecular structure and a set of unique identifiers.

PropertyValueSource
IUPAC Name 2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone[3]
Common Name R-29148[3][4]
CAS Number 52836-31-4[3]
Molecular Formula C₈H₁₃Cl₂NO₂[3]
Molecular Weight 226.10 g/mol PubChem
Appearance Crystalline Solid (when purified)[5]

Mechanism of Action: Enhancing Intrinsic Detoxification Pathways

The efficacy of R-29148 lies not in altering the herbicide, but in augmenting the crop's innate defense mechanisms. The primary mode of action is the induction of enzymatic systems responsible for detoxifying xenobiotics, such as herbicides.[6]

Upregulation of Glutathione S-Transferases (GSTs)

The cornerstone of R-29148's protective effect is its ability to significantly increase the expression and activity of Glutathione S-Transferases (GSTs) within the crop plant.[1][7][8] GSTs are a critical family of Phase II detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic compounds, including many herbicides.[9][10] This conjugation reaction renders the herbicide more water-soluble, less toxic, and marks it for sequestration into vacuoles or for further metabolism, effectively neutralizing its phytotoxic effects.[6][10]

Studies have demonstrated that R-29148, particularly its R-isomer, leads to a marked increase in GST expression levels in maize.[8] This induction enhances the plant's capacity to metabolize herbicides from classes such as chloroacetanilides and sulfonylureas before they can cause significant cellular damage.[6][11][12]

Stimulation of Antioxidant Enzymes

In addition to GSTs, R-29148 has been shown to elevate the activity of other crucial antioxidant enzymes, including catalase (CAT) and peroxidase (POD).[1][7][12] Herbicide application can induce oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS). CAT and POD play vital roles in scavenging these ROS, thereby mitigating secondary damage to cellular components. By bolstering these systems, R-29148 helps the crop plant overcome the oxidative stress attributed to herbicides.[1][7]

The Significance of Chirality

R-29148 is a chiral molecule, and its biological activity is stereospecific. Research has consistently shown that the R-isomer of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine is significantly more effective at inducing GST activity and protecting maize from herbicide injury than the S-isomer or the racemic mixture.[1][8][11] The R-isomer was found to increase GST expression levels by 1.87-fold compared to the S-isomer and 13.6-fold compared to the racemic mixture.[8] This highlights the importance of stereochemistry in the interaction between the safener and its biological targets within the plant.

Safener_Mechanism cluster_plant Crop Plant Cell Herbicide Herbicide (e.g., Chlorsulfuron, Acetochlor) Detox GST-Mediated Conjugation Herbicide->Detox Safener Safener (R-29148) Induction Signal Transduction & Gene Expression Safener->Induction GST ↑ Glutathione S-Transferases (GSTs) Induction->GST Antioxidants ↑ Catalase (CAT) ↑ Peroxidase (POD) Induction->Antioxidants GST->Detox catalyzes GSH Glutathione (GSH) Pool GSH->Detox Conjugate Non-toxic Herbicide-GSH Conjugate Detox->Conjugate Sequestration Vacuolar Sequestration / Further Metabolism Conjugate->Sequestration Outcome Crop Protection (Reduced Phytotoxicity) Sequestration->Outcome Protocol_Workflow start Maize Seedling Cultivation & Treatment Application harvest Harvest & Freeze Leaf Tissue start->harvest grind Grind Tissue with Liquid Nitrogen harvest->grind extract Homogenize & Centrifuge for Crude Enzyme Extract grind->extract quantify Quantify Total Protein (Bradford Assay) extract->quantify assay Spectrophotometric Assay: Measure Absorbance at 340nm (GST activity with CDNB) quantify->assay analyze Calculate Specific Activity & Statistical Analysis assay->analyze end Results: Fold-Induction of GST Activity analyze->end

Caption: Experimental workflow for GST activity measurement.

Conclusion

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (R-29148) is a well-characterized and effective herbicide safener that operates by enhancing the natural detoxification machinery of crop plants. Its primary mechanism, the induction of Glutathione S-Transferases and other antioxidant enzymes, provides a robust defense against herbicide-induced phytotoxicity. The pronounced stereoselectivity of the R-isomer offers valuable insight into the structure-activity relationship of safeners and their molecular targets. For researchers and agricultural scientists, R-29148 serves as both a practical tool for crop protection and a model compound for studying the complex biochemical interactions between agrochemicals and plant physiology.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43132, 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine. PubChem. [Link]

  • Gao, S., et al. (2019). Synthesis and Crystal Structure of Novel Chiral N-Dichloroacetyl-2-substituted-5-methyl-1,3-oxazolidines. ResearchGate. [Link]

  • Gao, S., et al. (2019). Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.) and the Detoxification Mechanism. Molecules, 24(17), 3060. [Link]

  • Sreenivaasulu, D., et al. (2018). Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene. Chemico-Biological Interactions, 295, 52-61. [Link]

  • Al-Khatib, K., et al. (2007). Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. Weed Technology, 21(1), 106-109. [Link]

  • Gao, S., et al. (2019). Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.) and the Detoxification Mechanism. National Center for Biotechnology Information. [Link]

  • Hatzios, K. K. (1995). 5-heterocyclic-substituted oxazolidine dihaloacetamides.
  • Al-Khatib, K., et al. (2007). Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. Weed Technology, Cambridge Core. [Link]

  • Deng, F., & Hatzios, K. K. (2022). Current Advances in the Action Mechanisms of Safeners. CABI Digital Library. [Link]

  • Fu, Y., et al. (2015). Protective Responses Induced by 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays). CABI.org. [Link]

  • Tew, K. D., & Townsend, D. M. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. MDPI. [Link]

  • Gao, S., et al. (2018). Chiral 3-dichloroacetyl Oxazolidines Induced the Activity of Enzymes in Maize for the Detoxified Herbicide. International Journal of Agriculture and Biology, 20(5), 1027-1032. [Link]

  • Stauffer Chemical Company (1975). Preparation of 2,2,4-trimethyl-3-dichloroacetyl-5-phenyl oxazolidine. PrepChem.com. [Link]

Sources

Exploratory

An In-Depth Technical Guide to R-29148: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the chemical and biological properties of R-29148, a si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and biological properties of R-29148, a significant molecule in the field of agricultural chemistry. With full editorial control, this document is structured to deliver an in-depth understanding of R-29148, moving from its fundamental chemical identity to its biological mechanism of action and the experimental protocols used for its study. Every piece of information is grounded in authoritative sources to ensure scientific integrity.

Chemical Identity and Structure of R-29148

R-29148 is the common designation for the chemical compound 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine . It is a member of the oxazolidine class of molecules, characterized by a five-membered ring containing both oxygen and nitrogen. The structural integrity of R-29148 is further defined by a dichloroacetyl group attached to the nitrogen atom and three methyl groups at positions 2 and 5 of the oxazolidine ring.

The primary role of R-29148 in practical applications is as a herbicide safener .[1] Herbicide safeners are crucial agrochemicals that enhance the tolerance of crops to herbicides, thereby protecting them from unintended phytotoxicity. This selective protection allows for more effective weed control without damaging the desired crop.

Chemical Structure

The two-dimensional structure of R-29148 is depicted below:

Caption: 2D Chemical Structure of R-29148.

Physicochemical Properties

A summary of the key physicochemical properties of R-29148 is provided in the table below. It is important to note that while experimental data is prioritized, some properties are based on computational models from reputable databases such as PubChem.[1]

PropertyValueSource
IUPAC Name 2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone[1]
CAS Number 52836-31-4[1]
Molecular Formula C₈H₁₃Cl₂NO₂[1]
Molecular Weight 226.10 g/mol [1]
Appearance Solid (predicted)[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
LogP (octanol-water partition coefficient) 1.8 (computed)[1]

Synthesis of R-29148

The synthesis of R-29148 and its analogs typically involves a two-step process: the formation of the oxazolidine ring followed by acylation. A general synthetic scheme is outlined below. The chirality of the final product can be controlled by using chiral starting materials, such as chiral 1-amino-2-propanol.[2]

Synthesis_Workflow cluster_step1 Step 1: Oxazolidine Ring Formation cluster_step2 Step 2: Acylation start Chiral 1-amino-2-propanol + Ketone intermediate Intermediate Oxazolidine start->intermediate Condensation Reaction (e.g., refluxing in benzene with microwave assistance) final_product R-29148 (3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine) intermediate->final_product Acylation (in the presence of a base like NaOH) reagent Dichloroacetyl chloride reagent->final_product

Caption: General Synthesis Workflow for R-29148.

A more detailed, step-by-step protocol for a similar N-dichloroacetyl-1,3-oxazolidine is described in the literature, which can be adapted for the synthesis of R-29148.[2] The process generally involves the reaction of the appropriate amino alcohol with a ketone to form the oxazolidine intermediate, which is then acylated with dichloroacetyl chloride in the presence of a base to yield the final product. Purification is typically achieved through crystallization or column chromatography.

Biological Mechanism of Action: Herbicide Safening

The primary biological function of R-29148 is to protect crop plants, such as maize, from the phytotoxic effects of certain herbicides.[2] This is achieved by enhancing the plant's natural detoxification pathways for xenobiotics. The core of this mechanism involves the upregulation of glutathione (GSH) and the activity of glutathione S-transferases (GSTs).[2][3]

The Glutathione-Based Detoxification Pathway

The detoxification process can be summarized in the following steps:

  • Induction of Glutathione (GSH): R-29148 treatment leads to an increase in the intracellular concentration of glutathione, a key antioxidant and a substrate for detoxification enzymes.[2]

  • Upregulation of Glutathione S-Transferases (GSTs): The safener induces the expression and activity of GST enzymes.[3]

  • Herbicide Conjugation: GSTs catalyze the conjugation of the herbicide molecule with glutathione. This reaction renders the herbicide more water-soluble and less toxic.

  • Sequestration: The resulting glutathione-herbicide conjugate is then typically sequestered into the vacuole or further metabolized, effectively neutralizing its harmful effects on the plant.

Detoxification_Pathway cluster_induction Safener-Induced Response cluster_detoxification Detoxification Process R29148 R-29148 (Safener) GSH Increased Glutathione (GSH) Levels R29148->GSH GST Increased Glutathione S-Transferase (GST) Activity R29148->GST Herbicide Herbicide Conjugation GST-catalyzed Conjugation Herbicide->Conjugation PlantCell Plant Cell GSH->Conjugation GST->Conjugation Conjugate Non-toxic Herbicide-GSH Conjugate Conjugation->Conjugate Sequestration Sequestration/Metabolism Conjugate->Sequestration

Caption: Mechanism of R-29148 in Herbicide Detoxification.

Studies have shown that the R-isomer of R-29148 is particularly effective at inducing GSH production and GST activity in maize, leading to enhanced protection against herbicides like chlorsulfuron.[2]

Experimental Protocols

This section provides an overview of key experimental protocols for researchers studying R-29148 or similar herbicide safeners.

Glutathione S-Transferase (GST) Activity Assay

The activity of GST is commonly determined spectrophotometrically using the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The assay measures the rate of formation of the glutathione-CDNB conjugate, which absorbs light at 340 nm.

Principle: GST catalyzes the reaction between GSH and CDNB. The product, S-(2,4-dinitrophenyl)glutathione, can be quantified by monitoring the increase in absorbance at 340 nm.

Step-by-Step Protocol:

  • Plant Material Preparation:

    • Treat maize seedlings with R-29148 at the desired concentration and for the specified duration.

    • Harvest the plant tissue (e.g., leaves or roots) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Enzyme Extraction:

    • Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone).

    • Centrifuge the homogenate at 4°C for 15 minutes at approximately 12,000 x g.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Assay Reaction:

    • Prepare a reaction mixture containing:

      • 100 mM phosphate buffer (pH 6.5)

      • 1 mM 1-chloro-2,4-dinitrobenzene (CDNB) (dissolved in ethanol)

      • 1 mM reduced glutathione (GSH)

    • Add a small volume of the crude enzyme extract to the reaction mixture to initiate the reaction.

    • Immediately place the reaction cuvette in a spectrophotometer.

  • Measurement:

    • Monitor the increase in absorbance at 340 nm for several minutes at a constant temperature (e.g., 25°C).

    • Calculate the rate of change in absorbance per minute.

  • Calculation of GST Activity:

    • Use the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity. One unit of GST activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Quantification of Glutathione (GSH)

The total glutathione content in plant tissues can be quantified using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Principle: Thiols, including GSH, are derivatized with a fluorescent reagent such as monobromobimane (MBB) to allow for sensitive detection by a fluorescence detector.

Step-by-Step Protocol:

  • Plant Material Preparation:

    • Harvest and freeze plant tissue as described for the GST assay.

  • Extraction:

    • Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 0.1 M HCl).

    • Centrifuge the homogenate at 4°C for 15 minutes at approximately 13,000 x g.

    • Collect the supernatant for analysis.

  • Derivatization:

    • Mix a portion of the supernatant with a derivatizing solution containing monobromobimane (MBB) in a suitable buffer (e.g., EPPS buffer, pH 8.0).

    • Incubate the mixture in the dark at room temperature for a specified time to allow the derivatization reaction to complete.

    • Stop the reaction by adding an acid, such as acetic acid.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer) to separate the GSH-MBB adduct from other components.

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the MBB derivative (e.g., excitation at 380 nm and emission at 470 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of GSH that have been subjected to the same derivatization procedure.

    • Quantify the amount of GSH in the plant extract by comparing the peak area of the GSH-MBB adduct to the standard curve.

Analytical Methods for R-29148

The determination of R-29148 in various matrices, such as soil or plant tissues, is essential for environmental fate and metabolism studies. Chromatographic methods, particularly gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), are the preferred techniques for the quantification of R-29148.

  • Extraction: Extraction of R-29148 from the matrix using an appropriate organic solvent.

  • Clean-up: Removal of interfering co-extractives using techniques like solid-phase extraction (SPE).

  • Instrumental Analysis: Separation and detection using GC-MS or LC-MS/MS. The choice of ionization technique (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS) and mass transitions for selected reaction monitoring (SRM) would need to be optimized for sensitivity and selectivity.

Conclusion and Future Perspectives

R-29148, or 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine, is a well-established herbicide safener with a clear mechanism of action centered on the enhancement of the glutathione-based detoxification pathway in crop plants. This technical guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and biological activity, along with foundational experimental protocols for its study.

Future research in this area could focus on several key aspects:

  • Elucidation of the precise molecular targets of R-29148: While the downstream effects on GSH and GSTs are known, the initial signaling events and receptors that R-29148 interacts with to trigger this response are less understood.

  • Development of novel safeners: A deeper understanding of the structure-activity relationship of R-29148 and other oxazolidine-based safeners could lead to the design of more potent and selective safeners for a wider range of crops and herbicides.

  • Environmental fate and ecotoxicology: Comprehensive studies on the persistence, mobility, and potential non-target effects of R-29148 in the environment are crucial for a complete risk assessment.

This guide serves as a valuable resource for researchers and professionals in the fields of agricultural science, weed science, and drug development, providing a solid foundation for further investigation and innovation.

References

  • PubChem. 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2019). Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.) and the Detoxification Mechanism. Molecules, 24(16), 2993. [Link]

  • ResearchGate. Synthesis and Crystal Structure of Novel Chiral N-Dichloroacetyl-2-substituted-5-methyl-1,3-oxazolidines. [Link]

  • Eagle Biosciences. Glutathione HPLC Assay Kit. [Link]

  • DeRidder, B. P., & Goldsbrough, P. B. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology, 130(3), 1447–1455. [Link]

  • G-Biosciences. Glutathione S-Transferase Assay [Colorimetric]. [Link]

Sources

Foundational

3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine mechanism of action.

An In-depth Technical Guide on the Core Mechanism of Action of 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine (Benoxacor) Abstract 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine, commercially known as benoxacor,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Mechanism of Action of 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine (Benoxacor)

Abstract

3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine, commercially known as benoxacor, is a pivotal herbicide safener employed to protect grass crops, particularly maize, from the phytotoxic effects of chloroacetanilide herbicides like S-metolachlor. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning benoxacor's safening action. We will delve into the core signaling pathways, the induction of critical detoxification enzymes, and the experimental methodologies required to investigate these processes. The guide is structured to offer not just a recitation of facts, but a causal understanding of the safener's function, grounded in authoritative scientific literature.

Introduction: The Role of Herbicide Safeners

Herbicides are essential for modern agriculture, but their efficacy can be hampered by a lack of crop selectivity, leading to damage to the cultivated plants. Herbicide safeners are chemical agents that enhance crop tolerance to herbicides without compromising weed control efficacy. Benoxacor is a highly effective safener for S-metolachlor in maize. It acts by stimulating the crop's intrinsic detoxification mechanisms, enabling it to metabolize the herbicide into non-toxic forms before significant cellular damage occurs. The fundamental principle of its action is the differential induction of defense-related genes between the crop and the target weed species.

The Core Mechanism: From Signal Perception to Gene Induction

The action of benoxacor is initiated upon its absorption by the plant. While the precise receptor for benoxacor has not been definitively identified, its downstream effects strongly point to the activation of a signaling cascade that culminates in the transcriptional upregulation of genes involved in xenobiotic detoxification.

Signal Perception and Transduction

The current understanding suggests that benoxacor, or a metabolite thereof, is recognized by cellular factors that trigger a signaling pathway. This pathway is thought to involve protein phosphorylation and dephosphorylation events, leading to the activation of specific transcription factors. These transcription factors then bind to promoter regions of safener-responsive genes, initiating their transcription.

A proposed signaling pathway is illustrated below. This model highlights the key stages from the initial stimulus to the ultimate physiological response.

Benoxacor_Signaling_Pathway cluster_cell Maize Cell cluster_nucleus Nucleus Benoxacor Benoxacor Receptor Putative Receptor (Binding Protein) Benoxacor->Receptor 1. Perception Signal_Cascade Signal Transduction Cascade (Kinases, Phosphatases) Receptor->Signal_Cascade 2. Signal Initiation TF_Activation Transcription Factor Activation Signal_Cascade->TF_Activation 3. Signal Amplification ARE Antioxidant Response Element (ARE) / Safener Responsive Element (SRE) TF_Activation->ARE 4. TF Binding Detox_Genes Detoxification Genes (GSTs, P450s, ABC Transporters) ARE->Detox_Genes 5. Gene Transcription mRNA mRNA Detox_Genes->mRNA 6. Transcription Detox_Enzymes Detoxification Enzymes & Transporters mRNA->Detox_Enzymes 7. Translation Herbicide_Metabolism Enhanced Herbicide Metabolism & Sequestration Detox_Enzymes->Herbicide_Metabolism 8. Catalysis Crop_Tolerance Crop Tolerance Herbicide_Metabolism->Crop_Tolerance 9. Physiological Outcome

Caption: Proposed signaling pathway for benoxacor-induced herbicide tolerance.

Key Metabolic Pathways Modulated by Benoxacor

The primary mechanism by which benoxacor confers herbicide tolerance is through the enhanced expression and activity of enzymes involved in the three phases of xenobiotic detoxification.

  • Phase I: Modification: Enzymes such as cytochrome P450 monooxygenases (P450s) introduce functional groups into the herbicide molecule, increasing its reactivity and water solubility.

  • Phase II: Conjugation: Glutathione S-transferases (GSTs) are significantly upregulated by benoxacor. These enzymes catalyze the conjugation of the modified herbicide with the endogenous tripeptide glutathione (GSH). This step is crucial as it dramatically increases the herbicide's water solubility and detoxifies it.

  • Phase III: Sequestration/Transport: The glutathione-herbicide conjugate is actively transported into the vacuole or apoplast by ATP-binding cassette (ABC) transporters, effectively removing it from the cytoplasm and preventing it from reaching its site of action.

Benoxacor has been shown to specifically induce the expression of certain GSTs, such as ZmGSTF1 and ZmGSTU1 in maize, which are highly effective at conjugating S-metolachlor.

Table 1: Representative Fold-Induction of Detoxification Genes by Benoxacor in Maize
Gene/Enzyme ClassSpecific Isoform (Maize)Typical Fold-Induction (mRNA)Primary Function
Glutathione S-transferaseZmGSTF15 to 20-foldConjugation of herbicide with glutathione
Glutathione S-transferaseZmGSTU13 to 10-foldConjugation of herbicide with glutathione
Cytochrome P450CYP71C12 to 5-foldOxidative metabolism (hydroxylation) of herbicides
ABC TransporterZmMRP12 to 4-foldVacuolar sequestration of herbicide-GSH conjugates

Note: Fold-induction values are illustrative and can vary based on experimental conditions, tissue type, and time post-application.

Experimental Protocols for Elucidating the Mechanism of Action

To validate and quantify the effects of benoxacor, a series of well-established molecular and biochemical assays are required. The following protocols provide a robust framework for such investigations.

Experimental Workflow Overview

The overall workflow involves treating the plant material, harvesting samples at various time points, and then performing downstream analyses to measure changes in gene expression and enzyme activity.

Experimental_Workflow cluster_treatment Plant Treatment cluster_analysis Molecular & Biochemical Analysis cluster_data Data Interpretation Seed Maize Seeds Treatment Treatment Groups: 1. Control (solvent) 2. Herbicide only 3. Safener only 4. Herbicide + Safener Seed->Treatment Growth Germination & Growth (Controlled Environment) Treatment->Growth Harvest Tissue Harvest (e.g., 0, 6, 12, 24, 48h) Growth->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction qPCR Quantitative PCR (qPCR) (Gene Expression Analysis) RNA_Extraction->qPCR Data_Analysis Data Analysis & Visualization (Fold-change, Specific Activity) qPCR->Data_Analysis GST_Assay GST Enzyme Activity Assay Protein_Extraction->GST_Assay GST_Assay->Data_Analysis Conclusion Mechanistic Conclusion Data_Analysis->Conclusion

Exploratory

The Dichotomy of a Dichloroacetyl Moiety: An In-depth Technical Guide to the Biological Activity of Dichloroacetyl Oxazolidine Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The oxazolidine ring system represents a cornerstone in medicinal and agricultural chemistry, prized for its versatile biological a...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidine ring system represents a cornerstone in medicinal and agricultural chemistry, prized for its versatile biological activities. The introduction of a dichloroacetyl group to this scaffold gives rise to a unique class of compounds with a distinct and potent bioactivity profile. This guide provides a comprehensive technical overview of the biological activities of dichloroacetyl oxazolidine derivatives. While the primary and most extensively documented role of these compounds is as herbicide safeners, this paper will also explore their potential in other therapeutic areas, drawing inferences from the known activities of the parent oxazolidinone structure and the dichloroacetate moiety. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their synthesis and evaluation, and discuss the critical influence of stereochemistry on their biological function. This document is intended to be a foundational resource for researchers engaged in the discovery and development of novel agrochemicals and therapeutics based on this versatile chemical scaffold.

Introduction: The Oxazolidine Core and the Influence of Dichloroacetylation

The oxazolidine heterocycle is a privileged scaffold in drug discovery, forming the core of various approved drugs, most notably the oxazolidinone class of antibiotics.[1][2] These synthetic antimicrobial agents exhibit a unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3] This mode of action makes them effective against a range of multidrug-resistant Gram-positive bacteria.[1][3]

The addition of a dichloroacetyl group (Cl₂CHCO-) to the oxazolidine nitrogen atom significantly modulates the molecule's biological properties. This functionalization is the defining feature of a prominent class of herbicide safeners.[4] Herbicide safeners are compounds used in agriculture to protect crop plants from herbicide injury without compromising weed control efficacy.[5] The dichloroacetyl moiety is crucial for this activity, inducing a protective response in the crop plant that enhances the detoxification of the herbicide.

Beyond their established role in agriculture, the conjugation of a dichloroacetyl group with the biologically active oxazolidine ring presents intriguing possibilities for other therapeutic applications. Dichloroacetate (DCA) itself has been investigated for its potential as an anticancer agent due to its ability to modulate cellular metabolism.[6][7] This guide will therefore explore both the established and the prospective biological activities of dichloroacetyl oxazolidine derivatives.

Herbicide Safener Activity: Mechanism and Application

The most well-documented biological activity of dichloroacetyl oxazolidine derivatives is their function as herbicide safeners, particularly in monocotyledonous crops like maize.[4] These compounds effectively protect the crop from the phytotoxic effects of certain herbicides, primarily those from the sulfonylurea, thiocarbamate, and chloroacetanilide classes.[4]

Mechanism of Action: Enhancing Herbicide Detoxification

The primary mechanism by which dichloroacetyl oxazolidine derivatives exert their safening effect is by stimulating the crop's natural defense pathways, leading to an enhanced rate of herbicide metabolism. This is achieved through the induction of key detoxification enzymes, most notably Glutathione S-transferases (GSTs).[8][9]

GSTs are a family of enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide range of xenobiotics, including herbicides.[10] This conjugation reaction typically results in a less toxic and more water-soluble compound that can be sequestered into the vacuole or further metabolized. Dichloroacetyl oxazolidine safeners have been shown to increase both the levels of GSH and the activity of GST enzymes in treated plants.[8][11]

The proposed signaling pathway for this safener-induced detoxification is outlined below:

Safener_Mechanism Safener Dichloroacetyl Oxazolidine Safener PlantCell Crop Plant Cell Safener->PlantCell Uptake SignalTransduction Signal Transduction Cascade PlantCell->SignalTransduction GeneExpression Upregulation of GST Gene Expression SignalTransduction->GeneExpression GST Increased GST Enzyme Synthesis GeneExpression->GST Detoxification GST-mediated Conjugation GST->Detoxification GSH Glutathione (GSH) Pool GSH->Detoxification Herbicide Herbicide Herbicide->PlantCell Uptake Herbicide->Detoxification DetoxifiedHerbicide Non-toxic Herbicide Conjugate Detoxification->DetoxifiedHerbicide Sequestration Vacuolar Sequestration DetoxifiedHerbicide->Sequestration Antimicrobial_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S Subunit InitiationComplex Inhibition of Initiation Complex Formation 50S->InitiationComplex 30S 30S Subunit Compound Dichloroacetyl Oxazolidine Derivative Binding Binding to P-site on 50S subunit Compound->Binding Binding->50S ProteinSynthesis Protein Synthesis Blocked InitiationComplex->ProteinSynthesis BacterialDeath Bacteriostatic/ Bactericidal Effect ProteinSynthesis->BacterialDeath

Caption: Hypothetical antimicrobial mechanism of action.

Anticancer Potential: A Metabolic Perspective

The dichloroacetate (DCA) anion has been shown to exhibit anticancer activity by inhibiting pyruvate dehydrogenase kinase, thereby shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation and promoting apoptosis. [6]The covalent attachment of DCA to an oxazolidine scaffold could offer a novel delivery strategy for this metabolic modulator. The oxazolidine carrier could potentially improve the pharmacokinetic properties of DCA.

The anticancer activity of oxazolidinone derivatives has also been explored, with some compounds showing the ability to induce apoptosis and cell cycle arrest in cancer cell lines. [2][12]Therefore, a dichloroacetyl oxazolidine derivative could potentially exert a dual anticancer effect: metabolic reprogramming via the DCA moiety and induction of apoptosis via the oxazolidinone-like core.

Experimental Protocols: A Guide for the Researcher

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of dichloroacetyl oxazolidine derivatives. These protocols are intended as a starting point and may require optimization depending on the specific derivative and experimental setup.

Synthesis of N-Dichloroacetyl-oxazolidine Derivatives

The following is a general one-pot procedure for the synthesis of N-dichloroacetyl-1,3-oxazolidines. [13] Materials:

  • Appropriate β-amino alcohol (e.g., 1-amino-2-propanol for 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine)

  • Appropriate ketone or aldehyde (e.g., acetone)

  • Dichloroacetyl chloride

  • Triethylamine

  • Benzene (or a suitable alternative solvent)

  • Magnesium sulfate

  • Pentane

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the β-amino alcohol and triethylamine in benzene in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Add the ketone or aldehyde to the solution.

  • Slowly add dichloroacetyl chloride dropwise to the stirring solution while maintaining a low temperature.

  • Allow the reaction to stir for 30 minutes at room temperature after the addition is complete.

  • Wash the reaction mixture with water in a separatory funnel.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization, for example, by dissolving in ether and precipitating with pentane.

  • Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Synthesis_Workflow Start Start: β-amino alcohol, ketone/aldehyde, triethylamine in benzene Step1 Cooling (Ice Bath) Start->Step1 Step2 Dropwise addition of Dichloroacetyl Chloride Step1->Step2 Step3 Stir at Room Temperature (30 min) Step2->Step3 Step4 Aqueous Workup (Washing with Water) Step3->Step4 Step5 Drying of Organic Layer (MgSO4) Step4->Step5 Step6 Solvent Removal (Rotary Evaporation) Step5->Step6 Step7 Purification (Recrystallization) Step6->Step7 End Final Product: N-Dichloroacetyl-oxazolidine Step7->End

Caption: General synthesis workflow for N-dichloroacetyl-oxazolidines.

Evaluation of Herbicide Safener Activity in Maize

This protocol outlines a laboratory-based assay to assess the protective effect of a dichloroacetyl oxazolidine derivative against herbicide injury in maize. [14][15] Materials:

  • Maize seeds (e.g., Zea mays L.)

  • Test herbicide (e.g., chlorsulfuron)

  • Dichloroacetyl oxazolidine derivative to be tested

  • Acetone

  • Pots with a suitable soil mix

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a solution of the safener in acetone at the desired concentration.

  • Coat the maize seeds with the safener solution and allow the solvent to evaporate completely. Use acetone alone for the control group.

  • Plant the treated and control seeds in pots.

  • Apply the herbicide to the soil at a concentration known to cause phytotoxicity.

  • Grow the plants in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 25°C).

  • After a set period (e.g., 14 days), assess the protective effect of the safener by measuring parameters such as plant height, fresh weight, and visual injury symptoms compared to the control groups (herbicide alone, safener alone, and untreated).

Glutathione S-Transferase (GST) Activity Assay

This is a spectrophotometric assay to measure GST activity in plant tissue extracts. [9][16][17] Materials:

  • Plant tissue (from safener-treated and control plants)

  • Phosphate buffer (pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol

  • Reduced glutathione (GSH) solution

  • Spectrophotometer

Procedure:

  • Homogenize the plant tissue in cold phosphate buffer and centrifuge to obtain a crude enzyme extract (supernatant).

  • Prepare an assay cocktail containing phosphate buffer, CDNB solution, and GSH solution.

  • In a cuvette, add the enzyme extract to the assay cocktail.

  • Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). The rate of increase is proportional to the GST activity. [17]5. Calculate the specific activity of GST (units per mg of protein). Protein concentration can be determined using a standard method like the Bradford assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the cytotoxic potential of a compound on cancer cell lines. [18][19][20] Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Normal human cell line (for selectivity assessment)

  • Cell culture medium and supplements

  • Dichloroacetyl oxazolidine derivative dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at the appropriate wavelength (around 570 nm).

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium. [3][4][7][21] Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Dichloroacetyl oxazolidine derivative

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test bacterium in MHB.

  • Perform serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. [22]

Future Perspectives and Conclusion

Dichloroacetyl oxazolidine derivatives have firmly established their role as effective herbicide safeners, with a well-characterized mechanism of action centered on the induction of plant detoxification pathways. The stereospecificity of their activity underscores the presence of a specific biological target, the elucidation of which remains an important area for future research.

The potential for these compounds in therapeutic applications, particularly as antimicrobial and anticancer agents, is an exciting and largely unexplored frontier. The known biological activities of the oxazolidinone core and the dichloroacetyl moiety provide a strong rationale for investigating these possibilities. Future research should focus on synthesizing a diverse library of dichloroacetyl oxazolidine derivatives and screening them against a broad range of bacterial pathogens and cancer cell lines. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity for these potential new applications.

References

  • Ye, F., Zhao, L., Fu, Y., & Li, H. (2019). Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.) and the Detoxification Mechanism. International Journal of Molecular Sciences, 20(17), 4101.
  • De Vito, D., & Pal, C. (2020). Current Updates on Oxazolidinone and Its Significance. Molecules, 25(20), 4697.
  • Michelakis, E. D., Sutendra, G., Dromparis, P., Webster, L., Haromy, A., Niven, E., ... & Archer, S. L. (2010). Metabolic modulation of glioblastoma with dichloroacetate.
  • Walton, J. D., & Casida, J. E. (1995). Herbicide Safener-Binding Protein of Maize : Purification, Cloning, and Expression of an Encoding cDNA. Plant Physiology, 109(1), 213–219.
  • Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method).
  • Fu, Y., Li, H., Zhao, Q., & Ye, F. (2012). CoMSIA Study of a Series of N-Dichloroacetyl Oxazolidine Derivatives.
  • PubChem. (n.d.). 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Watson, P. A. (2015). Herbicide Safening in Maize (Zea mays)
  • MacGowan, A. P. (2001). The oxazolidinones as a new family of antimicrobial agent. Journal of antimicrobial chemotherapy, 48(1), 1-10.
  • Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2013). What's in a name? The oxazolidinone ring and its significance for biological activities. Molecular diversity, 17(2), 221-236.
  • Sylvester, P. W. (2011). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Methods in molecular biology (Clifton, N.J.), 731, 137–149.
  • G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric].
  • PrepChem. (n.d.). Preparation of 2,2,4-trimethyl-3-dichloroacetyl-5-phenyl oxazolidine. Retrieved from [Link]

  • Davies, J., & Caseley, J. C. (1999). Herbicide safeners: a review. Pesticide Science, 55(11), 1043-1058.
  • Szychowski, K. A., Wnuk, S. F., & Rzeszowska-Wolny, J. (2018). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 23(1), 114.
  • Edwards, R., & Dixon, D. P. (2000). Glutathione S-transferases. The Arabidopsis book/American Society of Plant Biologists, 1, e0011.
  • Adan, A., Kiraz, Y., & Baran, Y. (2016). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Cytotechnology, 68(5), 1647–1655.
  • Branco, A., Jr., de Almeida, J. F., de Lima, D. P., & da Silva, A. D. (2015). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Mini reviews in medicinal chemistry, 15(1), 50–64.
  • de Oliveira, R. S., Jr., Constantin, J., Biffe, D. F., Alonso, D. G., & Rios, F. A. (2020). The Use of Herbicide Safener Increases the Selectivity of Nicosulfuron to Maize Crops. Planta Daninha, 38.
  • Kim, Y. J., Lee, O. R., Oh, J. Y., & Kim, S. U. (2011). Isolation and Characterization of a Theta Glutathione S-transferase Gene from Panax ginseng Meyer. Journal of ginseng research, 35(3), 355–362.
  • British Crop Production Council. (2009). Herbicide Safeners, Additives and Formulants.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Update on in vitro cytotoxicity assays for drug development. ASSAY and Drug Development Technologies, 11(4), 184-196.
  • Szychowski, K. A., Leja, M. L., & Gmiński, J. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International journal of molecular sciences, 23(3), 1109.
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  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid.
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Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (Benoxacor)

Foreword: This technical guide provides a comprehensive exploration of the physicochemical properties of 2,2,5-trimethyl-3-dichloroacetyl-1,3-oxazolidine, a herbicide safener commonly known as Benoxacor. Designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: This technical guide provides a comprehensive exploration of the physicochemical properties of 2,2,5-trimethyl-3-dichloroacetyl-1,3-oxazolidine, a herbicide safener commonly known as Benoxacor. Designed for researchers, scientists, and professionals in drug and agrochemical development, this document synthesizes technical data with practical insights. The structure of this guide is tailored to present a holistic understanding of Benoxacor, moving from its fundamental chemical identity to its functional mechanism, analytical determination, and synthesis.

Part 1: Core Identity and Application

Chemical Identity

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, registered under the CAS Number 98730-04-2, is a member of the oxazolidine class of compounds.[1] It is also recognized by the synonyms R-29148 and CGA 154281.[1][2] Its chemical structure is characterized by a trimethyl-substituted oxazolidine ring with a dichloroacetyl group attached to the nitrogen atom.

  • Molecular Formula: C₈H₁₃Cl₂NO₂[1]

  • Molecular Weight: 226.10 g/mol [1]

  • IUPAC Name: 2,2,5-trimethyl-3-(2,2-dichloroacetyl)-1,3-oxazolidine[1]

Role as a Herbicide Safener

Benoxacor is employed in agriculture to protect crops, particularly maize (corn), from injury caused by chloroacetamide herbicides such as metolachlor.[3][4][5] It exhibits no herbicidal activity on its own.[6] Instead, it enhances the crop's natural defense mechanisms, allowing for the selective elimination of weeds without harming the desired plant.[3]

Part 2: Physicochemical Characteristics

The efficacy and environmental behavior of Benoxacor are intrinsically linked to its physicochemical properties. A curated summary of these properties is presented below, providing a foundation for understanding its solubility, stability, and partitioning behavior.

Tabulated Physicochemical Data
PropertyValueConditionsSource
Melting Point 107.6 °C[6]
Water Solubility 20 mg/L20 °C, pH 7[6]
Solubility in Organic Solvents 20 °C
   Acetone230,000 mg/L[6]
   Dichloromethane400,000 mg/L[6]
   Methanol30,000 mg/L[6]
   Hexane3,200 mg/L[6]
   DMSO125 mg/mLRequires sonication[2]
Vapor Pressure 0.59 mPa20 °C[6]
Octanol-Water Partition Coefficient (Log P) 2.69[6]
Appearance White to off-white solid[2]

Expert Insight: The moderate water solubility and relatively low vapor pressure indicate that while Benoxacor has the potential for leaching in soil, it is not highly volatile.[6] Its high solubility in organic solvents like acetone and dichloromethane is a critical consideration for formulation development and analytical sample preparation.

Spectroscopic Profile

Spectroscopic analysis is fundamental to the structural elucidation and quality control of Benoxacor.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying and quantifying Benoxacor. The PubChem database provides mass spectral data, including fragmentation patterns observed under different ionization conditions.[7]

  • Infrared (IR) Spectroscopy: An IR spectrum of Benoxacor would be expected to show characteristic absorption bands for the C=O stretch of the amide, C-Cl stretches of the dichloroacetyl group, and C-O-C stretches of the oxazolidine ring.

Part 3: Mechanism of Action

The safening effect of Benoxacor is not a result of direct interaction with the herbicide. Instead, it acts as a signaling molecule within the crop plant, triggering a biochemical defense cascade.

Upregulation of Glutathione S-Transferase (GST)

The primary mechanism of action of Benoxacor is the induction of glutathione S-transferase (GST) enzymes in maize.[2][3][8] These enzymes play a crucial role in the detoxification of xenobiotics. GSTs catalyze the conjugation of the electrophilic herbicide molecule with the endogenous antioxidant tripeptide, glutathione (GSH).[3] This conjugation reaction increases the water solubility of the herbicide and renders it non-toxic to the plant. The resulting glutathione conjugate is then further metabolized and sequestered into the plant's vacuole.[9]

Proposed Signaling Pathway

The precise signaling pathway by which Benoxacor induces GST expression is an area of ongoing research. It is hypothesized that the safener is recognized by cellular receptors, which in turn activate a signal transduction cascade that leads to the increased transcription and translation of specific GST genes.

Benoxacor_MoA Benoxacor Benoxacor Application Uptake Plant Uptake & Translocation Benoxacor->Uptake Recognition Cellular Recognition (Receptor Binding) Uptake->Recognition Signal Signal Transduction Cascade Recognition->Signal Gene GST Gene Expression Signal->Gene GST Increased GST Enzyme Synthesis Gene->GST Detox Herbicide Detoxification GST->Detox Herbicide Chloroacetamide Herbicide Herbicide->Detox Conjugate Non-toxic Herbicide- GSH Conjugate Detox->Conjugate Sequestration Vacuolar Sequestration Conjugate->Sequestration

Caption: Proposed mechanism of action for Benoxacor as a herbicide safener.

Part 4: Experimental Methodologies

Synthesis of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine

Synthesis_Workflow Reactants 1-Amino-2-propanol + Acetone Step1 Step 1: Condensation/ Cyclization Reactants->Step1 Intermediate 2,2,5-Trimethyloxazolidine Step1->Intermediate Acylation_Reactants Intermediate + Dichloroacetyl Chloride Intermediate->Acylation_Reactants Step2 Step 2: Acylation Acylation_Reactants->Step2 Product Benoxacor Step2->Product Purification Purification (e.g., Crystallization) Product->Purification Analytical_Workflow Sample Soil Sample Collection and Preparation Extraction Solvent Extraction (Methanol) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis Chromatographic Analysis (HPLC or GC) Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Sources

Exploratory

The Role of R-29148 in the Induction of Plant Glutathione S-Transferases: A Technical Guide

Abstract This technical guide provides an in-depth examination of the herbicide safener R-29148, focusing on its pivotal role in the induction of glutathione S-transferase (GST) enzymes in plants. It is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of the herbicide safener R-29148, focusing on its pivotal role in the induction of glutathione S-transferase (GST) enzymes in plants. It is designed for researchers, scientists, and professionals in drug development and crop science. The guide elucidates the molecular mechanisms underpinning the safening effect, details comprehensive experimental protocols for studying GST induction, and presents a framework for data interpretation. By integrating established scientific principles with actionable methodologies, this document serves as a critical resource for understanding and leveraging the xenobiotic detoxification pathways in plants.

Introduction: The Imperative for Herbicide Safeners

Modern agriculture relies heavily on herbicides for effective weed management. However, the application of these chemicals can often lead to phytotoxicity in crops, reducing yield and compromising plant health. Herbicide safeners are chemical agents applied with herbicides to selectively protect crops from damage without diminishing the herbicide's efficacy against target weeds[1]. The dichloroacetamide safener R-29148, chemically known as (R,S)-3-dichloroacetyl-2,2,5-trimethyl-1,3-oxazolidine, is a prominent example of such a compound, primarily used to protect maize (Zea mays) from chloroacetanilide herbicide injury[2][3].

The protective action of safeners like R-29148 is predominantly achieved by stimulating the plant's innate detoxification machinery[4]. This guide focuses on a key aspect of this mechanism: the induction of Glutathione S-Transferases (GSTs), a superfamily of enzymes central to the detoxification of a wide array of xenobiotics[5].

The Core Mechanism: R-29148 and the Upregulation of GSTs

The efficacy of R-29148 as a safener is intrinsically linked to its ability to upregulate the expression and activity of GSTs. These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic herbicide molecules, rendering them more water-soluble, less toxic, and readily sequestered or further metabolized[6]. This process is a cornerstone of Phase II detoxification in plants.

Upstream Signaling: The Role of Safener Binding Proteins

The initiation of the safener response cascade is thought to begin with the perception of the safener molecule by the plant cell. In maize, a high-affinity, cytosolic safener-binding protein (SafBP) has been identified that interacts with dichloroacetamide safeners like R-29148[7].

  • Safener-Binding Protein (SafBP): This 39-kD protein is most abundant in the coleoptiles of etiolated maize seedlings, which correlates with the tissue where safener-binding activity is highest[7]. The binding of R-29148 to SafBP is competitively inhibited by chloroacetanilide herbicides, suggesting a potential competition for this binding site[1][7]. While SafBP is a crucial discovery, it may not be the primary site of action but could play a role in sequestering the safener and initiating the signaling cascade[2].

Signal Transduction: A Link to Plant Stress Pathways

The exact signal transduction pathway following safener binding is an area of active research. Current evidence suggests that safeners like R-29148 co-opt existing plant stress and defense signaling pathways to induce detoxification gene expression[4][8].

  • Oxylipin and Jasmonic Acid Pathways: There are significant parallels between the gene expression profiles induced by safeners and those activated by oxidative stress-related oxylipins, such as jasmonic acid[8][9]. These pathways are known to regulate a wide array of plant defense responses, and it is hypothesized that safeners may trigger a similar cascade, leading to the transcriptional activation of GST genes[9].

The proposed signaling pathway can be visualized as follows:

G R29148 R-29148 (Safener) SafBP Safener Binding Protein (SafBP) R29148->SafBP binds Signal Unknown Signaling Intermediates SafBP->Signal Oxylipin Oxylipin/Jasmonate Signaling Pathway Signal->Oxylipin activates TF Transcription Factors Oxylipin->TF activates GST_Gene GST Gene Promoter (e.g., ARE) TF->GST_Gene binds to GST_mRNA GST mRNA GST_Gene->GST_mRNA Transcription GST_Protein GST Enzyme GST_mRNA->GST_Protein Translation Detox Herbicide Detoxification GST_Protein->Detox catalyzes Herbicide Herbicide Herbicide->Detox GSH GSH GSH->Detox

Caption: Proposed signaling pathway for R-29148-mediated GST induction.

Transcriptional Regulation and Stereospecificity

R-29148 treatment leads to the transcriptional activation of specific GST genes[10]. A notable characteristic of R-29148 is its stereospecificity. The R-isomer of R-29148 has been shown to be significantly more potent in inducing the expression of GSTs compared to the S-isomer or the racemic mixture[10]. This suggests a highly specific interaction with its cellular target, likely the Safener Binding Protein.

Experimental Analysis of R-29148-Mediated GST Induction

To rigorously investigate the effects of R-29148, a combination of biochemical and molecular biology techniques is required. The following protocols provide a validated framework for these analyses.

Protocol 1: Measurement of Total GST Enzyme Activity

This protocol measures the overall GST activity in plant tissue extracts using the common substrate 1-chloro-2,4-dinitrobenzene (CDNB), which is suitable for a broad range of GST isozymes[11]. The reaction relies on the spectrophotometric detection of the glutathione-CDNB conjugate at 340 nm[12].

A. Materials and Reagents

  • Plant tissue (e.g., maize coleoptiles) treated with R-29148 and a control group.

  • Liquid nitrogen.

  • Extraction Buffer: 0.1 M Potassium Phosphate buffer (pH 6.5-7.5), 1 mM EDTA.

  • Bradford reagent for protein quantification.

  • Assay Buffer: 0.1 M Potassium Phosphate buffer (pH 6.5).

  • Reduced Glutathione (GSH) stock solution (e.g., 100 mM).

  • CDNB stock solution (e.g., 100 mM in ethanol).

  • UV/Vis Spectrophotometer or 96-well plate reader capable of reading at 340 nm.

  • UV-transparent cuvettes or 96-well plates.

B. Step-by-Step Methodology

  • Protein Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Add ice-cold Extraction Buffer (e.g., 1:3 w/v) and homogenize further.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (crude protein extract) and keep it on ice.

  • Protein Quantification:

    • Determine the total protein concentration of the extract using the Bradford assay or a similar method. This is crucial for normalizing GST activity.

  • GST Activity Assay:

    • Prepare a fresh Assay Cocktail. For a 1 mL final volume per sample:

      • 880 µL Assay Buffer (0.1 M Potassium Phosphate, pH 6.5).

      • 10 µL of 100 mM GSH stock (final concentration: 1 mM).

      • 10 µL of 100 mM CDNB stock (final concentration: 1 mM).

      • Note: The solution may initially be cloudy but will clear upon mixing[12].

    • Equilibrate the Assay Cocktail and the spectrophotometer to 25°C or 30°C.

    • To a cuvette, add the Assay Cocktail.

    • Add a specific volume of your protein extract (e.g., 20-100 µL, containing a known amount of protein) to initiate the reaction. Mix by inverting.

    • Immediately place the cuvette in the spectrophotometer and start monitoring the change in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds[11].

  • Data Analysis:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

    • Calculate the specific activity using the Beer-Lambert law:

      • Specific Activity (µmol/min/mg protein) = (ΔA340/min * Total Volume) / (ε * Path Length * mg of protein)

      • Where:

        • ε (molar extinction coefficient for CDNB-GSH conjugate) = 9.6 mM⁻¹cm⁻¹[12].

        • Path Length is typically 1 cm for a standard cuvette.

Protocol 2: Quantification of GST Gene Expression by RT-qPCR

This protocol details the steps to quantify the relative expression levels of specific GST genes in response to R-29148 treatment.

A. Materials and Reagents

  • Plant tissue treated with R-29148 and a control group.

  • Liquid nitrogen.

  • RNA extraction kit suitable for plants (e.g., RNeasy Plant Mini Kit).

  • DNase I, RNase-free.

  • Reverse transcription kit (e.g., using M-MLV or a similar reverse transcriptase).

  • SYBR Green or other fluorescent dye-based qPCR master mix.

  • qPCR instrument.

  • Gene-specific primers for target GST genes and at least two validated reference genes (e.g., Actin, Ubiquitin).

B. Step-by-Step Methodology

  • RNA Extraction and Quality Control:

    • Harvest and flash-freeze plant tissue in liquid nitrogen.

    • Extract total RNA using a suitable kit, following the manufacturer's instructions.

    • Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

    • Assess RNA quality and integrity using a spectrophotometer (A260/280 and A260/230 ratios) and agarose gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

    • Include a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination in the subsequent qPCR step.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix. For a 20 µL reaction:

      • 10 µL 2x SYBR Green Master Mix.

      • 1 µL each of Forward and Reverse primers (final concentration 200-500 nM).

      • 2 µL of diluted cDNA template.

      • 6 µL of nuclease-free water.

    • Perform the qPCR with the following typical cycling conditions:

      • Initial denaturation: 95°C for 2-10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 10-30 seconds.

        • Annealing/Extension: 60°C for 30-60 seconds.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCt method[6][13].

      • ΔCt = Cq (target gene) - Cq (reference gene).

      • ΔΔCt = ΔCt (treated sample) - ΔCt (control sample).

      • Fold Change = 2-ΔΔCt.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpreting the effects of R-29148.

Tabular Summary of Results

Summarize key findings in a structured table for easy comparison.

Treatment GroupTotal Protein (mg/mL)GST Specific Activity (µmol/min/mg protein)Relative ZmGST1 Expression (Fold Change)
Control (No R-29148)1.5 ± 0.20.25 ± 0.051.0
R-29148 (10 µM)1.4 ± 0.10.78 ± 0.094.5 ± 0.6
R-29148 (50 µM)1.5 ± 0.21.35 ± 0.1512.8 ± 1.5

Table 1: Hypothetical data illustrating the dose-dependent effect of R-29148 on GST activity and gene expression in maize seedlings.

Workflow for Identification of R-29148-Inducible Genes

For a broader, discovery-based approach to identify all genes responsive to R-29148, a transcriptomics workflow such as RNA-Sequencing (RNA-Seq) is recommended.

G Plant_Treatment Plant Treatment (Control vs. R-29148) RNA_Extraction Total RNA Extraction & QC Plant_Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Raw Data QC (e.g., FastQC) Sequencing->Data_QC Mapping Read Alignment to Reference Genome Data_QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Expression Analysis (DEGs) Quantification->DEG_Analysis Annotation Functional Annotation & Pathway Analysis DEG_Analysis->Annotation Validation RT-qPCR Validation of Candidate Genes DEG_Analysis->Validation

Caption: Experimental workflow for transcriptomic analysis of R-29148 response.

Broader Implications and Future Directions

The study of R-29148 and its induction of GSTs provides critical insights into plant xenobiotic detoxification. This knowledge is instrumental for:

  • Developing Novel Safeners: Understanding the structure-activity relationship of R-29148 can guide the design of more potent and selective safeners.

  • Improving Crop Tolerance: Genetic engineering approaches can be employed to enhance the expression of safener-inducible GSTs in crops, potentially reducing the need for chemical safeners.

  • Elucidating Plant Signaling: R-29148 serves as a valuable chemical probe to dissect the complex signaling networks that govern plant stress responses.

Future research should focus on identifying the direct downstream targets of the SafBP and mapping the complete signaling cascade from safener perception to gene activation.

Conclusion

R-29148 is a potent inducer of plant glutathione S-transferases, a key mechanism underlying its ability to protect crops from herbicide injury. Its action is initiated through specific binding proteins and likely involves the activation of endogenous stress signaling pathways. The experimental protocols and frameworks provided in this guide offer a robust approach for researchers to further investigate these phenomena, contributing to the development of safer and more effective agricultural practices.

References

  • Deng, X., et al. (2022). Current Advances in the Action Mechanisms of Safeners. MDPI. Available at: [Link]

  • Scott, C. E., & Wax, L. M. (1998). Herbicide Safener-Binding Protein of Maize: Purification, Cloning, and Expression of an Encoding cDNA. Plant Physiology, 116(4), 1345–1355. Available at: [Link]

  • Smeets, K., et al. (2014). A General Protocol for Accurate Gene Expression Analysis in Plants. Plant Methods, 10(1), 2. Available at: [Link]

  • Deng, F., et al. (2020). Induction of wheat and maize glutathioneS-transferase by some herbicide safeners and their effect on enzyme activity against butachlor and terbuthylazine. Pest Management Science, 76(4), 1475-1484. Available at: [Link]

  • Deng, X., et al. (2022). Current Advances in the Action Mechanisms of Safeners. CABI Digital Library. Available at: [Link]

  • Ding, N., et al. (2017). Quantitative PCR analysis of 9 GST genes to validate their expression... ResearchGate. Available at: [Link]

  • Hayes, J. D., & Pulford, D. J. (1995). The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance. Critical Reviews in Biochemistry and Molecular Biology, 30(6), 445-600. Available at: [Link]

  • University of California, San Diego. (n.d.). GST Assay Protocol. Available at: [Link]

  • DeRidder, B. P., et al. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology, 130(3), 1497–1505. Available at: [Link]

  • Nelson, E. A., & Penner, D. (2007). Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. Weed Science, 55(3), 195-200. Available at: [Link]

  • Scarponi, L., et al. (2006). Induction of Wheat and Maize Glutathione S-transferase by Some Herbicide Safeners and Their Effect on Enzyme Activity Against Butachlor and Terbuthylazine. Journal of Agricultural and Food Chemistry, 54(20), 7629-7635. Available at: [Link]

  • O'Connor, K. C., et al. (1998). Induction of glutathione s-transferase-pi in Barrett's metaplasia and Barrett's adenocarcinoma cell lines. Gastroenterology, 114(4), 740-749. Available at: [Link]

  • Li, Y., et al. (2022). Genome-wide identification of the GST reveals ZmGST1 enhances the resistance to Exserohilum turcicum in maize. BMC Plant Biology, 22(1), 47. Available at: [Link]

  • Scott, C. E., & Wax, L. M. (1998). Herbicide safener-binding protein of maize. Purification, cloning, and expression of an encoding cDNA. Plant Physiology, 116(4), 1345-55. Available at: [Link]

  • Duan, X., et al. (2022). Genome-wide identification and expression analysis of glutathione S-transferase gene family to reveal their role in cold stress response in cucumber. Frontiers in Genetics, 13, 1009883. Available at: [Link]

  • G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric]. Available at: [Link]

  • Van der Slik, A. R., et al. (1993). Induction of rat hepatic and intestinal glutathione s-transferases and glutathione by dietary naturally-occurring anticarcinogens. Carcinogenesis, 14(5), 929-32. Available at: [Link]

  • Gronwald, J. W., & Plaisance, K. L. (1998). Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum. Plant Physiology, 117(3), 877–892. Available at: [Link]

  • Polavarapu, R., & Kaphalia, B. S. (1993). Comparison of the induction of rat glutathione S-transferase and fatty acid ethyl ester synthase activities. Alcohol and Alcoholism, 28(4), 401-6. Available at: [Link]

  • Riechers, D. E., et al. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology, 153(1), 3-13. Available at: [Link]

  • De Keyser, E., et al. (2013). How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population. BMC Molecular Biology, 14, 19. Available at: [Link]

  • Zhang, C., et al. (2019). Safeners Improve Maize Tolerance Under Herbicide Toxicity Stress by Increasing the Activity of Enzymes in Vivo. Journal of Agricultural and Food Chemistry, 67(44), 12158-12167. Available at: [Link]

  • De Keyser, E., et al. (2021). A General Protocol for Accurate Gene Expression Analysis in Plants. Methods in Molecular Biology, 2354, 15-32. Available at: [Link]

  • Milligan, A. S., et al. (2001). The expression of a maize glutathione S-transferase gene in transgenic wheat confers herbicide tolerance, both in planta and in vitro. Molecular Breeding, 7(4), 301-315. Available at: [Link]

  • Kreuz, K., et al. (1996). Herbicide Safeners, Additives and Formulants. British Crop Production Council. Available at: [Link]

  • Riechers, D. E., et al. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology, 153(1), 3-13. Available at: [Link]

  • Parcharidou, S., et al. (2024). Selective herbicide safening in dicot plants: a case study in Arabidopsis. Frontiers in Plant Science, 14, 1318855. Available at: [Link]

  • Haker, A. (2014). Herbicide Safeners: an overview. ResearchGate. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Chirality and Stereoisomers of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the stereochemical properties of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, a significant herbicide safener known commercially as R-29148. The document elucidates the molecule's chiral nature, details the synthesis of its stereoisomers, and presents methodologies for their analytical separation and characterization. Furthermore, it explores the stereoselectivity of its biological activity, underscoring the critical role of chirality in the efficacy of agrochemicals. This guide serves as an essential resource for professionals in agrochemical research and development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Chirality in Agrochemicals

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine is a vital compound in modern agriculture, functioning as a herbicide safener.[1][2] Herbicide safeners are crucial agrochemicals that selectively protect crop plants from herbicide-induced injury without diminishing the herbicide's effectiveness against target weeds.[2][3] The biological activity of many agrochemicals, much like pharmaceuticals, is intrinsically linked to their three-dimensional structure. Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to stereoisomers (enantiomers or diastereomers) that exhibit markedly different biological activities.[4][5]

One enantiomer may be responsible for the desired therapeutic or agrochemical effect, while the other may be less active, inactive, or even elicit toxic effects.[4][5] For 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, understanding its stereochemistry is paramount for optimizing its safening action and ensuring crop safety. This guide delves into the core stereochemical aspects of this molecule, providing a technical foundation for its synthesis, analysis, and application.

Molecular Structure and Stereochemistry

The chemical structure of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine consists of an oxazolidine ring substituted with two methyl groups at the 2-position, a methyl group at the 5-position, and a dichloroacetyl group at the 3-position (the nitrogen atom).[1]

Identification of the Chiral Center

The key to the stereochemistry of this molecule lies in the carbon atom at the 5-position (C5) of the oxazolidine ring. This carbon is bonded to four different groups:

  • The oxygen atom of the oxazolidine ring.

  • The nitrogen atom of the oxazolidine ring.

  • A methyl group (-CH3).

  • A hydrogen atom (-H).

An atom bonded to four distinct groups is defined as a chiral center or stereocenter.[6] The presence of this single chiral center means that 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine can exist as a pair of enantiomers.

The Enantiomers: (R) and (S) Isomers

The two enantiomers are designated as (R)-2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine and (S)-2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, based on the Cahn-Ingold-Prelog priority rules. These isomers are mirror images of each other and, in an achiral environment, possess identical physical and chemical properties, with the exception of their interaction with plane-polarized light. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

Diagram: Stereoisomers of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine

G cluster_molecule 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine Racemate Racemic Mixture (R/S) R_isomer (R)-Enantiomer Racemate->R_isomer Chiral Resolution S_isomer (S)-Enantiomer Racemate->S_isomer Chiral Resolution R_isomer->S_isomer Mirror Images

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Synthesis and Stereocontrol

The synthesis of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine typically involves a two-step process.

General Synthesis of the Racemic Mixture
  • Oxazolidine Ring Formation: The synthesis begins with the reaction of an amino alcohol, specifically 1-amino-2-propanol, with a ketone (acetone in this case). This reaction forms the intermediate 2,2,5-trimethyl-1,3-oxazolidine. This is an example of a cyclization reaction to form the heterocyclic ring.[7]

  • Acylation: The intermediate oxazolidine is then acylated using dichloroacetyl chloride in the presence of a base (like triethylamine) to neutralize the HCl byproduct. This step attaches the dichloroacetyl group to the nitrogen atom, yielding the final product.[7][8]

This standard synthetic route typically produces a racemic mixture of the (R) and (S) enantiomers because a racemic starting material (1-amino-2-propanol) is used.

Stereoselective Synthesis

To obtain enantiomerically pure or enriched forms of the molecule, a stereoselective synthesis is required. This can be achieved by:

  • Using a Chiral Starting Material: The synthesis can be initiated with an enantiomerically pure form of 1-amino-2-propanol, such as (R)-1-amino-2-propanol or (S)-1-amino-2-propanol. This approach has been successfully used to synthesize the individual (R) and (S) isomers of the target compound.[7]

  • Asymmetric Catalysis: While not explicitly detailed for this specific molecule in the available literature, asymmetric catalysis is a powerful tool for the enantioselective synthesis of related oxazolidine structures.[9]

Analytical Techniques for Stereoisomer Resolution and Characterization

The separation and analysis of the (R) and (S) enantiomers are critical for studying their individual biological activities and for quality control in the production of enantiopure agrochemicals.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Expert Insight: The choice of CSP is crucial for achieving successful enantioseparation. Polysaccharide-based columns (e.g., those derived from cellulose or amylose) are often highly effective for separating a wide range of chiral compounds, including oxazolidinone derivatives.[10] The mobile phase composition, typically a mixture of a nonpolar solvent like heptane and an alcohol modifier like isopropanol or ethanol, is optimized to achieve the best resolution.[11]

Protocol: Chiral HPLC for Enantiomeric Separation

  • System Preparation:

    • Column: Chiral stationary phase column (e.g., Lux Amylose-1 or Chiralpak IA).[10][11]

    • Mobile Phase: A mixture of n-heptane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for the specific column and compound.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV detector at an appropriate wavelength (e.g., 220 nm).

  • Sample Preparation:

    • Dissolve a small amount of the racemic 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample into the HPLC system.

    • Record the chromatogram. Two separate peaks corresponding to the (R) and (S) enantiomers should be observed.

  • System Validation:

    • Calculate the resolution factor (Rs) between the two enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is considered a fully validated separation.[11] The resolution is calculated using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the baseline.

Diagram: Experimental Workflow for Chiral Analysis

G cluster_workflow Chiral HPLC Workflow prep Sample Preparation (Dissolve & Filter) inject Injection into Chiral HPLC System prep->inject separate Enantiomeric Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect data Data Analysis (Retention Time, Resolution) detect->data

Caption: A streamlined workflow for the analysis of stereoisomers using Chiral HPLC.

Biological Activity and Stereoselectivity

Research has demonstrated a significant difference in the biological activity of the (R) and (S) enantiomers of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine.

Differential Safening Efficacy

The primary mechanism by which this safener protects maize from herbicide injury is by enhancing the plant's natural detoxification pathways.[3][7] This is often achieved by inducing the activity of glutathione S-transferases (GSTs), enzymes that catalyze the conjugation of herbicides with glutathione, rendering them less toxic.[12][13]

Studies have shown that the (R)-isomer is significantly more effective at inducing GST activity in maize compared to the (S)-isomer.[7][12][13] In one study, the (R)-isomer of R-29148 increased the expression level of GSTs by approximately 1.87-fold compared to the S-isomer and 13.6-fold compared to the racemic mixture.[12][13] This stereoselectivity highlights that the biological target site within the plant, likely a receptor or enzyme involved in the regulation of GSTs, is chiral and preferentially interacts with the (R)-enantiomer.

Implications for Agrochemical Development

The superior activity of the (R)-enantiomer has profound implications for the agrochemical industry:

  • Reduced Application Rates: Using the pure, more active (R)-isomer allows for lower application rates to achieve the same level of crop protection.

  • Lower Environmental Load: Reduced application rates lead to a smaller amount of the chemical being introduced into the environment.

  • Improved Efficacy: A product based on the single, active enantiomer can offer more reliable and consistent performance.

This principle, where one stereoisomer is more active than others, is a common theme in both pharmacology and agrochemistry, driving the development of single-enantiomer products.[14]

Table 1: Comparative Biological Activity of Stereoisomers

StereoisomerRelative GST InductionSafening Efficacy
(R)-IsomerHigh[12][13]Strong[7]
(S)-IsomerLow[12][13]Weak
Racemic MixtureModerate[12][13]Moderate

Conclusion

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine is a chiral molecule whose efficacy as a herbicide safener is predominantly attributed to its (R)-enantiomer. The stereocenter at the C5 position of the oxazolidine ring gives rise to two enantiomers with distinct biological activities. The (R)-isomer has been shown to be a more potent inducer of the enzymatic detoxification pathways in maize, providing superior protection against herbicide injury. The ability to synthesize and analytically resolve these stereoisomers is crucial for research and for the development of advanced, more efficient, and environmentally conscious agrochemical products. This guide has provided a technical framework for understanding and investigating the chirality and stereoisomers of this important agricultural compound.

References

  • Synthesis and Crystal Structure of Novel Chiral N-Dichloroacetyl-2-substituted-5-methyl-1,3-oxazolidines. ResearchGate. Available at: [Link]

  • 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine. PubChem, National Institutes of Health. Available at: [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. Available at: [Link]

  • Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. ResearchGate. Available at: [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors. PubMed Central. Available at: [Link]

  • Current Advances in the Action Mechanisms of Safeners. CABI Digital Library. Available at: [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. Available at: [Link]

  • A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. National Institutes of Health. Available at: [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ScienceDirect. Available at: [Link]

  • Stereochemistry and biological activity of drugs. SlideShare. Available at: [Link]

  • How Do Stereoisomers Affect Drug Activity? YouTube. Available at: [Link]

  • Current Advances in the Action Mechanisms of Safeners. MDPI. Available at: [Link]

  • Oxazolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts Chemistry. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed Central, National Institutes of Health. Available at: [Link]

  • Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. JSTOR. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]

  • Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. ResearchGate. Available at: [Link]

  • Preparation of 2,2,4-trimethyl-3-dichloroacetyl-5-phenyl oxazolidine. PrepChem.com. Available at: [Link]

  • 5.12 Lecture 6. MIT OpenCourseWare. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safety and Hazards of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (R-29148)

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Landscape for a Niche Agrochemical This guide provides a comprehensive overview of the known safety and hazard profile of 2,2,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Niche Agrochemical

This guide provides a comprehensive overview of the known safety and hazard profile of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, a herbicide safener identified by the code R-29148. It is imperative for the reader to understand that this compound is a niche agrochemical, and as such, a complete, publicly available toxicological dossier is not readily accessible. Much of the safety assessment for such compounds is conducted by manufacturers and submitted to regulatory bodies, with only summaries often entering the public domain.

Therefore, this document is structured to provide a robust safety framework based on three pillars:

  • Directly Attributed Data: Information specifically linked to 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, primarily its GHS classification.

  • Analog-Based Inference: Drawing scientifically grounded comparisons to other closely related dichloroacetamide safeners (e.g., Benoxacor, Furilazole) to inform on potential hazards where specific data for R-29148 is lacking.

  • Class-Specific and General Chemical Safety Principles: Applying established best practices for handling irritant and potentially hazardous agrochemicals.

This guide will clearly delineate between direct evidence and analog-based inferences to maintain scientific integrity and provide the user with a transparent understanding of the data's source and limitations.

Section 1: Chemical Identity and Primary Use

1.1. Chemical Identification

  • Systematic Name: 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine

  • Common Identifier: R-29148

  • Chemical Class: Dichloroacetamide; Oxazolidine

  • CAS Number: 52836-31-4[1]

  • Molecular Formula: C₈H₁₃Cl₂NO₂[1]

  • Molecular Weight: 226.10 g/mol [2]

Caption: Figure 1: 2D structure of 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine (R-29148).

1.2. Primary Use and Mechanism of Action

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine is a herbicide safener.[1] Herbicide safeners are agrochemicals added to herbicide formulations to protect crops from herbicide damage without reducing the effectiveness of the herbicide against weeds.[3][4] They are not intended to have herbicidal activity themselves but rather to selectively enhance the tolerance of the crop plant.

The primary mechanism for dichloroacetamide safeners involves the induction of the crop's natural detoxification pathways. Specifically, they have been shown to increase the expression and activity of key enzymatic systems, most notably Glutathione S-transferases (GSTs).[2] These enzymes catalyze the conjugation of the herbicide molecule with endogenous glutathione, rendering the herbicide more water-soluble and less toxic, and facilitating its sequestration and metabolism by the plant.[2] Studies on the chiral isomers of R-29148 have confirmed its ability to induce GST, catalase (CAT), and peroxidase (POD) activity in maize, thereby protecting the crop from sulfonylurea herbicide phytotoxicity.[5]

Detoxification_Pathway Figure 2: Conceptual Detoxification Pathway Safener Safener (R-29148) Crop Crop Plant Cell Safener->Crop Induces Herbicide Herbicide GST Glutathione S-transferase (GST) Herbicide->GST Crop->GST Upregulates Detox Detoxified Herbicide (Conjugate) GST->Detox Catalyzes Conjugation

Caption: Figure 2: R-29148 induces detoxification enzymes in crops.

Section 2: Hazard Identification and Classification

The primary, harmonized hazard information for this compound comes from notifications to the European Chemicals Agency (ECHA) and is mirrored in databases like PubChem.

2.1. GHS Classification

Based on notifications to the ECHA C&L Inventory, 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine is classified as follows:[1]

  • Skin Corrosion/Irritation: Category 2, H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Category 2, H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3, H335: May cause respiratory irritation.

Signal Word: Warning [1]

Hazard Pictograms:



2.2. Summary of Hazards

  • Contact Hazard: The primary and most clearly defined risks associated with this compound are irritation upon contact with the skin, eyes, and respiratory system. Direct contact should be avoided.

  • Inhalation Hazard: Inhalation of dust, aerosols, or vapors may lead to irritation of the nose, throat, and lungs.[1]

  • Ingestion Hazard: While no specific data is available, ingestion should be avoided. By analogy, other dichloroacetamides exhibit low to moderate acute oral toxicity in rats.[6]

  • Chronic Hazards: There is a significant data gap regarding the chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of R-29148. However, it is noteworthy that other dichloroacetamide safeners, such as AD-67 and furilazole, have been classified by the U.S. EPA as "likely to be carcinogenic to humans".[7] This does not confirm the carcinogenicity of R-29148 but warrants a high degree of caution and minimization of long-term exposure.

Section 3: Toxicological Profile

Due to the lack of a publicly available, comprehensive toxicological dossier for R-29148, this profile is constructed from the GHS classification and data from structurally similar dichloroacetamide safeners.

3.1. Acute Toxicity

  • Oral: No specific LD₅₀ value is available for R-29148. Dichloroacetamide safeners generally display moderate to low acute toxicity in rats.[6]

  • Dermal: No specific LD₅₀ value is available. The compound is classified as a skin irritant.[1] Prolonged or repeated contact may lead to dermatitis.

  • Inhalation: No specific LC₅₀ value is available. The classification "May cause respiratory irritation" indicates that inhalation of aerosols or dusts should be minimized.[1]

3.2. Local Effects

  • Skin Irritation: Classified as Category 2 (Causes skin irritation).[1] This indicates that upon contact, it can cause reversible inflammatory changes to the skin, such as redness, swelling, and itching.

  • Eye Irritation: Classified as Category 2 (Causes serious eye irritation).[1] Contact with the eyes is likely to cause significant, but reversible, pain, redness, and inflammation. Corneal injury is possible.

3.3. Sensitization

There is no specific data indicating whether R-29148 is a skin sensitizer. However, some agrochemicals can cause allergic contact dermatitis upon repeated exposure. Therefore, minimizing skin contact is a prudent preventative measure.

3.4. Chronic Toxicity, Carcinogenicity, and Mutagenicity

DATA GAP: No specific studies on the long-term effects of R-29148 are publicly available.

  • Inference from Analogs: The carcinogenicity classification of the related safeners AD-67 and furilazole as "likely to be carcinogenic to humans" raises a flag for the entire class.[7] The mechanism is not fully elucidated but warrants treating all dichloroacetamides with caution regarding long-term exposure. Research on benoxacor, another analog, showed that its hydrolysis can produce dichloroacetic acid (DCA), a compound which has been studied for its own toxicological effects.[8]

Toxicological Data Summary (R-29148 vs. Analogs)

Endpoint 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (R-29148) Benoxacor (Analog) Furilazole (Analog)
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1] Skin Irrit. 2, Eye Irrit. 2A, Aquatic Acute 1, Aquatic Chronic 1 Acute Tox. 4 (Oral), Skin Sens. 1, Carc. 2
Acute Oral LD₅₀ (Rat) Data Not Available >5000 mg/kg 1500 mg/kg
Carcinogenicity Data Not Available No evidence in rats/mice "Likely to be carcinogenic" (U.S. EPA)[7]

| Acute Aquatic Toxicity | Data Not Available | LC₅₀ (fish): 1.4 - 3.5 mg/L[2][6] | LC₅₀ (fish): 4.6 mg/L[6] |

Note: Data for analogs is sourced from various regulatory summaries and reviews and is provided for comparative purposes only. It does not directly reflect the properties of R-29148.

Section 4: Ecotoxicological Profile

No specific ecotoxicity studies for R-29148 were identified. The assessment is based on the properties of the dichloroacetamide class.

4.1. Environmental Fate

  • Mobility: Dichloroacetamide safeners are generally modestly hydrophilic and can be mobile in aqueous environments, leading to their detection in surface waters in agricultural regions.[7] A study involving R-29148 found that it leached more slowly than the herbicide isoxaflutole in soil columns, a factor that can impact its effectiveness.[9]

  • Persistence and Degradation: Some dichloroacetamides can undergo hydrolysis, particularly under acidic or basic conditions.[7] For example, benoxacor hydrolyzes under circumneutral pH with a half-life of approximately 55 days.[7] Transformation can also occur via reductive dechlorination in anaerobic sediments. It is crucial to note that transformation products may have different toxicity profiles than the parent compound.[7]

4.2. Aquatic Toxicity

  • Inference from Analogs: Data for other dichloroacetamide safeners suggests a potential for moderate to high toxicity to aquatic life.

    • Benoxacor: Is classified as highly toxic to aquatic autotrophs (algae) with an acute LC₅₀ of 0.63 mg/L, and moderately toxic to fish with LC₅₀ values in the range of 1.4-3.5 mg/L.[6][10]

    • Furilazole: Is considered marginally less toxic than benoxacor, with a reported lowest LC₅₀ in freshwater fish of 4.6 mg/L.[6]

Given these findings, release of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine into aquatic environments should be prevented.

Section 5: Occupational Exposure and Personal Protective Equipment (PPE)

Given the known hazards of skin, eye, and respiratory irritation, a stringent PPE policy is required when handling this compound.

5.1. Exposure Limits

No specific Occupational Exposure Limit (OEL), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), has been established for R-29148. In the absence of a specific limit, exposure should be minimized to the lowest reasonably achievable level.

5.2. Recommended Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard when handling 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine in a research or development setting.

  • Hand Protection: Wear compatible chemical-resistant gloves. Nitrile or butyl rubber gloves are generally suitable for handling many organic chemicals. Always check with the glove manufacturer's compatibility data. Discard and replace gloves that are torn, punctured, or show signs of degradation.

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat is required at a minimum. For tasks with a higher potential for splashes or significant exposure, chemical-resistant coveralls or an apron should be used.

  • Respiratory Protection: All handling of the solid powder or solutions should be performed in a certified chemical fume hood to control airborne concentrations. If work outside of a fume hood is unavoidable and there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/particulate cartridge (e.g., P100) is required. A full respiratory protection program, including fit-testing, must be implemented.

PPE_Workflow Figure 3: PPE Selection Logic start Handling R-29148? q_hood In Fume Hood? start->q_hood hood_yes Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves q_hood->hood_yes Yes hood_no Enhanced PPE: - Goggles & Face Shield - Coveralls - Respirator (fit-tested) - Chemical Gloves q_hood->hood_no No / Splash Risk

Caption: Figure 3: Decision workflow for selecting appropriate PPE.

Section 6: Safe Handling, Storage, and Spill Management

6.1. Handling

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or aerosols.

  • Practice good personal hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Keep containers tightly closed when not in use.

6.2. Storage

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Keep containers tightly sealed to prevent moisture ingress.

  • Store away from food, drink, and animal feedstuffs.

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

6.3. Spill Management

  • Evacuate the area and ensure adequate ventilation.

  • Wear full PPE as described in Section 5.2.

  • For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled container for disposal.

  • For small liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a labeled container for disposal.

  • Do not allow the material to enter drains or waterways.

  • After cleanup, decontaminate the area with a suitable cleaning agent and wash all contaminated clothing before reuse.

Section 7: Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material may be classified as a hazardous waste.

  • Unused Product: Unused or unwanted material should be disposed of through a licensed hazardous waste disposal company. Do not pour down the drain or dispose of in regular trash.

  • Empty Containers: Empty containers may retain product residue. They should be triple-rinsed, with the rinsate collected and treated as hazardous waste. After rinsing, containers should be punctured to prevent reuse and disposed of according to local regulations.

Section 8: Emergency Procedures and First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation or other symptoms occur, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 9: Experimental Protocols for Hazard Assessment

The following are generalized protocols based on OECD guidelines, representing a self-validating system for assessing the primary hazards of this compound. These experiments must be conducted in a certified facility by trained personnel.

9.1. Protocol: In Vivo Dermal Irritation/Corrosion Assessment (Adapted from OECD 404)

  • Objective: To determine the potential for 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine to produce dermal irritation.

  • Test System: Healthy young adult albino rabbits.

  • Methodology:

    • Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animal.

    • Apply 0.5 g of the test substance (moistened with a small amount of water to form a paste, if solid) to a small area (~6 cm²) of the clipped skin.

    • Cover the application site with a gauze patch and secure with non-irritating tape.

    • After a 4-hour exposure period, remove the patch and wash the treated area to remove any residual test substance.

    • Observe and grade the skin reactions for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Continue observations for up to 14 days if effects are persistent.

  • Causality and Validation: The use of a standardized scoring system (Draize scale) and multiple observation points allows for a quantitative assessment of both the severity and reversibility of the irritation. The 4-hour exposure simulates a realistic occupational contact scenario.

9.2. Protocol: In Vivo Eye Irritation/Corrosion Assessment (Adapted from OECD 405)

  • Objective: To determine the potential for 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine to produce eye irritation.

  • Test System: Healthy young adult albino rabbits.

  • Methodology:

    • Examine the eyes of the animal prior to testing to ensure no pre-existing irritation.

    • Gently pull the lower eyelid away from the eyeball and instill 0.1 g of the solid test substance into the conjunctival sac.

    • Hold the eyelids together for about one second and then release. The other eye remains untreated and serves as a control.

    • Observe and score the reactions of the cornea (opacity), iris, and conjunctivae (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation.

    • The use of topical anesthetics and systemic analgesics is strongly recommended to minimize pain and distress.

    • If effects are present at 72 hours, observations should continue until the effects are fully reversed or for a maximum of 21 days.

  • Causality and Validation: This standardized method directly assesses the substance's effect on the primary components of the eye. The detailed scoring system and extended observation period are critical for distinguishing between temporary irritation and serious, irreversible eye damage, which is a key regulatory endpoint.

Section 10: References

  • A Systematic Review of Herbicide Safener Toxicity. (2024). PubMed. Retrieved from [Link]

  • Assessment of the metabolism and toxicity of the dichloroacetamide safener benoxacor. (n.d.). Iowa Research Online. Retrieved from [Link]

  • Environmental occurrence, fate, and transformation of herbicide safeners. (2023). Iowa Research Online. Retrieved from [Link]

  • Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. (2025). ResearchGate. Retrieved from [Link]

  • Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. (2015). ACS Publications. Retrieved from [Link]

  • 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine. (n.d.). PubChem. Retrieved from [Link]

  • A systematic review of herbicide safener toxicity. (2024). PubMed. Retrieved from [Link]

  • Occurrence of dichloroacetamide herbicide safeners and co-applied herbicides in midwestern U.S. streams. (2017). USGS Publications Warehouse. Retrieved from [Link]

  • Furilazole; Pesticide Tolerances. (2019). Federal Register. Retrieved from [Link]

  • Search for chemicals. (n.d.). ECHA. Retrieved from [Link]

  • ECHA CHEM. (n.d.). ECHA. Retrieved from [Link]

  • Safer Chemical Ingredients List. (2025). US EPA. Retrieved from [Link]

  • Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.) and the Detoxification Mechanism. (2019). PMC. Retrieved from [Link]

  • Assessing the toxicity of the “inert” safener benoxacor toward Chironomus riparius: Effects of agrochemical mixtures. (n.d.). Oxford Academic. Retrieved from [Link]

  • Preparation of 2,2,4-trimethyl-3-dichloroacetyl-5-phenyl oxazolidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Assessment of the metabolism and toxicity of the dichloroacetamide safener benoxacor. (n.d.). University of Iowa. Retrieved from [Link]

  • Substance Information. (2024). ECHA. Retrieved from [Link]

  • Cabazitaxel Impurity (DeTroc-Oxazolidine). (n.d.). SynZeal. Retrieved from [Link]

  • Registered substances information. (n.d.). ECHA. Retrieved from [Link]

  • Substance Information. (2025). ECHA. Retrieved from [Link]

  • Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-. (n.d.). EPA. Retrieved from [Link]

  • 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine. (n.d.). PubChem. Retrieved from [Link]

  • ChemView. (n.d.). EPA. Retrieved from [Link]

Sources

Foundational

IUPAC name 2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone.

An In-depth Technical Guide to 2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone (R-29148): A Herbicide Safener For Researchers, Scientists, and Agrochemical Development Professionals Introduction: Beyond the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone (R-29148): A Herbicide Safener

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Beyond the Oxazolidinone Core

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic linezolid, which combats drug-resistant Gram-positive bacteria by inhibiting protein synthesis.[1] However, the functionalization of this versatile heterocycle can lead to vastly different biological activities. This guide focuses on 2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone, a compound where the addition of a dichloroacetyl group to a trimethylated oxazolidine ring pivots its application away from human therapeutics and into the realm of agriculture.

Identified as R-29148, this molecule is not a drug for treating infections, but rather a herbicide safener.[2] Herbicide safeners are critical components in modern agriculture, selectively protecting crop plants from the potentially damaging effects of herbicides without compromising weed control. This technical guide will provide a comprehensive overview of 2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone, from its fundamental chemical properties and synthesis to its application and the underlying principles of its action.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of a compound is foundational to its application and study. The key identifiers and properties of 2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone are summarized in the table below.

PropertyValueSource
IUPAC Name 2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone[2]
Synonyms R-29148, 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine[2]
CAS Number 52836-31-4[2]
Molecular Formula C₈H₁₃Cl₂NO₂[2]
Molecular Weight 226.10 g/mol [2]
Appearance White crystalline solid (inferred from related compounds)[3]

Synthesis and Purification: A Two-Step Approach

Part 1: Synthesis of 2,2,5-Trimethyl-1,3-oxazolidine

The oxazolidine ring is typically formed through the condensation of an amino alcohol with an aldehyde or ketone.[6] For the target molecule, this would involve the reaction of 1-amino-2-propanol with acetone.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1-amino-2-propanol (1.0 eq) and a suitable solvent such as toluene.

  • Addition of Ketone: Add acetone (1.1 eq) to the flask.

  • Catalysis: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux. The water formed during the condensation reaction is azeotropically removed using the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,2,5-trimethyl-1,3-oxazolidine.

Part 2: Dichloroacetylation of 2,2,5-Trimethyl-1,3-oxazolidine

The attachment of the dichloroacetyl group to the nitrogen of the oxazolidine ring is an N-acylation reaction. This can be achieved using dichloroacetyl chloride or a safer, more practical reagent like Dichloromeldrum's acid (DiCMA).[5][7]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the crude 2,2,5-trimethyl-1,3-oxazolidine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution to act as an acid scavenger.

  • Acylating Agent: Slowly add dichloroacetyl chloride (1.1 eq) to the cooled solution (0 °C). Alternatively, for a greener and safer approach, Dichloromeldrum's acid can be used, which produces acetone and carbon dioxide as byproducts, simplifying purification.[5][7]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether, to yield the final product as a white crystalline solid.[3]

Synthesis_Workflow cluster_part1 Part 1: Oxazolidine Formation cluster_part2 Part 2: Dichloroacetylation 1_amino_2_propanol 1-Amino-2-propanol condensation Condensation (Toluene, Reflux) 1_amino_2_propanol->condensation acetone Acetone acetone->condensation oxazolidine 2,2,5-Trimethyl-1,3-oxazolidine condensation->oxazolidine acylation N-Acylation (DCM, Et3N) oxazolidine->acylation Intermediate dichloroacetyl_chloride Dichloroacetyl Chloride dichloroacetyl_chloride->acylation final_product 2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone acylation->final_product

Caption: A two-part synthesis workflow for the target molecule.

Mechanism of Action as a Herbicide Safener

The primary utility of 2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone is as a herbicide safener.[2][9] While the precise mechanism for this specific molecule is not detailed in the provided search results, the general mechanism for dichloroacetamide safeners involves the enhancement of herbicide detoxification pathways in crop plants.

These safeners are known to induce the expression of key enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. These enzymes play a crucial role in the metabolic breakdown of herbicides into non-toxic forms. The safener molecule is recognized by the crop plant, triggering a signaling cascade that upregulates the production of these detoxifying enzymes. This enhanced metabolic capacity allows the crop to tolerate herbicide concentrations that would otherwise be lethal, while the target weeds, which do not possess this enhanced detoxification system, are effectively controlled.

Safener_Mechanism Safener R-29148 (Herbicide Safener) Crop_Plant Crop Plant Cell Safener->Crop_Plant Uptake Signaling_Cascade Signaling Cascade Crop_Plant->Signaling_Cascade Recognition Gene_Expression Upregulation of Gene Expression Signaling_Cascade->Gene_Expression Detox_Enzymes Detoxification Enzymes (GSTs, P450s) Gene_Expression->Detox_Enzymes Increased Synthesis Metabolism Herbicide Metabolism Detox_Enzymes->Metabolism Catalysis Herbicide Herbicide Herbicide->Metabolism Non_Toxic_Metabolites Non-Toxic Metabolites Metabolism->Non_Toxic_Metabolites Crop_Tolerance Crop Tolerance Non_Toxic_Metabolites->Crop_Tolerance

Caption: Proposed mechanism of action for a herbicide safener.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone was not identified. However, based on the functional groups present and data from related compounds, a cautious approach to handling is warranted. The dichloroacetamide moiety suggests potential for skin and eye irritation, and it may be harmful if swallowed or inhaled.[10]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

  • Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.

First Aid Measures (Inferred from related compounds): [10]

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.

  • Skin: Wash off with soap and plenty of water.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

Conclusion and Future Perspectives

2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone serves as an excellent case study in how the modification of a core chemical scaffold can dramatically alter its biological application. While the oxazolidinone ring is a cornerstone of certain antibiotics, the addition of a dichloroacetyl group transforms this particular molecule into a valuable tool for agriculture. Its role as a herbicide safener highlights the intricate chemical signaling that can be leveraged to enhance crop protection.

Future research in this area could focus on elucidating the precise molecular targets of this and related safeners within crop plants. A deeper understanding of the structure-activity relationships could lead to the design of more potent and selective safeners, further enhancing our ability to protect vital food sources. Additionally, continued exploration of the diverse chemical space around the oxazolidine core may yet reveal further novel biological activities with applications in both medicine and agriculture.

References

  • Ye, F., Fu, Y., & Zhao, S. (2010). 2,2-Dichloro-1-(2-phenyl-1,3-oxazolidin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o445. [Link]

  • Ye, F., Fu, Y., & Zhao, S. (2010). 2,2-Dichloro-1-(2-phenyl-1,3-oxazolidin-3-yl)ethanone. PubMed. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62019, 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine. PubChem. [Link]

  • Fu, Y., et al. (2010). 2,2-Dichloro-1-[(2R,5S)-5-ethyl-2-methyl-2-propyl-1,3-oxazolidin-3-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1293. [Link]

  • Wikipedia contributors. (2023, December 29). 2-Oxazolidinone. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Organic Chemistry Portal. [Link]

  • De, S., & Gunanathan, C. (2021). Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent. Organic Letters, 23(9), 3465–3469. [Link]

  • Wang, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(15), 4467. [Link]

  • Nimmagadda, S. K., Zhang, Z., & Antilla, J. C. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(15), 4098–4101. [Link]

  • De, S., & Gunanathan, C. (2021). Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent. ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2,5-Dichloro-3-thienyl)ethan-1-one. Cole-Parmer. [Link]

  • Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. (1969). British Journal of Pharmacology, 35(2), 268–278. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine: A Comprehensive Guide for Researchers

This document provides a detailed protocol for the synthesis of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, a molecule of significant interest as a herbicide safener.[1] This guide is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the synthesis of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, a molecule of significant interest as a herbicide safener.[1] This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research. It offers an in-depth exploration of the synthesis, including the underlying chemical principles, a step-by-step experimental protocol, and methods for ensuring the integrity of the final product.

Introduction to 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, also known as R-29148, is an oxazolidine derivative that has demonstrated efficacy as a herbicide safener.[1] Herbicide safeners are compounds used in agriculture to protect crops from the phytotoxic effects of herbicides. The target molecule is a member of the oxazolidine class of heterocyclic compounds, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms.[1] The dichloroacetyl group attached to the nitrogen atom is a key structural feature for its biological activity. The oxazolidine core itself is a versatile scaffold found in numerous biologically active compounds, highlighting the importance of synthetic routes to its derivatives.

Scientific Principles and Reaction Mechanism

The synthesis of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine is a two-step process. The first step involves the formation of the oxazolidine ring through the condensation of an amino alcohol with a ketone. This is followed by the N-acylation of the oxazolidine intermediate with dichloroacetyl chloride.

Step 1: Formation of 2,2,5-Trimethyl-1,3-oxazolidine

The initial step is the acid-catalyzed condensation of 1-amino-2-propanol with acetone. This reaction is a classic example of the formation of a five-membered heterocyclic ring. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of acetone, followed by an intramolecular cyclization and dehydration to yield the 2,2,5-trimethyl-1,3-oxazolidine intermediate. The reaction is typically carried out in a non-polar solvent like benzene or toluene, with azeotropic removal of water to drive the equilibrium towards the product.

Step 2: N-Acylation with Dichloroacetyl Chloride

The second step is the N-acylation of the synthesized 2,2,5-trimethyl-1,3-oxazolidine with dichloroacetyl chloride. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the oxazolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or sodium hydroxide, to neutralize the hydrochloric acid byproduct and to facilitate the reaction.[2][3]

The overall reaction scheme is depicted below:

Synthesis_Scheme cluster_step1 Step 1: Condensation cluster_step2 Step 2: N-Acylation AminoAlcohol 1-Amino-2-propanol plus1 + AminoAlcohol->plus1 Acetone Acetone Acetone->plus1 DichloroacetylChloride Dichloroacetyl Chloride plus2 + DichloroacetylChloride->plus2 Intermediate 2,2,5-Trimethyl-1,3-oxazolidine Intermediate->plus2 Product 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine HCl HCl reaction1 H+ cat. -H2O plus1->reaction1 reaction1->Intermediate reaction2 Base -Base·HCl plus2->reaction2 reaction2->Product Experimental_Workflow Start Start: Assemble Reaction Apparatus Step1_Reactants Charge reactor with 1-amino-2-propanol, acetone, toluene, and p-TSA. Start->Step1_Reactants Step1_Reflux Reflux with a Dean-Stark trap to remove water. Step1_Reactants->Step1_Reflux Step1_Monitor Monitor reaction completion by TLC. Step1_Reflux->Step1_Monitor Step1_Workup Cool, neutralize with NaHCO₃, and wash with water. Step1_Monitor->Step1_Workup Step1_Dry Dry organic layer with Na₂SO₄ and concentrate in vacuo. Step1_Workup->Step1_Dry Intermediate_Product Obtain crude 2,2,5-trimethyl-1,3-oxazolidine. Step1_Dry->Intermediate_Product Step2_Setup Dissolve intermediate in anhydrous CH₂Cl₂ and add triethylamine. Intermediate_Product->Step2_Setup Step2_Addition Cool to 0°C and add dichloroacetyl chloride dropwise. Step2_Setup->Step2_Addition Step2_Reaction Stir at room temperature. Step2_Addition->Step2_Reaction Step2_Monitor Monitor reaction by TLC. Step2_Reaction->Step2_Monitor Step2_Workup Wash with water and sat. NaHCO₃. Step2_Monitor->Step2_Workup Step2_Dry Dry organic layer with Na₂SO₄ and concentrate in vacuo. Step2_Workup->Step2_Dry Purification Purify crude product by column chromatography or vacuum distillation. Step2_Dry->Purification Final_Product Obtain pure 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine. Purification->Final_Product End End: Characterize Final Product Final_Product->End

Sources

Application

Application Note: Accelerated Synthesis of N-dichloroacetyl-1,3-oxazolidines via Microwave Irradiation

Executive Summary N-dichloroacetyl-1,3-oxazolidines are a critical class of compounds, primarily recognized for their role as herbicide safeners, which protect crops from herbicide-induced injury.[1][2] Traditional synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-dichloroacetyl-1,3-oxazolidines are a critical class of compounds, primarily recognized for their role as herbicide safeners, which protect crops from herbicide-induced injury.[1][2] Traditional synthesis methods often involve lengthy reaction times and conventional heating, which can lead to side-product formation and energy inefficiency. This application note presents a detailed protocol for the synthesis of N-dichloroacetyl-1,3-oxazolidines utilizing microwave-assisted organic synthesis (MAOS). This modern approach dramatically reduces reaction times, often improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[3][4][5] The protocols described herein are designed to be robust and reproducible, providing researchers with a validated, high-efficiency pathway to these valuable molecules.

Introduction: The Case for Microwave-Assisted Synthesis

The 1,3-oxazolidine scaffold is a versatile heterocyclic motif found in various biologically active compounds and is widely used as a chiral auxiliary in asymmetric synthesis.[2][6] The N-dichloroacetyl derivatives, in particular, have garnered significant attention in agricultural biochemistry for their ability to enhance herbicide selectivity.[1][2]

The conventional synthesis is typically a two-step process: (1) the condensation of a β-amino alcohol with an aldehyde or ketone to form the oxazolidine ring, and (2) the subsequent acylation of the ring's nitrogen with dichloroacetyl chloride.[1][2][6] While effective, this process can be time-consuming.

Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. By using microwave irradiation, it is possible to heat a reaction mixture directly and uniformly, bypassing the slower process of thermal conduction required by conventional oil baths.[3][7] This leads to several distinct advantages:

  • Rapid Reaction Rates: Reactions that take hours with conventional heating can often be completed in minutes.[4][8]

  • Higher Yields and Purity: The rapid heating minimizes the time for side reactions to occur, often resulting in cleaner products and higher yields.[7]

  • Energy Efficiency: Direct heating of the reaction vessel is more energy-efficient than heating a large oil bath.[5]

  • Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[3]

This guide provides the scientific rationale and a step-by-step protocol for leveraging these advantages in the synthesis of N-dichloroacetyl-1,3-oxazolidines.

The Synthetic Pathway: Mechanism and Rationale

The synthesis proceeds in two key stages, which can be performed sequentially in a one-pot fashion, making the process highly efficient.

Step 1: Formation of the 1,3-Oxazolidine Ring This is a condensation reaction where a β-amino alcohol reacts with an aldehyde or ketone. The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable five-membered oxazolidine ring.[9][10][11]

Step 2: N-dichloroacetylation The secondary amine within the newly formed oxazolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride. An acid scavenger, such as a tertiary amine or an inorganic base, is required to neutralize the HCl byproduct, driving the reaction to completion.[2][6]

The entire process can be visualized as a streamlined workflow, ideally suited for microwave assistance where each step can be rapidly driven to completion.

G cluster_0 Step 1: Oxazolidine Formation (Microwave) cluster_1 Step 2: N-Acylation (Microwave) A β-Amino Alcohol + Aldehyde/Ketone B Microwave Irradiation (e.g., 80-100°C, 5-15 min) A->B In Solvent C 1,3-Oxazolidine Intermediate B->C D Add Dichloroacetyl Chloride + Acid Scavenger C->D One-Pot Transition E Microwave Irradiation (e.g., 50-70°C, 3-10 min) D->E F Crude N-dichloroacetyl- 1,3-oxazolidine E->F G Final Pure Product F->G Work-up & Purification

Caption: One-pot microwave-assisted synthesis workflow.

Detailed Protocols and Methodologies

This section provides a comprehensive, step-by-step protocol for the synthesis.

Materials and Equipment
Reagents & MaterialsEquipment
Selected β-amino alcohol (e.g., 1-amino-2-propanol)Microwave Synthesis Reactor
Selected aldehyde or ketone (e.g., acetone)Microwave reaction vessels (10 mL or 20 mL) with stir bars
Dichloroacetyl chlorideMagnetic stirrer/hotplate (for work-up)
Triethylamine (or NaOH as an alternative base)[6]Rotary evaporator
Toluene (or other suitable high-boiling solvent)Standard laboratory glassware
Dichloromethane (for extraction)Thin-Layer Chromatography (TLC) plates
Saturated sodium bicarbonate solutionColumn chromatography setup (Silica gel)
Anhydrous sodium sulfateNMR Spectrometer, IR Spectrometer, Mass Spectrometer
Experimental Protocol: Microwave-Assisted One-Pot Synthesis

Rationale: This one-pot procedure minimizes handling and transfer losses, making it highly efficient. Toluene is chosen as the solvent due to its relatively high boiling point and good performance in microwave-assisted reactions. The two distinct temperature steps are optimized for each reaction stage.

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the β-amino alcohol (1.0 eq), the aldehyde or ketone (1.1 eq), and toluene (3-4 mL).

  • Step 1: Cyclization Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at 100°C for 10-15 minutes. Monitor the reaction via TLC to confirm the consumption of the starting materials and formation of the oxazolidine intermediate.[12][13]

  • Cooling and Reagent Addition: Cool the vessel to room temperature (or below 50°C) using compressed air. Carefully unseal the vessel and add triethylamine (1.5 eq) as an acid scavenger.

  • Acylation Precursor Addition: Slowly add dichloroacetyl chloride (1.2 eq) to the cooled mixture with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Step 2: Acylation Reaction: Reseal the vessel and place it back into the microwave reactor. Irradiate the mixture with stirring at a lower temperature, typically 60-70°C, for 5-10 minutes.[8][14] The lower temperature is sufficient for the acylation and prevents potential degradation.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (20 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the pure N-dichloroacetyl-1,3-oxazolidine.[12]

G start Start prep 1. Prepare Reactants (Amino Alcohol, Carbonyl, Solvent in MW Vessel) start->prep mw1 2. Microwave Step 1 (Cyclization) 100°C, 10-15 min prep->mw1 cool1 3. Cool to < 50°C mw1->cool1 add_reagents 4. Add Triethylamine & Dichloroacetyl Chloride cool1->add_reagents mw2 5. Microwave Step 2 (Acylation) 70°C, 5-10 min add_reagents->mw2 cool2 6. Cool to RT mw2->cool2 workup 7. Work-up (Extraction & Washing) cool2->workup purify 8. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Step-by-step experimental protocol flowchart.

Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques. The literature consistently reports the use of the following methods for structural elucidation.[1][15]

  • Infrared (IR) Spectroscopy: Look for the characteristic strong carbonyl (C=O) absorption of the amide group around 1650-1680 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons on the oxazolidine ring and the dichloroacetyl group, including a singlet for the -CHCl₂ proton.

    • ¹³C NMR: Will confirm the presence of the amide carbonyl carbon and the carbons of the heterocyclic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Elemental Analysis: To determine the elemental composition and confirm purity.

Troubleshooting and Expert Insights

IssueProbable CauseRecommended Solution
Low Yield in Step 1 (Cyclization) Insufficient water removal; reaction not at equilibrium.Ensure the use of a dry solvent. A small amount of a dehydrating agent (like molecular sieves) can be added, though often unnecessary with the rapid microwave heating which drives off water.
Incomplete Acylation (Step 2) Insufficient or degraded base; dichloroacetyl chloride hydrolyzed.Use freshly opened dichloroacetyl chloride and freshly distilled triethylamine. Ensure the reaction mixture is anhydrous before addition.
Product Degradation Microwave temperature or time is excessive.Reduce the temperature or irradiation time for the acylation step. This reaction is typically very fast. Perform a time-course study to find the optimal minimum time.
Multiple Products on TLC Side reactions due to excessive heat; impure starting materials.Confirm the purity of starting materials. Optimize microwave conditions as described above. Ensure the acid scavenger is added before the second heating step to prevent acid-catalyzed side reactions.

Conclusion

The microwave-assisted protocol presented here offers a superior, modern alternative to conventional methods for synthesizing N-dichloroacetyl-1,3-oxazolidines. By leveraging the principles of microwave heating, this method provides a rapid, efficient, and highly reproducible route to these important compounds. The significant reduction in reaction time and potential for improved yields make this technique particularly valuable for high-throughput synthesis, library generation, and process development in both academic and industrial research settings.

References

  • ResearchGate. (2010). A convenient synthesis of novel N‐dichloroacetyl‐1,3‐oxazolidine. Available at: [Link]

  • Fu, H. et al. (2009). Facile One-Pot Method for the Synthesis of Novel N-Dichloroacetyl-1,3-oxazolidines. Synthetic Communications, 39(14), 2454–2463. Available at: [Link]

  • Wikipedia. Oxazolidine. Available at: [Link]

  • Cardenas, F. et al. (2008). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 13(3), 623-632. Available at: [Link]

  • Organic Chemistry Portal. Oxazolidine synthesis. Available at: [Link]

  • Taylor & Francis Online. (2009). Facile One-Pot Method for the Synthesis of Novel N-Dichloroacetyl-1,3-oxazolidines. Available at: [Link]

  • Piste, P. (2023). Expeditious Microwave-Assisted Synthesis of 1,3-Benzoxazoles Incorporating Substituted Thiazolidinone Moieties. International Journal of Pharmaceutical Sciences and Drug Research, 15(6). Available at: [Link]

  • Lattice Science Publication. (2024). Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Indian Journal of Advanced Chemistry. Available at: [Link]

  • ResearchGate. Synthesis and Crystal Structure of Novel Chiral N-Dichloroacetyl-2-substituted-5-methyl-1,3-oxazolidines. Available at: [Link]

  • Cunico, W. et al. (2008). Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. Letters in Organic Chemistry, 5(5), 349-352. Available at: [Link]

  • Zare, K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Available at: [Link]

  • Al-Masum, M. et al. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. Available at: [Link]

  • Watkins, E. B. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(25), 14667-14685. Available at: [Link]

  • Nimmagadda, S. K. et al. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(15), 4098-4101. Available at: [Link]

  • Borah, P. et al. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Al-Juboori, A. A. H. (2018). Microwave Synthesis and Antibacterial Activities of Some Imidazolidine Derivatives Containing 1,3,4-Oxadiazole Moiety. Asian Journal of Chemistry, 30(1), 125-129. Available at: [Link]

  • Wiley Online Library. ChemInform Abstract: A Convenient Synthesis of Novel N‐Dichloroacetyl‐1,3‐oxazolidine. Available at: [Link]

  • ResearchGate. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Available at: [Link]

  • Al-Ghorbani, M. et al. (2022). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 27(19), 6245. Available at: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]

  • Bonomo, R. P. et al. (2018). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Inorganics, 6(2), 52. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for R-29148 as a Herbicide Safener in Maize (Zea mays)

Authored for Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Imperative for Selective Herbicide Action Modern agriculture relies heavily on herbicides for effective weed management,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Imperative for Selective Herbicide Action

Modern agriculture relies heavily on herbicides for effective weed management, which is critical for securing crop yields. However, a significant challenge lies in the inherent trade-off between potent weed control and potential phytotoxicity to the crop itself. Herbicide safeners are agrochemicals applied to selectively protect crops from herbicide injury without compromising efficacy against target weeds.[1] They function by enhancing the crop's intrinsic ability to metabolize and detoxify the herbicide.[2]

R-29148, chemically known as (R,S)-3-dichloroacetyl-2,2,5-trimethyloxazolidine, is a potent safener belonging to the dichloroacetamide class.[3][4] This class is particularly effective in protecting monocotyledonous crops like maize and sorghum from injury caused by thiocarbamate and chloroacetanilide herbicides.[4] These application notes provide a comprehensive technical guide on the mechanism of action of R-29148 and detailed protocols for its application and evaluation in maize.

Part 1: The Biochemical Basis of Safening by R-29148

The efficacy of R-29148 is not due to a direct interaction with the herbicide but rather its ability to modulate the plant's own defense and detoxification pathways. The process is initiated by the binding of the safener to a specific cellular receptor, triggering a signal transduction cascade that culminates in the increased expression of detoxification enzymes.

The Safener-Binding Protein (SafBP): The Initial Recognition

Research has identified a high-affinity, cytosolic safener-binding protein (SafBP) in etiolated maize seedlings that specifically binds R-29148.[3][4] This binding is a critical first step in the safening mechanism. Notably, this protein is present in crops that respond to dichloroacetamide safeners, like maize and sorghum, but is absent in non-responsive species such as wheat, oat, and barley.[4] This specific binding competitively inhibits the binding of chloroacetanilide and thiocarbamate herbicides, suggesting a shared interaction site and providing a rationale for the safener's specificity.[4][5]

Upregulation of the Xenobiotic Detoxification System

Upon binding to SafBP, R-29148 initiates a signaling pathway that leads to the transcriptional upregulation of genes encoding key detoxification enzymes.[1] This enhancement of the plant's metabolic machinery allows for the rapid breakdown of the herbicide into non-toxic metabolites. The two primary enzyme families involved are Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs).

  • Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH).[1] This conjugation reaction increases the water solubility of the herbicide and marks it for sequestration into the vacuole, effectively neutralizing its phytotoxic activity. R-29148 has been shown to significantly induce the activity of specific GST isozymes in maize that have a high affinity for chloroacetanilide herbicides.[5][6] Studies have demonstrated that the R-isomer of R-29148 is particularly effective at increasing GST expression levels.[6]

  • Cytochrome P450 Monooxygenases (CYPs): CYPs are a vast superfamily of enzymes that catalyze Phase I metabolism, typically involving oxidation, reduction, or hydrolysis of xenobiotics.[2][7] In the context of herbicide metabolism, CYPs often introduce a reactive functional group (e.g., a hydroxyl group) onto the herbicide molecule.[1] This initial modification facilitates the subsequent conjugation by GSTs (Phase II metabolism). Safeners like R-29148 can induce the expression of specific CYP genes, thereby accelerating this crucial first step of detoxification.[1][8]

The coordinated induction of both GSTs and CYPs creates a robust and efficient detoxification pathway, enabling the maize plant to tolerate herbicide concentrations that would otherwise be lethal.

G cluster_cell Maize Cell cluster_nucleus R29148 R-29148 Safener SafBP Safener-Binding Protein (SafBP) R29148->SafBP Binds Signal Signal Transduction Cascade SafBP->Signal Initiates Nucleus Nucleus Signal->Nucleus Gene Upregulation of GST & CYP Genes Enzymes Increased Synthesis of GST & CYP Enzymes Gene->Enzymes Leads to Detox Accelerated Herbicide Detoxification Enzymes->Detox Catalyzes Safety Crop Safety Detox->Safety Herbicide Herbicide Herbicide->Detox Substrate

Caption: Mechanism of R-29148 action in a maize cell.

Part 2: Experimental Protocols for Evaluation

The following protocols provide step-by-step methodologies for applying R-29148 and evaluating its safening efficacy in controlled and field environments.

Protocol for Seed Treatment Application

Seed treatment is a precise and efficient method for delivering the safener directly to the target crop, ensuring its presence during the critical germination and early seedling stages.[9][10]

Objective: To apply a uniform and accurate dose of R-29148 to maize seeds for experimental evaluation.

Materials:

  • Maize seeds (Zea mays) of a specific hybrid

  • R-29148 (technical grade or formulated product)

  • Solvent (e.g., acetone, if using technical grade R-29148)

  • Polymer binder/sticker (e.g., commercial seed coating polymer)

  • Colorant/dye (optional, for visual confirmation of coverage)

  • Laboratory scale (±0.001 g)

  • Beakers or flasks

  • Rotary seed treater or a sealed container for manual coating

  • Drying trays or screens

  • Fume hood

Procedure:

  • Dose Calculation: Determine the target application rate of R-29148. Rates typically range from 0.5 to 1.5 g of active ingredient (a.i.) per kg of seed.

    • Scientist's Note: The optimal rate can vary depending on the herbicide, its application rate, soil type, and maize hybrid sensitivity. A dose-response study is recommended to determine the optimal safener concentration.

  • Slurry Preparation: a. In a fume hood, accurately weigh the required amount of R-29148. If using technical grade solid, dissolve it in a minimal amount of an appropriate solvent. b. In a separate beaker, prepare the binder/colorant solution according to the manufacturer's recommendations. The total slurry volume should be low enough to avoid over-wetting the seeds (typically 5-10 mL per kg of seed). c. Slowly add the dissolved R-29148 solution to the binder slurry while stirring continuously to ensure a homogenous mixture.

  • Seed Coating: a. Weigh the desired quantity of maize seeds and place them in the coating apparatus (e.g., rotary seed treater). b. Start the treater to tumble the seeds gently. c. Slowly and evenly apply the prepared safener slurry onto the tumbling seeds using a pipette or a small sprayer. d. Allow the seeds to tumble for an additional 2-5 minutes to ensure uniform distribution of the coating.

    • Rationale: Uniform coverage is critical. Uneven application can lead to inconsistent safening, with some seedlings being under-protected and others potentially showing phytotoxicity from the safener itself at very high local concentrations.

  • Drying: a. Spread the treated seeds in a thin layer on a drying tray or screen. b. Allow the seeds to air-dry completely in a well-ventilated area or a forced-air oven at a low temperature (<40°C) to prevent damage to the embryo.[11] c. The seeds are considered dry when they flow freely and are no longer tacky.

  • Storage: Store the treated seeds in labeled paper or cloth bags in a cool, dry place until planting. Avoid plastic bags which can trap moisture.

ParameterRecommended RangeRationale
R-29148 Rate (a.i.) 0.5 - 1.5 g/kg seedBalances efficacy with cost and minimizes risk of phytotoxicity.
Total Slurry Volume 5 - 10 mL/kg seedEnsures adequate coverage without over-wetting, which can affect germination.
Drying Temperature < 40°CProtects seed viability and prevents degradation of the active ingredient.

Table 1: Recommended Parameters for R-29148 Seed Treatment.

G A 1. Weigh Seeds & Safener B 2. Prepare Safener Slurry A->B C 3. Coat Seeds (Rotary Treater) B->C D 4. Air Dry (<40°C) C->D E 5. Package & Store D->E

Caption: Standard workflow for laboratory-scale seed treatment.

Protocol for Greenhouse Efficacy and Phytotoxicity Assay

This protocol is designed to assess the effectiveness of R-29148 in protecting maize from herbicide injury under controlled environmental conditions.

Objective: To quantify the safening effect of R-29148 against a specific herbicide using a dose-response methodology.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 4-5 replications.

  • Treatments: A factorial arrangement of Safener (e.g., Untreated vs. R-29148 treated seed) and Herbicide Rate (e.g., 0x, 0.5x, 1x, 2x, 4x of the recommended field rate). Include a "safener only" treatment to check for direct phytotoxic effects of R-29148.

Procedure:

  • Potting: Fill 10-15 cm diameter pots with a sterile, well-draining potting mix (e.g., sandy loam:peat:vermiculite at 2:1:1).

  • Planting: Plant 3-4 seeds (treated and untreated, according to the experimental design) per pot at a depth of 2-3 cm. Thin to 2 uniform seedlings per pot after emergence.

  • Growth Conditions: Place pots in a greenhouse or growth chamber with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, adequate watering).

  • Herbicide Application: a. Apply the herbicide when maize seedlings reach the V2-V3 growth stage. b. Use a laboratory track sprayer calibrated to deliver a precise volume (e.g., 200 L/ha) for uniform application. c. Prepare herbicide solutions for each dose immediately before application.

  • Data Collection: a. Visual Injury Assessment: Rate phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death). Key symptoms to look for include stunting, chlorosis (yellowing), and necrosis (tissue death). b. Plant Height: Measure the height of each plant from the soil surface to the tip of the highest leaf at 14 or 21 DAT. c. Biomass: At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass. Measure the fresh weight immediately, then dry the tissue in an oven at 70°C for 72 hours and measure the dry weight.

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA). If the ANOVA is significant, use a mean separation test (e.g., Tukey's HSD) to compare treatment means. Dose-response curves can be fitted using appropriate regression models to calculate GR₅₀ values (the herbicide rate causing 50% growth reduction).

Protocol for Field Trial Evaluation

Field trials are essential to validate greenhouse findings under real-world agricultural conditions.[12][13]

Objective: To evaluate the performance of R-29148 safener under field conditions, assessing both crop safety and impact on weed control.

Procedure:

  • Site Selection: Choose a field with uniform soil type and low to moderate weed pressure.

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least 4 replications. Plot sizes should be adequate for standard field equipment (e.g., 3m x 10m).

  • Treatments: Include, at a minimum:

    • Untreated Control (weedy check)

    • Hand-Weeded Control (weed-free check)

    • Herbicide alone (applied to plots with non-safened seeds)

    • Herbicide + Safener (applied to plots with R-29148 treated seeds)

  • Planting: Use a plot planter to sow the seeds at the appropriate depth and density for the region.

  • Application: Apply herbicides at the designated growth stage (e.g., pre-emergence or early post-emergence) using a CO₂-pressurized backpack sprayer or a tractor-mounted plot sprayer with a flat-fan nozzle, calibrated to deliver a consistent volume (e.g., 150-200 L/ha).[12]

  • Assessments:

    • Crop Injury: Visually rate crop phytotoxicity at 7, 14, and 28 days after application using the 0-100% scale.

    • Weed Control: Visually rate the control of key weed species in each plot at 14, 28, and 56 days after application (0 = no control, 100 = complete control).

    • Yield: At physiological maturity, harvest the grain from the central rows of each plot.[12] Adjust grain weight to a standard moisture content (e.g., 15.5%) to determine the final yield ( kg/ha ).

  • Data Analysis: Analyze crop injury, weed control, and yield data using ANOVA appropriate for an RCBD.

G cluster_lab Phase 1: Controlled Environment cluster_field Phase 2: Field Validation cluster_analysis Phase 3: Data Synthesis A Protocol 2.1: Seed Treatment B Protocol 2.2: Greenhouse Assay A->B C Protocol 2.3: Small-Plot Field Trial B->C Promising results move to field D Statistical Analysis (ANOVA, Regression) C->D Collect yield & injury data E Efficacy & Safety Determination D->E

Caption: Overall experimental workflow for R-29148 evaluation.

Part 3: Analytical Methods for Residue Analysis

For regulatory purposes and detailed metabolic studies, validated analytical methods are required to quantify R-29148 and its metabolites in plant tissues, soil, and water.[14]

  • Extraction: R-29148 can be extracted from plant matrices using organic solvents like acetonitrile or acetone, followed by a clean-up step using Solid Phase Extraction (SPE) to remove interfering compounds.

  • Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the preferred techniques for detection and quantification.[15] These methods provide high sensitivity and selectivity, allowing for the detection of trace-level residues. Method validation should be performed according to established guidelines (e.g., SANCO/3030/99) to ensure accuracy, precision, and a defined limit of quantification (LOQ).[14]

References

  • Walton, J. D., & Casida, J. E. (1995). Specific Binding of a Dichloroacetamide Herbicide Safener in Maize at a Site That Also Binds Thiocarbamate and C h loroacetani I. Plant Physiology, 109(1), 213–219. [Link]

  • Zhang, Q., & Zheng, M. (2022). Current Advances in the Action Mechanisms of Safeners. Agronomy, 12(11), 2824. [Link]

  • Scott-Craig, J. S., Casida, J. E., & Walton, J. D. (1998). Herbicide Safener-Binding Protein of Maize : Purification, Cloning, and Expression of an Encoding cDNA. Plant Physiology, 116(3), 1083–1089. [Link]

  • Corteva Agriscience. (2022). Herbicide Safeners Expand Weed Control Options. Corteva Agriscience. [Link]

  • Lu, C., et al. (2016). Herbicide Safeners Increase Waxy Maize Tolerance to Nicosulfuron and Affect Weed Control. Journal of Agricultural Science and Technology B, 6, 387-394. [Link]

  • Duhoux, A., et al. (2017). Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass). Frontiers in Plant Science, 8, 579. [Link]

  • Arnes, E., et al. (2020). The Use of Herbicide Safener Increases the Selectivity of Nicosulfuron to Maize Crops. Planta Daninha, 38. [Link]

  • Nelson, E. A., & Penner, D. (2008). Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. Weed Science, 56(4), 582-587. [Link]

  • Kreuz, K., et al. (1993). Herbicide Safeners, Additives and Formulants. BCPC Weeds Conference. [Link]

  • Zhang, Q., & Zheng, M. (2022). Current Advances in the Action Mechanisms of Safeners. MDPI. [Link]

  • Bolyard, M. A., & Nilles, J. M. (2023). A Systematic Review of Herbicide Safener Toxicity. Toxics, 11(11), 918. [Link]

  • Watson, P. A. (2015). Herbicide Safening in Maize (Zea mays) (Doctoral dissertation, Durham University). [Link]

  • European Patent Office. (2010). Formulation for seed treatment. EP 2210490 A2. [Link]

  • Persans, M. W., & Schuler, M. A. (1995). Induction of cytochrome P450 genes by ethanol in maize. Maize Genetics and Genomics Database. [Link]

  • Wang, Y., et al. (2023). Overexpression of Maize Glutathione S-Transferase ZmGST26 Decreases Drought Resistance of Arabidopsis. International Journal of Molecular Sciences, 24(15), 11986. [Link]

  • Milligan, A. S., et al. (2001). The expression of a maize glutathione S-transferase gene in transgenic wheat confers herbicide tolerance, both in planta and in vitro. Molecular Breeding, 7(4), 301-315. [Link]

  • Ctgb. (2020). Plant protection products Chapter 3 Analytical Methods Version 2.2. [Link]

  • Shehu, A. A., et al. (2024). Advanced analytical techniques for the identification of plant derived bioactive compounds. ResearchGate. [Link]

  • Ding, F., et al. (2017). Characterization of glutathione S-transferases in the detoxification of metolachlor in two maize cultivars of differing herbicide tolerance. Scientific Reports, 7(1), 1-10. [Link]

  • Dean, J. V., et al. (1991). Properties of a Maize Glutathione S-Transferase That Conjugates Coumaric Acid and Other Phenylpropanoids. Plant Physiology, 96(2), 545-550. [Link]

  • Rendon-Anaya, M., et al. (2023). Integrating Cytochrome P450-Mediated Herbicide Tolerance into Anthocyanin-Rich Maize Through Conventional Breeding. Plants, 12(19), 3369. [Link]

  • El-Wakeil, N. E., et al. (2024). Field Efficacy of Seed Treatment Recent Insecticides in Maize on Fall Armyworm (Spodoptera frugiperda JE Smith). Journal of Agricultural Sciences and Engineering, 10(1), 1-12. [Link]

  • BASF. (2023). 2023 Seed Treatment Product Reference Guide. [Link]

  • Skipsey, M., & Edwards, R. (2022). Directed Evolution of Phi Class Glutathione Transferases Involved in Multiple-Herbicide Resistance of Grass Weeds and Crops. International Journal of Molecular Sciences, 23(13), 7410. [Link]

  • Kirby, M., et al. (2021). Cytochrome P450 3A Induction Predicts P‐glycoprotein Induction; Part 2: Prediction of Decreased Substrate Exposure After Rifabutin or Carbamazepine. Clinical Pharmacology & Therapeutics, 110(3), 779-787. [Link]

  • Schuetz, E. G. (2001). Induction of cytochromes P450. Current Drug Metabolism, 2(2), 139-147. [Link]

  • Petcu, E., et al. (2015). INSECTICIDES IMPACT ON SEED GERMINATION AND EARLY SEEDLINGS GROWTH IN MAIZE (Zea mays L.). AGROLIFE SCIENTIFIC JOURNAL, 4(1), 113-117. [Link]

  • Iwata, H., et al. (2003). Effects of mace and nutmeg on human cytochrome P450 3A4 and 2C9 activity. Phytotherapy Research, 17(5), 501-504. [Link]

Sources

Application

Application Note: Protocol for Evaluating the Efficacy of R-29148 in Crop Protection Bioassays

Introduction R-29148 has been identified as a promising fungicide candidate for broad-spectrum disease control in major agricultural crops. As with any new active ingredient, rigorous and standardized evaluation of its b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

R-29148 has been identified as a promising fungicide candidate for broad-spectrum disease control in major agricultural crops. As with any new active ingredient, rigorous and standardized evaluation of its biological efficacy is paramount. This document provides a comprehensive, structured protocol for researchers and scientists to assess the fungicidal properties of R-29148 through a tiered system of in vitro and in vivo bioassays.

The methodologies outlined herein are designed to establish the intrinsic activity of R-29148 against key fungal pathogens, determine its dose-response relationship, and evaluate its performance in a controlled greenhouse environment under both preventive and curative scenarios. Adherence to these protocols will ensure the generation of robust, reproducible data essential for the progression of R-29148 in the development pipeline. The principles and methods are grounded in established phytopathological and toxicological standards, such as those from the European and Mediterranean Plant Protection Organization (EPPO), which provide a framework for the efficacy evaluation of plant protection products.[1][2]

Scientific Principles & Experimental Design

A successful evaluation of a fungicide's efficacy hinges on a well-designed experimental plan that incorporates fundamental scientific principles.

1.1. Mode of Action (MoA) Considerations

While the precise MoA of R-29148 may be under investigation, preliminary data suggests it may act as a succinate dehydrogenase inhibitor (SDHI), a class of fungicides that target cellular respiration in the fungal mitochondria.[3] This MoA implies that R-29148 likely possesses both preventative and some curative properties, making it crucial to test under both application timings.[3] SDHI fungicides are effective early in the disease cycle and have a moderate-to-high risk of resistance development, underscoring the importance of dose-response studies.[3]

1.2. Selection of Target Pathogens and Host Plants

The choice of pathogens and host plants should reflect the intended commercial use of R-29148. For a broad-spectrum fungicide, a representative panel is recommended.

  • Pathogens: Include economically significant pathogens from different fungal classes. Examples:

    • Ascomycetes: Botrytis cinerea (Gray Mold), Fusarium graminearum (Fusarium Head Blight)

    • Oomycetes: Phytophthora infestans (Late Blight of potato/tomato)[4]

    • Basidiomycetes: Puccinia triticina (Wheat Leaf Rust)

  • Host Plants: Select susceptible cultivars of relevant crops such as tomato (Solanum lycopersicum), wheat (Triticum aestivum), or soybean (Glycine max).[5]

1.3. The Critical Role of Controls

Every bioassay must include a set of controls to validate the results.

  • Negative Control: Plants or media treated only with the carrier solvent (e.g., water, acetone, or DMSO) but not inoculated with the pathogen. This establishes the baseline health of the host.

  • Pathogen Control (Untreated Control): Plants or media inoculated with the pathogen and treated with the carrier solvent. This demonstrates the viability of the inoculum and the maximum level of disease development.[6]

  • Positive Control: A commercial standard fungicide with a known MoA and efficacy against the target pathogen. This provides a benchmark for the performance of R-29148.

In Vitro Bioassay Protocols

In vitro assays are rapid, cost-effective methods to determine the intrinsic fungitoxicity of R-29148, independent of host plant factors.[7]

2.1. Mycelial Growth Inhibition Assay (Amended Agar Method)

This assay quantifies the effect of R-29148 on the vegetative growth of the fungus.[4]

Rationale: The amended agar method is a gold standard for determining direct fungitoxicity.[4] By incorporating the test compound into the growth medium, we can directly measure the impact on mycelial extension and calculate the EC50 value, a key metric of potency.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of R-29148 in an appropriate solvent (e.g., sterile distilled water, DMSO, or acetone).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) or another suitable medium and autoclave.[7] Allow it to cool to 45-50°C in a water bath.

  • Serial Dilutions: Add the required volume of the R-29148 stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Also, prepare control plates with the solvent alone.

  • Plating: Pour approximately 20 mL of the amended or control agar into 9 cm Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the leading edge of an actively growing fungal culture, in the center of each plate.[4]

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.[7]

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plates reaches the edge of the dish.

  • Analysis: Calculate the percentage of Growth Inhibition (GIP) using the formula:

    • GIP (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.[4]

2.2. Spore Germination Assay

This assay assesses the impact of R-29148 on the initial stages of fungal development.

Rationale: Preventing spore germination is a key preventative (prophylactic) mechanism for many fungicides.[3] This assay is crucial for understanding the potential of R-29148 to stop infections before they begin.

Step-by-Step Protocol:

  • Spore Suspension: Prepare a spore suspension of the target fungus in sterile distilled water containing a surfactant (e.g., 0.05% Tween 20) and adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Treatment Preparation: In microtiter plates or on glass slides, mix the spore suspension with various concentrations of R-29148.

  • Incubation: Incubate in a humidity chamber at the optimal temperature for 2-24 hours, depending on the pathogen.

  • Assessment: Using a microscope, examine at least 100 spores per replicate to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Analysis: Calculate the percentage of inhibition of spore germination compared to the untreated control.

In Vivo (Greenhouse) Bioassay Protocols

Greenhouse trials are essential for evaluating the efficacy of R-29148 under more realistic conditions, taking into account host-pathogen interactions and environmental factors.[8][9] All trials should be conducted in a randomized complete block design.

3.1. Preventive (Prophylactic) Assay

This assay determines the ability of R-29148 to protect the plant from infection when applied before the pathogen.[10][11]

Rationale: A preventive application is the most common use pattern for foliar fungicides.[3] This assay mimics a real-world scenario where a grower is trying to protect a healthy crop from anticipated disease pressure.

Step-by-Step Protocol:

  • Plant Propagation: Grow healthy, uniform host plants to the desired growth stage (e.g., 3-4 true leaves).

  • Fungicide Application: Prepare aqueous solutions of R-29148 at various rates (e.g., 25, 50, 100, 200 ppm) plus a surfactant. Spray the plants to the point of runoff, ensuring complete coverage. Include negative and positive controls.

  • Drying: Allow the fungicide application to dry completely on the leaf surfaces (typically 24 hours).

  • Pathogen Inoculation: Spray the plants with a standardized spore suspension of the target pathogen.

  • Incubation: Move the plants to a growth chamber or greenhouse with optimal conditions for disease development (e.g., high humidity, specific temperature, and photoperiod).[8]

  • Disease Assessment: After a set incubation period (e.g., 5-10 days), assess disease severity using a standardized rating scale (e.g., 0-100% leaf area affected or a 0-5 scale).

  • Analysis: Calculate the percent disease control for each treatment relative to the pathogen control.

3.2. Curative (Therapeutic) Assay

This assay evaluates the "kickback" activity of R-29148, its ability to halt disease progression when applied after infection has occurred.[10][11]

Rationale: Curative activity is a valuable trait, offering growers flexibility if a preventive spray was missed or if conditions unexpectedly favored a rapid disease outbreak.[3] This assay defines the window of opportunity for effective post-infection treatment.

Step-by-Step Protocol:

  • Plant Propagation & Inoculation: Grow plants as described above. Inoculate the healthy plants with the pathogen's spore suspension first.

  • Incubation: Place the inoculated plants in a high-humidity environment for a defined infection period (e.g., 24, 48, or 72 hours) to allow the fungus to penetrate the host tissue.

  • Fungicide Application: Remove the plants from the incubation chamber and allow the leaves to dry. Apply R-29148 and control treatments as described in the preventive assay.[12]

  • Further Incubation: Return the plants to a growth chamber with conditions conducive to disease development.

  • Disease Assessment & Analysis: Assess disease severity and calculate percent disease control as described for the preventive assay.

Data Collection, Analysis, and Visualization

4.1. Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Example Data from In Vitro Mycelial Growth Inhibition Assay

R-29148 Conc. (ppm)Replicate 1 (mm)Replicate 2 (mm)Replicate 3 (mm)Mean Diameter (mm)% Growth Inhibition
0 (Control)85.086.584.585.30.0
0.0180.281.580.880.85.3
0.165.463.966.165.123.7
140.142.541.341.351.6
1015.714.915.215.382.1
1005.05.05.05.094.1

4.2. Calculating the EC50 Value

The Effective Concentration 50 (EC50) is the concentration of a fungicide that inhibits 50% of the fungal growth or disease development.[13] It is a critical measure of potency.

Procedure:

  • Data Transformation: Convert the R-29148 concentrations to their logarithm (log10).

  • Regression Analysis: Plot the percent inhibition against the log-transformed concentrations.

  • Curve Fitting: Use a statistical software package (e.g., R with the 'drc' package, GraphPad Prism) to perform a non-linear regression analysis and fit the data to a sigmoidal dose-response curve (log-logistic model).[14][15]

  • EC50 Determination: The software will calculate the EC50 value from the fitted curve.[16]

4.3. Visualization with Graphviz

Diagrams are essential for visualizing complex workflows.

Efficacy_Testing_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: In Vivo Greenhouse Trials cluster_3 Phase 4: Final Evaluation prep Prepare R-29148 Stock Solutions assay_mycelial Mycelial Growth Inhibition Assay prep->assay_mycelial assay_spore Spore Germination Assay prep->assay_spore data_collect Collect Growth & Germination Data assay_mycelial->data_collect assay_spore->data_collect calc_inhibition Calculate % Inhibition calc_ec50 Determine EC50 (Dose-Response Curve) calc_inhibition->calc_ec50 plant_prop Propagate Host Plants calc_ec50->plant_prop Inform Dose Selection assay_prev Preventive Assay (Spray -> Inoculate) plant_prop->assay_prev assay_cur Curative Assay (Inoculate -> Spray) plant_prop->assay_cur assess_disease Assess Disease Severity assay_prev->assess_disease assay_cur->assess_disease final_report Efficacy Report & Recommendation assess_disease->final_report

Caption: Workflow for R-29148 efficacy testing from in vitro to in vivo evaluation.

Interpretation and Reporting

The final step is to synthesize all data into a comprehensive report. The report should compare the EC50 values of R-29148 against different pathogens, evaluate its performance relative to the positive control, and discuss the implications of its preventive and curative activities. A strong curative effect, for example, suggests a wider application window for growers. These robust, multi-faceted data will provide a clear, authoritative assessment of R-29148's potential as a novel crop protection solution.

References

  • Toffolatti, S. L., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH. Retrieved from [Link]

  • Crop Protection Network. (2025). Fungicide Efficacy Tables Updated for 2025. Retrieved from [Link]

  • Mueller, D., & Robertson, A. (2019). Preventative and Curative Fungicides. Integrated Crop Management, Iowa State University. Retrieved from [Link]

  • CRAN. (2020). ec50estimator. Retrieved from [Link]

  • Mueller, D., & Robertson, A. (2008). Preventative vs. Curative Fungicides. Integrated Crop Management, Iowa State University. Retrieved from [Link]

  • MDPI. (2023). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. Retrieved from [Link]

  • EPPO. (n.d.). EPPO Standards – PP1 Efficacy evaluation of plant protection products. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Fungicide Efficacy Evaluation. Retrieved from [Link]

  • ResearchGate. (2017). A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. Retrieved from [Link]

  • EPPO Global Database. (n.d.). PP1 - Efficacy evaluation of plant protection products. Retrieved from [Link]

  • MDPI. (2023). In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola. Retrieved from [Link]

  • APS Journals. (2015). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Retrieved from [Link]

  • Crop Protection Network. (n.d.). Fungicide Efficacy for Control of Wheat Diseases. Retrieved from [Link]

  • ResearchGate. (2018). In vitro and greenhouse evaluation of botanical extracts for antifungal activity against Phythopthora infestans. Retrieved from [Link]

  • Plant Disease. (2018). Significant Influence of EC50 Estimation by Model Choice and EC50 Type. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

Sources

Method

A Robust and Validated LC-MS/MS Method for the Quantification of R-29148 in Plant Tissues

An Application Note and Protocol from the Senior Application Scientist Abstract This application note details a comprehensive, high-throughput method for the sensitive and selective quantification of the novel investigat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note details a comprehensive, high-throughput method for the sensitive and selective quantification of the novel investigational compound R-29148 in complex plant tissue matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The causality behind each step is explained, ensuring the protocol is a self-validating system. This method is designed for researchers in agrochemical development, environmental science, and drug metabolism studies, providing the necessary accuracy and precision to meet stringent regulatory guidelines. All validation parameters, including linearity, accuracy, precision, recovery, and matrix effects, are presented and adhere to the principles outlined by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Introduction: The Need for Precise Quantification

R-29148 is a promising new small molecule under investigation for its systemic properties in plants. To understand its efficacy, bioavailability, and potential metabolic fate, a robust analytical method for its quantification in various plant tissues is paramount. Plant matrices are notoriously complex, containing a wide array of endogenous compounds such as pigments (chlorophylls, carotenoids), lipids, sugars, and other secondary metabolites that can interfere with analysis.[5][6] These interferences can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[7]

The objective of this work is to present a fully validated protocol that overcomes these challenges. We utilize a QuEChERS-based sample preparation method, which is highly effective for multi-residue analysis in food and agricultural samples, due to its efficiency in removing a broad spectrum of interfering compounds.[8][9] Subsequent analysis is performed using LC-MS/MS with Multiple Reaction Monitoring (MRM), a technique renowned for its superior sensitivity and selectivity, making it the gold standard for quantitative bioanalysis.[10][11]

Overall Experimental Workflow

The entire process, from sample collection to final data analysis, is streamlined for efficiency and reproducibility. The workflow is designed to minimize sample handling and potential sources of error.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Homogenization 1. Homogenization (Cryogenic Grinding) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Homogenized Sample Cleanup 3. Dispersive SPE Cleanup (PSA + C18) Extraction->Cleanup Supernatant LCMS 4. LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Clean Extract Quantification 5. Data Quantification (Calibration Curve) LCMS->Quantification Validation 6. Method Validation (Accuracy & Precision) Quantification->Validation

Caption: High-level workflow for R-29148 analysis.

Materials and Reagents

  • Standards: R-29148 (≥99% purity), R-29148-d4 (Internal Standard, IS, ≥99% purity).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade). Formic acid (FA, ≥99%).

  • Salts & Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA), and End-capped C18 (EC18). Pre-packaged QuEChERS extraction salts and d-SPE tubes are recommended for consistency.

  • Equipment: High-speed centrifuge, analytical balance, vortex mixer, cryogenic grinder, and a validated LC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer).

Detailed Protocols

The QuEChERS approach is a two-step process involving extraction with a buffered solvent followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[7][9]

Rationale:

  • Cryogenic Grinding: Homogenizing the plant tissue (e.g., leaves, stems) at cryogenic temperatures (liquid nitrogen) prevents enzymatic degradation of the analyte and produces a fine, uniform powder, maximizing the surface area for efficient extraction.

  • Acetonitrile Extraction: Acetonitrile is the solvent of choice as it provides excellent extraction efficiency for a wide range of small molecules and minimizes the co-extraction of lipids and other non-polar interferences compared to other solvents like acetone.

  • Salting-Out: The addition of MgSO₄ and NaCl facilitates the separation of the acetonitrile layer from the aqueous layer of the sample, driving the analyte into the organic phase and improving recovery.[8] MgSO₄ also removes excess water.

  • d-SPE Cleanup: This is the most critical step for removing matrix components. PSA sorbent effectively removes organic acids, sugars, and some pigments. C18 sorbent removes non-polar interferences like lipids and sterols.[9][12] This "polishing" step is essential to reduce matrix effects and protect the LC-MS/MS system.[6]

G start Start: 1g Homogenized Plant Tissue in 50mL tube add_acn Add 10mL ACN + Internal Standard (IS) start->add_acn vortex1 Vortex for 1 min add_acn->vortex1 add_salts Add QuEChERS Salts (e.g., MgSO4, NaCl) vortex1->add_salts vortex2 Vortex vigorously for 1 min add_salts->vortex2 centrifuge1 Centrifuge at 4000g for 5 min vortex2->centrifuge1 transfer Transfer 1mL of ACN supernatant to d-SPE tube centrifuge1->transfer dspe d-SPE tube contains PSA + C18 + MgSO4 transfer->dspe vortex3 Vortex for 30 sec transfer->vortex3 centrifuge2 Centrifuge at 10000g for 5 min vortex3->centrifuge2 final_extract Collect supernatant for LC-MS/MS analysis centrifuge2->final_extract

Sources

Application

Experimental design for studying R-29148 detoxification pathways.

An Application Guide for the Comprehensive Elucidation of R-29148 Detoxification Pathways Introduction: Charting the Metabolic Fate of R-29148 In the landscape of drug development, a thorough understanding of a candidate...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Comprehensive Elucidation of R-29148 Detoxification Pathways

Introduction: Charting the Metabolic Fate of R-29148

In the landscape of drug development, a thorough understanding of a candidate compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. The metabolic conversion, or detoxification, of a xenobiotic is a critical determinant of its efficacy, potential toxicity, and pharmacokinetic behavior. This process, primarily carried out in the liver, transforms parent compounds into more water-soluble metabolites, facilitating their elimination from the body.[1][2] This application note provides a comprehensive, multi-tiered experimental framework for researchers to meticulously investigate the detoxification pathways of the novel investigational compound, R-29148.

The objective is to move beyond simple stability assays and construct a complete metabolic map for R-29148. This guide details a logical, field-proven workflow, beginning with broad screening for metabolic liability and progressively narrowing the focus to identify specific enzymes, reaction pathways, and the chemical structures of the resulting metabolites. By integrating robust in vitro models with high-sensitivity analytical techniques, this guide provides the self-validating protocols necessary to generate a regulatory-quality submission package.

Part 1: Phase I Metabolism & Reaction Phenotyping

Rationale: The initial step in the detoxification of many drugs involves Phase I metabolism, which introduces or exposes functional groups (e.g., hydroxyl, amine) on the parent molecule.[3] These reactions, primarily oxidation, reduction, and hydrolysis, are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[4][5][6] Identifying which CYP isozymes are responsible for metabolizing R-29148 is crucial for predicting potential drug-drug interactions (DDIs) and understanding inter-individual variability in patient response.[7]

Experimental Approach: Microsomal Stability & Isozyme Mapping

The initial assessment utilizes human liver microsomes (HLMs), which are subcellular fractions containing a high concentration of CYP enzymes.[8] This assay determines the intrinsic clearance rate of R-29148. Subsequently, a panel of recombinant human CYP enzymes is used to pinpoint the specific isozymes involved.

G cluster_0 Phase I Workflow cluster_1 CYP Reaction Phenotyping A R-29148 B Incubate with Human Liver Microsomes (HLMs) + NADPH A->B C Time-Point Sampling (0, 5, 15, 30, 60 min) B->C D Reaction Quench (e.g., Acetonitrile) C->D E LC-MS/MS Analysis D->E F Calculate Half-Life & Intrinsic Clearance (CLint) E->F G Incubate R-29148 with Recombinant CYP Isozymes (1A2, 2C9, 2C19, 2D6, 3A4, etc.) I LC-MS/MS Analysis G->I H Incubate R-29148 with HLMs + Specific CYP Inhibitors H->I J Identify Primary Metabolizing Enzymes I->J

Caption: Workflow for Phase I metabolism and CYP reaction phenotyping.

Detailed Protocol: In Vitro Incubation with HLMs
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of R-29148 in a suitable organic solvent (e.g., DMSO, Methanol).

    • Thaw pooled Human Liver Microsomes (final concentration typically 0.5-1.0 mg/mL) on ice.[9]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH (final concentration 1 mM).

  • Incubation Procedure:

    • In a 96-well plate or microcentrifuge tubes, pre-warm the buffer and microsomes at 37°C for 5-10 minutes.

    • Add R-29148 to the mixture to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final incubation volume is typically 200 µL.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), withdraw an aliquot (e.g., 25 µL).

  • Reaction Termination & Sample Processing:

    • Immediately terminate the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at >3,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

  • Controls:

    • No NADPH Control: Incubate R-29148 with microsomes without NADPH to check for non-CYP-mediated degradation.

    • No Microsome Control: Incubate R-29148 in buffer with NADPH to check for chemical instability.

  • Data Analysis:

    • Quantify the remaining percentage of R-29148 at each time point using a validated LC-MS/MS method.

    • Plot the natural log of the percent remaining R-29148 versus time. The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

Part 2: Phase II Conjugative Metabolism

Rationale: Following Phase I, or sometimes acting directly on the parent drug, Phase II enzymes conjugate the compound with endogenous molecules. This process dramatically increases hydrophilicity, preparing the substance for excretion. The primary Phase II pathways are glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs), sulfation (catalyzed by sulfotransferases, SULTs), and glutathione conjugation (catalyzed by glutathione S-transferases, GSTs).[10][11][12][13] Investigating these pathways is essential for a complete metabolic profile.

Experimental Approach: Hepatocyte Incubations & Cofactor Supplementation

Cryopreserved primary human hepatocytes are the gold standard for in vitro metabolism studies as they contain the full complement of Phase I and Phase II enzymes and cofactors in a physiologically relevant environment.[14] Assays using subcellular fractions (like S9 or cytosol) supplemented with specific cofactors can be used to confirm the involvement of specific pathways.

G cluster_0 Hypothesized R-29148 Detoxification Pathway cluster_1 Phase I cluster_2 Phase II Parent R-29148 (Lipophilic) P1_Met Oxidized Metabolite (e.g., R-29148-OH) Parent->P1_Met CYP-mediated Oxidation P2_Met3 GSH Conjugate Parent->P2_Met3 GST-mediated Conjugation P2_Met1 Glucuronide Conjugate P1_Met->P2_Met1 UGT-mediated Glucuronidation P2_Met2 Sulfate Conjugate P1_Met->P2_Met2 SULT-mediated Sulfation Excretion Excretion (Hydrophilic) P2_Met1->Excretion P2_Met2->Excretion P2_Met3->Excretion

Caption: Hypothesized metabolic pathways for R-29148 detoxification.

Detailed Protocol: Hepatocyte Suspension Assay
  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[14]

    • Transfer the cells to pre-warmed hepatocyte culture medium.

    • Centrifuge gently (e.g., 100 x g for 5 minutes) to pellet the cells.

    • Resuspend the cells in fresh medium and determine cell viability and density using the trypan blue exclusion method. Viability should be >80%.

    • Adjust the cell density to a final concentration of 1 x 10^6 viable cells/mL.

  • Incubation Procedure:

    • Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath or incubator with 5% CO2 for 15 minutes to allow for equilibration.

    • Add R-29148 (final concentration 1-10 µM) to initiate the experiment.

    • At specified time points (e.g., 0, 30, 60, 120, 240 min), remove aliquots of the cell suspension.

  • Sample Processing:

    • Terminate the reaction by mixing the aliquot with 3-4 volumes of ice-cold acetonitrile or methanol.

    • Vortex and centrifuge to pellet cell debris and precipitated proteins.

    • Analyze the supernatant for the disappearance of the parent drug and the appearance of metabolites using LC-MS/MS.

Confirmatory Assays with S9 Fractions

To confirm specific Phase II pathways, incubate R-29148 with liver S9 fractions, which contain both microsomal and cytosolic enzymes, supplemented with specific cofactors:

  • For Glucuronidation: Add UDP-glucuronic acid (UDPGA).[15]

  • For Sulfation: Add 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[16]

  • For Glutathione Conjugation: Add glutathione (GSH).[11]

The appearance of a metabolite only in the presence of a specific cofactor is strong evidence for the involvement of that pathway.

Part 3: Metabolite Identification via LC-MS/MS

Rationale: Identifying the chemical structures of metabolites is critical. A modification at a pharmacologically active site could inactivate the drug, while metabolism at another site could produce a pharmacologically active or even toxic metabolite. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive tool for this purpose, providing both separation and mass information.[17][18][19]

Analytical Workflow

The process involves separating the complex mixture from the in vitro incubation using liquid chromatography and then detecting the parent drug and its metabolites with a mass spectrometer. Tandem MS (MS/MS) is used to fragment the molecules, providing structural clues.[20]

G cluster_0 Metabolite ID Workflow A Sample from In Vitro Incubation B Sample Preparation (e.g., Protein Precipitation) A->B C Liquid Chromatography (Separation) B->C D Mass Spectrometry (MS) (Full Scan Detection) C->D E Data Processing: Extract Ion Chromatograms for Predicted Masses D->E F Tandem MS (MS/MS) (Fragmentation of Potential Metabolites) E->F G Interpret Fragmentation Spectra F->G H Propose Metabolite Structure G->H

Caption: General workflow for metabolite identification using LC-MS/MS.

Data Interpretation and Common Metabolites

Metabolite identification is guided by searching for expected mass shifts from the parent compound, R-29148. The high mass accuracy of modern mass spectrometers allows for the prediction of elemental compositions.

Metabolic ReactionMass Change (Da)Common Enzymes
Phase I
Oxidation (Hydroxylation)+16.00CYPs
Dehydrogenation-2.02Dehydrogenases
N-dealkylationVaries (e.g., -14.02 for CH₃)CYPs
O-dealkylationVaries (e.g., -14.02 for CH₃)CYPs
Phase II
Glucuronidation+176.03UGTs
Sulfation+79.96SULTs
Glutathione Conjugation+305.07GSTs
Acetylation+42.01N-acetyltransferases
Methylation+14.02Methyltransferases

Table 1: Common metabolic biotransformations and their corresponding mass shifts.

Protocol: General LC-MS/MS Analysis
  • Chromatography:

    • Use a reversed-phase C18 column suitable for separating small molecules.

    • Employ a gradient elution using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might run from 5% B to 95% B over 15-20 minutes.

  • Mass Spectrometry:

    • Acquire data in both positive and negative electrospray ionization (ESI) modes to ensure detection of all possible metabolites.

    • Perform an initial full scan (e.g., m/z 100-1000) to detect all ions.

    • Use data-dependent acquisition (DDA) to automatically trigger MS/MS fragmentation scans on the most abundant ions detected in the full scan.

    • Alternatively, use precursor ion or neutral loss scans targeted to fragments or losses characteristic of expected metabolites (e.g., a neutral loss of 176 Da for glucuronides).

Part 4: Assessing the Role of Drug Transporters

Rationale: The detoxification process is not complete without considering the role of membrane transporters.[21] Uptake transporters (e.g., OATPs, OCTs) facilitate the entry of drugs into hepatocytes, while efflux transporters (e.g., P-gp, BCRP, MRPs) pump the parent drug and its metabolites out of the cell and into bile or blood for eventual elimination.[2][22][23] Understanding if R-29148 or its major metabolites are substrates for these transporters is key to predicting liver exposure and excretion routes.

Experimental Approach: In Vitro Transporter Assays

This involves using cell lines (e.g., HEK293, MDCK) that have been engineered to overexpress a single human transporter. By comparing the uptake or efflux of R-29148 in these cells versus control cells (which do not express the transporter), one can identify specific interactions.[24]

High-Level Protocol: Efflux Transporter Substrate Assay
  • Cell Culture: Culture MDCK cells transfected with either an empty vector (control) or a human efflux transporter (e.g., MDR1 for P-gp) on permeable filter supports until a confluent monolayer is formed.

  • Transport Experiment:

    • Add R-29148 to the basolateral (bottom) chamber.

    • At various time points, take samples from both the basolateral and apical (top) chambers.

    • To confirm active transport, perform the experiment in the presence and absence of a known inhibitor of the transporter.

  • Analysis:

    • Quantify R-29148 in the samples via LC-MS/MS.

    • Calculate the apparent permeability (Papp) in both directions (basolateral-to-apical and apical-to-basolateral).

    • An efflux ratio (Papp, B-A / Papp, A-B) significantly greater than 2, which is reduced by a specific inhibitor, indicates that R-29148 is a substrate of the efflux transporter.

Conclusion

The experimental design detailed in this application note provides a robust and systematic approach to fully characterize the detoxification pathways of R-29148. By sequentially investigating Phase I and Phase II metabolism, identifying the structures of the resulting metabolites, and assessing interactions with key drug transporters, researchers can build a comprehensive understanding of the compound's metabolic fate. This knowledge is fundamental for making informed decisions in drug development, from lead optimization to the design of clinical trials, ultimately ensuring the development of safer and more effective medicines.

References

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  • Cui, Q., Lewis, I. A., & Gu, H. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of the American Society for Mass Spectrometry, 27(11), 1867-1875. [Link]

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  • Yang, X. (2021). Evaluation of DDIs Mediated by UGTs: Regulatory Perspectives. ISSX Short Course. [Link]

  • Wang, S., Li, Y., & Wang, J. (2021). A review for cell-based screening methods in drug discovery. Biomedical Chromatography, 35(10), e5173. [Link]

  • Perumal, P., & Gopal, S. (2017). Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review. International Journal of Pharma Research and Health Sciences, 5(3), 1667-1670. [Link]

  • Wikipedia contributors. (2023, December 29). Glutathione S-transferase. In Wikipedia, The Free Encyclopedia. [Link]

  • Yee, S. W., & Giacomini, K. M. (2016). The physiological role of drug transporters. Pharmacological reviews, 68(4), 836-857. [Link]

  • Fujiwara, R., & Itoh, T. (2018). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. International journal of molecular sciences, 19(9), 2731. [Link]

  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • XenoTech. (2023, February 24). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. YouTube. [Link]

  • Minich, D. M., & Bland, J. S. (2019). Genetic Biomarkers of Metabolic Detoxification for Personalized Lifestyle Medicine. Nutrients, 11(9), 2095. [Link]

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Method

Application Notes &amp; Protocols for Greenhouse Evaluation of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine as a Herbicide Safener

Preamble: The Rationale for Herbicide Safeners In the pursuit of agricultural productivity, herbicides are indispensable tools for weed management.[1] However, their utility is often constrained by a narrow window of sel...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for Herbicide Safeners

In the pursuit of agricultural productivity, herbicides are indispensable tools for weed management.[1] However, their utility is often constrained by a narrow window of selectivity between the target weed and the crop. Improper herbicide application can lead to significant crop injury, potentially negating the benefits of weed control.[1] Herbicide safeners are chemical agents that enhance a crop's tolerance to a herbicide without diminishing the herbicide's efficacy on target weeds.[2][3] This is achieved by selectively augmenting the crop's natural metabolic detoxification pathways.[4] This document provides a comprehensive guide to the application and evaluation of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, a potent herbicide safener, within a controlled greenhouse environment.

Compound Profile: 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (R-29148)

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, often referred to by its developmental code R-29148, belongs to the dichloroacetamide class of herbicide safeners. It is particularly effective in protecting grass crops, such as maize (corn), from injury caused by thiocarbamate and chloroacetanilide herbicides.[5][6] A key characteristic of R-29148 is its chiral nature; studies have demonstrated that the stereoisomers can exhibit different levels of biological activity, with the R-isomer often showing superior safening effects.[3][7]

Core Mechanism of Action: Eliciting a Protective Response

The efficacy of R-29148 is not based on direct interaction with the herbicide in the spray tank. Instead, it functions as a signaling molecule that prepares the crop plant for the impending chemical stress. The primary mechanism involves the upregulation of genes responsible for herbicide detoxification.

  • Induction of Glutathione S-Transferases (GSTs): The most critical action of R-29148 is the significant enhancement of GST enzyme activity within the crop.[3] GSTs are detoxification enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to the herbicide molecule. This process increases the herbicide's water solubility and marks it for sequestration into the vacuole, effectively neutralizing its phytotoxic activity.[8] Studies on maize have shown that the R-isomer of R-29148 is a potent inducer of both GSH production and GST activity, thereby protecting the plant from herbicide damage.[7][9]

  • Enhancement of Oxidative Metabolism: Safeners can also stimulate the activity of other enzyme families, such as cytochrome P450-dependent monooxygenases (P450s).[8] These enzymes often carry out the initial metabolic conversion of a herbicide, making it more susceptible to subsequent conjugation by GSTs.

  • Antioxidant System Activation: Herbicide stress can lead to the production of reactive oxygen species (ROS) in plant cells. R-29148 has been shown to increase the activity of key antioxidant enzymes like catalase (CAT) and peroxidase (POD), which help to mitigate this secondary oxidative stress.[6][7]

  • Competitive Binding (Hypothesized): Some evidence suggests that safeners may also act by competing with the herbicide for a specific protein binding site, although this is considered a secondary mechanism compared to the induction of metabolic pathways.[3]

Safener_Mechanism cluster_plant_cell Maize Cell Safener R-29148 (Safener) Gene_Expression Upregulation of Detoxification Genes Safener->Gene_Expression induces Herbicide Thiocarbamate or Chloroacetanilide Herbicide GST Glutathione S-Transferases (GSTs) Herbicide->GST P450 Cytochrome P450s Herbicide->P450 Target_Site Herbicide Target Site Herbicide->Target_Site causes phytotoxicity Gene_Expression->GST synthesizes Gene_Expression->P450 Detoxified_Herbicide Non-Toxic Herbicide Conjugate GST->Detoxified_Herbicide conjugates P450->Herbicide metabolizes GSH Glutathione (GSH) GSH->GST Vacuole Vacuole Detoxified_Herbicide->Vacuole Sequestration

Caption: Proposed mechanism of R-29148 in a crop cell.

Greenhouse Study Design: A Self-Validating Approach

To ensure trustworthy and interpretable results, a robust experimental design is paramount. The design must include a comprehensive set of controls to isolate the effects of the herbicide and the safener.

Core Experimental Treatments: The foundation of a safener study is the factorial combination of herbicide and safener rates. A minimal design must include:

  • Untreated Control (UTC): Plants receive only the carrier solution (e.g., water + adjuvant). This establishes the baseline for normal plant growth.

  • Safener Only: Plants receive only the safener at each tested rate. This is crucial to confirm that the safener itself does not cause phytotoxicity.

  • Herbicide Only: Plants receive only the herbicide at each tested rate. This establishes the level of herbicide injury that the safener is expected to mitigate.

  • Herbicide + Safener: The combined application at all corresponding rates. This is the core treatment to evaluate safening efficacy.

Treatment GroupHerbicide RateSafener (R-29148) RatePurpose
100Baseline for normal growth (UTC)
20Rate 1Evaluate safener phytotoxicity
30Rate 2Evaluate safener phytotoxicity
4Rate A0Establish baseline herbicide injury
5Rate B0Establish baseline herbicide injury
6Rate ARate 1Test safening efficacy
7Rate ARate 2Test safening efficacy
8Rate BRate 1Test safening efficacy
9Rate BRate 2Test safening efficacy
Table 1: Example of a minimal factorial treatment design. Rates should be chosen based on literature and field-use recommendations. A minimum of 4-6 replications per treatment is recommended.

Environmental Controls: Reproducibility requires strict control over greenhouse conditions.

  • Temperature: Maintain a temperature regime suitable for the test species (e.g., 25°C day / 18°C night for maize).

  • Light: Ensure consistent light intensity and duration. If natural light is insufficient, especially in winter, supplement with lamps to provide a PPFD of at least 150 µmol m⁻² sec⁻¹ and a consistent photoperiod (e.g., 14 hours).[10]

  • Watering: Water pots as needed to maintain soil moisture near field capacity, avoiding both drought and waterlogging.[10]

Detailed Experimental Protocols

Protocol A: Preparation of Treatment Solutions

Causality: Accurate solution preparation is the bedrock of a reliable bioassay. Errors in concentration cannot be corrected later in the experiment. Technical grade active ingredients often require an organic solvent for initial dissolution before being emulsified in a water-based carrier.

  • Calculate Required Mass: Determine the mass of technical grade R-29148 and herbicide needed for the highest concentration stock solution. Account for the purity of the technical material (e.g., if a compound is 98% pure, you will need to weigh out Mass_required / 0.98).

  • Primary Dissolution: Weigh the calculated mass of R-29148 into a glass beaker. Add a small, measured volume of a suitable solvent (e.g., acetone) and stir with a magnetic stir bar until fully dissolved. Do the same for the herbicide in a separate beaker.

  • Prepare Carrier Solution: In a larger container, prepare the final carrier solution. This is typically deionized water mixed with an appropriate adjuvant or surfactant (e.g., 0.25% v/v non-ionic surfactant) to ensure proper spreading on the leaf surface.

  • Create Stock Solution: While stirring the carrier solution, slowly add the dissolved active ingredient from step 2. This will create an emulsion or solution. Add the solvent-only mixture to the carrier to create the "0" rate solutions for your controls.

  • Serial Dilutions: Perform serial dilutions from the stock solution to create the lower concentration treatment solutions. Ensure thorough mixing at each step.

  • Labeling: Clearly label all solutions with the compound name and concentration. Use solutions promptly after preparation.

Protocol B: Greenhouse Bioassay Workflow
  • Potting and Seeding:

    • Fill pots (e.g., 10 cm diameter) with a standardized greenhouse potting mix or soil.

    • Plant seeds of the selected crop (e.g., maize) at a uniform depth (e.g., 3 cm).[11] Plant 3-4 seeds per pot and thin to one or two uniform seedlings after emergence.

  • Growth Period:

    • Place the pots in the controlled greenhouse environment.

    • Allow plants to grow to the target stage for application. For post-emergence herbicides, this is typically the 2- to 4-leaf stage.

  • Randomization and Staging:

    • Before treatment, arrange the pots in a randomized complete block design. This minimizes the effects of any potential environmental gradients within the greenhouse (e.g., variations in light or temperature).

  • Herbicide and Safener Application:

    • Use a precision laboratory track sprayer to apply the treatments.[11] This ensures uniform application and is superior to manual spraying.

    • Calibrate the sprayer to deliver a specific carrier volume, for example, simulating a field application of 200 L/ha.[11]

    • Place pots for a single treatment on the sprayer track, apply the solution, and then move them to their randomized location in the greenhouse to dry.

  • Post-Treatment Incubation:

    • Return plants to the greenhouse and maintain the controlled environment.

    • Continue to water as needed, taking care to water the soil and not wash the treatment from the leaves.

  • Data Collection:

    • Conduct evaluations at specific time points after treatment (DAT), for example, at 7, 14, and 21 DAT.

Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation P1 Fill pots with soil and plant seeds P2 Grow plants to 2-4 leaf stage P1->P2 P3 Randomize pots into experimental blocks P2->P3 A3 Apply treatments to designated pots P3->A3 A1 Prepare herbicide and safener solutions (Protocol A) A2 Calibrate and operate track sprayer A1->A2 A2->A3 E1 Incubate plants in greenhouse for 7-21 days A3->E1 E2 Collect data: Visual injury, height E1->E2 E3 Harvest biomass: Fresh & Dry Weight E2->E3 E4 Analyze data and determine safener efficacy E3->E4

Caption: General experimental workflow for a greenhouse bioassay.

Data Collection and Efficacy Evaluation

The primary goal is to quantify the reduction in herbicide injury due to the safener. This requires both qualitative and quantitative data.

Visual Phytotoxicity Assessment: This is a rapid and effective way to score herbicide injury.

  • Scale: Use a 0 to 100% scale, where 0% represents no visible injury (identical to the untreated control) and 100% represents complete plant death.

  • Symptoms: Record specific symptoms such as stunting, chlorosis (yellowing), necrosis (tissue death), and malformation.

  • Consistency: A single, trained individual should perform all visual ratings to minimize subjective bias.

Quantitative Measurements: These objective measurements validate the visual ratings.

  • Plant Height: Measure the height of the plant from the soil surface to the highest point of the newest fully expanded leaf.

  • Biomass (Fresh and Dry Weight): At the final time point (e.g., 21 DAT), cut the plant at the soil level and record its fresh weight. Then, place the plant material in a paper bag and dry it in an oven (e.g., at 70°C for 72 hours) until a constant weight is achieved. This dry weight is the most reliable indicator of overall plant health and growth.

TreatmentRepVisual Injury @ 14 DAT (%)Height @ 21 DAT (cm)Dry Weight @ 21 DAT (g)
UTC1045.25.1
Herbicide (Rate A)16018.51.9
Herbicide (A) + Safener (1)11039.84.3
Table 2: Example of a raw data collection sheet. This data would be collected for all treatments and replicates, then subjected to statistical analysis (e.g., ANOVA) to determine significant differences.

Field Insights and Troubleshooting

  • Differential Leaching: A critical consideration for soil-applied herbicides is the relative mobility of the herbicide and the safener. A study on isoxaflutole and R-29148 found that the safener leached more slowly through the soil profile than the herbicide.[12] For the safener to be effective, it must be present in the same soil zone where the crop is absorbing the herbicide. This highlights the importance of formulation and application method in ensuring co-location of the two compounds.

  • Formulation Matters: The performance of both herbicide and safener can be influenced by the formulation (e.g., emulsifiable concentrate, wettable powder) and the adjuvants used. Always use the same adjuvant package across all treatments to avoid confounding effects.

  • Species Specificity: The effectiveness of R-29148 is highly dependent on the crop species. It is designed for grasses like maize and may not protect broadleaf crops.

References

  • British Crop Production Council. (n.d.). Herbicide Safeners, Additives and Formulants.
  • Sivey, J. D., & T. A. L. (2025, November 1). A Systematic Review of Herbicide Safener Toxicity. Critical Reviews in Environmental Science and Technology. Retrieved from [Link]

  • Sivey, J. D., & T. A. L. (2024, October 1). A systematic review of herbicide safener toxicity. Critical Reviews in Environmental Science and Technology. Retrieved from [Link]

  • Li, J., et al. (2022, December 14). A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. Molecules. Retrieved from [Link]

  • Nelson, E. A., & Penner, D. (2025, August 9). Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. Weed Science. Retrieved from [Link]

  • Gerhards, R., et al. (n.d.). Herbicide and safener treatments of the greenhouse pot trial and the field trial. ResearchGate. Retrieved from [Link]

  • Unknown Author. (2024, August 1). Herbicides and Safeners: Enhancing Agricultural Productivity and Environmental Safety. International Journal of Scientific Research in Engineering and Management. Retrieved from [Link]

  • Zhang, M., et al. (2022). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wang, P., et al. (2019, August 22). Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.) and the Detoxification Mechanism. International Journal of Molecular Sciences. Retrieved from [Link]

  • Neal, J., & Senesac, A. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]

  • Casida, J. E., et al. (1975, October). Thiocarbamate Sulfoxides: Potent, Selective, and Biodegradable Herbicides. Science. Retrieved from [Link]

  • Zhang, Q., et al. (2018). Chiral 3-dichloroacetyl Oxazolidines Induced the Activity of Enzymes in Maize for the Detoxified Herbicide. International Journal of Agriculture and Biology. Retrieved from [Link]

  • Scarabel, L., et al. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Retrieved from [Link]

  • Wang, P., et al. (2019, August 22). Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.) and the Detoxification Mechanism. PubMed. Retrieved from [Link]

  • Jablonkai, I. (2024, March 24). Ecotoxicological Evaluation of Safener and Antimicrobial Additives in Isoxaflutole-Based Herbicide Formulations. MDPI. Retrieved from [Link]

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Application

A Comprehensive Guide to the Glutathione S-Transferase (GST) Activity Assay

A Note on Substrate Selection: This guide provides a detailed protocol for the Glutathione S-Transferase (GST) activity assay, a cornerstone technique in pharmacology, toxicology, and biochemistry. The user specified the...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Substrate Selection: This guide provides a detailed protocol for the Glutathione S-Transferase (GST) activity assay, a cornerstone technique in pharmacology, toxicology, and biochemistry. The user specified the substrate R-29148; however, extensive searches of scientific literature and supplier databases did not yield specific protocols or established use for a compound with this identifier in GST assays. The universally accepted and most widely published substrate for measuring total GST activity is 1-chloro-2,4-dinitrobenzene (CDNB) . CDNB is recognized by the broadest range of GST isozymes, making it the standard choice for this application. Therefore, this application note is authoritatively grounded in the use of CDNB. The principles, calculations, and experimental design described herein are fundamental and can be adapted should information on an alternative substrate like R-29148, including its kinetic parameters and the extinction coefficient of its glutathione conjugate, become available.

Introduction to Glutathione S-Transferases (GSTs)

The Role of GSTs in Cellular Detoxification and Drug Metabolism

Glutathione S-Transferases (GSTs) are a superfamily of enzymes crucial to Phase II metabolism[1][2]. Their primary function is to protect cells from damage by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, including environmental toxins, carcinogens, and pharmaceutical drugs[1][3]. This conjugation reaction renders the xenobiotics more water-soluble, less toxic, and facilitates their excretion from the cell and, ultimately, the body. Given their central role, GSTs are heavily implicated in mechanisms of drug resistance in cancer therapy and in protecting against oxidative stress[3].

The Importance of Measuring GST Activity

Quantifying GST activity is essential for researchers in several fields. In drug development, it helps to understand the metabolic fate of new chemical entities. In toxicology, it serves as a biomarker for cellular detoxification capacity and exposure to xenobiotics. In oncology, elevated GST activity can be an indicator of multidrug resistance[3]. The assay provides a functional measure of the total catalytic capacity of all active GST isozymes within a biological sample, such as a cell lysate or tissue homogenate.

Principle of the GST Activity Assay

The Enzymatic Reaction

The colorimetric GST activity assay is based on a simple and robust enzymatic reaction. GSTs catalyze the nucleophilic attack of the thiol group from reduced glutathione (GSH) on the electrophilic center of the substrate, 1-chloro-2,4-dinitrobenzene (CDNB)[4][5]. This irreversible reaction forms a stable glutathione-S-conjugate, S-(2,4-dinitrophenyl)glutathione (GS-DNB).

Spectrophotometric Detection

The utility of this reaction for a quantitative assay lies in the spectral properties of the product. While the reactants (GSH and CDNB) have negligible absorbance at 340 nm, the resulting GS-DNB conjugate exhibits a strong absorbance at this wavelength[4][5]. Consequently, the rate of GS-DNB formation, which is directly proportional to the GST activity in the sample, can be monitored kinetically by measuring the increase in absorbance at 340 nm over time[5].

Diagram of the Assay Principle

Assay_Principle cluster_reactants Reactants cluster_product Product GSH Glutathione (GSH) GST GST Enzyme (from Sample) GSH->GST CDNB CDNB (Substrate) (Absorbance at 340nm ≈ 0) CDNB->GST GSDNB GS-DNB Conjugate (Strong Absorbance at 340nm) GST->GSDNB Catalysis Spectrophotometer Measure ΔAbs/min at 340 nm GSDNB->Spectrophotometer

Caption: The GST-catalyzed conjugation of GSH to CDNB produces GS-DNB, which is quantified at 340 nm.

Materials and Reagents

Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature (e.g., 25°C or 37°C).

  • UV-transparent 96-well plates or quartz cuvettes.

  • Homogenizer or sonicator for sample preparation.

  • Refrigerated centrifuge.

  • Standard laboratory pipettes.

  • Vortex mixer.

Reagents and Buffers
  • Assay Buffer: 100 mM Potassium phosphate buffer, pH 6.5. Rationale: This pH is optimal for the activity of many GST isozymes with CDNB[4].

  • Reduced L-Glutathione (GSH) Stock Solution (100 mM): Dissolve 30.7 mg of GSH in 1 mL of Assay Buffer. Prepare fresh daily and keep on ice.

  • CDNB Stock Solution (100 mM): Dissolve 20.3 mg of 1-chloro-2,4-dinitrobenzene in 1 mL of 100% ethanol. Store at -20°C, protected from light. Caution: CDNB is a toxic compound. Handle with appropriate personal protective equipment.

  • Sample Lysis Buffer: Assay Buffer containing 0.1% Triton X-100 and a protease inhibitor cocktail.

  • (Optional) Positive Control: Purified GST enzyme.

  • Protein Assay Reagent: (e.g., Bradford or BCA) for sample normalization.

Experimental Protocols

Sample Preparation

Scientific integrity requires that samples be processed consistently and kept cold to prevent enzyme degradation.

  • Cell Lysates: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in 3-4 volumes of ice-cold Lysis Buffer. Sonicate or homogenize the suspension on ice. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet insoluble material.

  • Tissue Homogenates: Mince tissue on ice and rinse with ice-cold PBS. Add 3-4 volumes of ice-cold Lysis Buffer and homogenize thoroughly. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the resulting supernatant (cytosolic fraction) for the GST assay and for total protein quantification.

Protocol 1: GST Activity Assay in a 96-Well Plate Format

This format is ideal for screening multiple samples or inhibitors.

  • Prepare Reaction Master Mix: For each reaction, you will need 180 µL of Master Mix. Prepare enough for all samples, blanks, and controls, plus 10% extra.

    Component Volume per Well Final Concentration
    Assay Buffer (100 mM, pH 6.5) 176 µL ~98 mM
    GSH Stock Solution (100 mM) 2 µL 1 mM
    CDNB Stock Solution (100 mM) 2 µL 1 mM

    Rationale: Substrate concentrations of 1 mM for both GSH and CDNB are standard and generally saturating for most GSTs, ensuring the reaction rate is dependent on enzyme concentration, not substrate availability.

  • Set up the Plate:

    • Blank Wells: Add 20 µL of Lysis Buffer.

    • Sample Wells: Add 20 µL of your cell/tissue lysate. Dilute samples if activity is too high.

    • Positive Control Well: Add 20 µL of a known concentration of purified GST.

  • Pre-incubation: Equilibrate the plate to the desired assay temperature (e.g., 25°C) for 5 minutes.

  • Initiate Reaction: Add 180 µL of the Reaction Master Mix to all wells. Mix gently by pipetting or on a plate shaker.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 30-60 seconds for at least 5 minutes.

Workflow_96_Well cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Prepare Sample Lysate AddSample Add 20µL Sample/ Blank to Wells SamplePrep->AddSample MasterMix Prepare Reaction Master Mix (Buffer, GSH, CDNB) AddMix Add 180µL Master Mix MasterMix->AddMix PreIncubate Pre-incubate Plate at 25°C AddSample->PreIncubate PreIncubate->AddMix Read Kinetic Read at 340nm AddMix->Read Calculate Calculate Rate (ΔAbs/min) Read->Calculate Normalize Normalize to Protein Conc. Calculate->Normalize

Sources

Method

Probing the Interaction of Herbicide Safener R-29148 with Acetolactate Synthase: An In Silico Molecular Docking Protocol

Abstract This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of the herbicide safener R-29148 with its putative off-target, acetolactate synthase (ALS). Acetolac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of the herbicide safener R-29148 with its putative off-target, acetolactate synthase (ALS). Acetolactate synthase, a critical enzyme in the branched-chain amino acid biosynthesis pathway of plants and microorganisms, is a primary target for several classes of herbicides.[1][2] R-29148, chemically identified as 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine, is recognized for its role in protecting crops from herbicide injury, a function attributed to its ability to enhance herbicide detoxification pathways.[3] While its primary mechanism is not direct enzyme inhibition, this guide explores the hypothesis of a potential direct interaction with ALS through in silico modeling. Such an investigation is crucial for understanding the complete activity profile of agrochemicals. We present a robust workflow, from protein and ligand preparation to the execution and analysis of the docking simulation using AutoDock Vina, a widely-used open-source docking program. This document is intended for researchers in drug discovery, agrochemical development, and computational biology, offering both a practical guide and a framework for interpreting the nuanced results of such an exploratory study.

Introduction: The Scientific Rationale

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), catalyzes the initial step in the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine.[3][4] This pathway is absent in animals, making ALS an ideal target for herbicides with low mammalian toxicity.[2] Several major classes of herbicides, including sulfonylureas, imidazolinones, and triazolopyrimidines, function by inhibiting ALS.[1]

The compound of interest, R-29148, is a herbicide safener.[3] Its established mechanism of action involves upregulating the expression of detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, within the crop plant. These enzymes metabolize the herbicide into non-toxic forms, thus protecting the crop from injury while the herbicide controls the weeds.

Despite this established role, the potential for off-target interactions remains a critical area of investigation in agrochemical research. A molecular docking study serves as a powerful and cost-effective initial step to explore if a direct interaction between R-29148 and ALS is plausible. While the primary safening effect is metabolic, a recent study has suggested through molecular docking that both isomers of R-29148 could form a favorable interaction with ALS, potentially competing with herbicides for the active site.[5] This protocol provides the means to independently investigate such a hypothesis.

Materials and Software

This protocol relies on publicly available databases and open-source software, ensuring its accessibility to a wide range of researchers.

Resource Description Source (URL)
Protein Data Bank (PDB) A repository for the 3D structural data of large biological molecules.[Link]
PubChem A public database of chemical substances and their properties.[Link]
AutoDock Vina A widely-used open-source program for molecular docking.[Link]
MGLTools/AutoDock Tools (ADT) A suite of tools for preparing protein and ligand files for AutoDock Vina.[Link]
PyMOL or UCSF ChimeraX Molecular visualization software for analyzing docking results.[Link] or

Experimental Workflow

The molecular docking process is a multi-step procedure that requires careful preparation of both the protein and the ligand to ensure the accuracy of the simulation.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB_retrieval 1. Protein Structure Retrieval (PDB ID: 6U9H) Protein_prep 3. Protein Preparation (Remove water, add hydrogens) PDB_retrieval->Protein_prep Ligand_retrieval 2. Ligand Structure Retrieval (PubChem CID: 62019) Ligand_prep 4. Ligand Preparation (Energy minimization, define rotatable bonds) Ligand_retrieval->Ligand_prep Grid_gen 5. Grid Box Generation (Define docking search space) Protein_prep->Grid_gen Run_vina 6. Execute AutoDock Vina Ligand_prep->Run_vina Grid_gen->Run_vina Analyze_results 7. Analyze Docking Poses (Binding affinity, RMSD) Run_vina->Analyze_results Visualize 8. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) Analyze_results->Visualize

Figure 1: Overall workflow for the molecular docking of R-29148 with Acetolactate Synthase.

Detailed Protocol

Part 1: Protein Preparation
  • Retrieve the Protein Structure: Download the crystal structure of Arabidopsis thaliana acetolactate synthase (PDB ID: 6U9H) from the Protein Data Bank. This structure provides a high-resolution model of the enzyme.

  • Prepare the Receptor:

    • Load the downloaded PDB file into AutoDock Tools (ADT).

    • Remove all non-essential molecules from the structure. This includes water molecules, co-factors not directly involved in the binding site of interest, and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Compute Gasteiger charges for the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Part 2: Ligand Preparation
  • Obtain the Ligand Structure: The 3D structure of R-29148 (3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine) can be downloaded from the PubChem database (CID: 62019).[3] Save the structure in SDF or MOL2 format.

  • Prepare the Ligand:

    • Load the ligand file into ADT.

    • Detect the root of the ligand and define the rotatable bonds. This allows for ligand flexibility during the docking process.

    • Merge non-polar hydrogens and add Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

Part 3: Docking Simulation
  • Grid Box Generation:

    • In ADT, with the prepared protein loaded, define a grid box that encompasses the active site of ALS. The active site can be identified from the literature or by examining the binding location of co-crystallized inhibitors in other ALS structures.

    • The size and center of the grid box are critical parameters. The box should be large enough to allow the ligand to move freely but small enough to focus the search on the region of interest, saving computational time.

  • Configuration File: Create a configuration text file that specifies the file paths for the prepared protein and ligand, the coordinates of the grid box center, and the dimensions of the grid box.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking simulation, exploring different conformations of the ligand within the defined grid box and calculating the binding affinity for each conformation.

    • The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores, and a log file summarizing the results.

Analysis and Interpretation of Results

The output from AutoDock Vina provides valuable data for assessing the potential interaction between R-29148 and ALS.

Binding Affinity

The primary quantitative result from the docking simulation is the binding affinity, reported in kcal/mol. A more negative value indicates a more favorable binding energy. The results are typically presented in a table, ranking the different binding poses.

Pose Binding Affinity (kcal/mol) RMSD from Best Pose (Å)
1-6.80.00
2-6.51.23
3-6.31.87
4-6.12.45
5-5.93.11
(Note: These are hypothetical values for illustrative purposes.)
Visualization of Interactions

The most insightful part of the analysis is the visualization of the best-ranked binding pose within the active site of ALS using software like PyMOL or UCSF ChimeraX. This allows for the identification of specific molecular interactions.

G cluster_als ALS Active Site Residues ARG377 ARG377 TRP574 TRP574 SER653 SER653 MET351 MET351 R29148 R-29148 R29148->ARG377 Hydrogen Bond R29148->TRP574 Hydrophobic Interaction R29148->SER653 van der Waals R29148->MET351 Hydrophobic Interaction

Figure 2: A conceptual diagram of potential molecular interactions between R-29148 and key residues in the ALS active site.

Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom (like oxygen or nitrogen).

  • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and protein, driving the binding process.

  • van der Waals Forces: These are weaker, non-specific interactions that contribute to the overall binding affinity.

Conclusion and Future Perspectives

This application note has detailed a comprehensive protocol for the molecular docking of the herbicide safener R-29148 with acetolactate synthase. The results of such a study, particularly the binding affinity and the nature of the molecular interactions, can provide valuable insights into the potential for direct, off-target interactions.

It is crucial to reiterate that R-29148's primary role is as a safener that enhances herbicide metabolism. The findings from this in silico study should be interpreted with caution and viewed as hypothesis-generating. Favorable docking scores do not definitively prove a biologically significant interaction. However, they can guide further experimental work, such as enzyme inhibition assays, to validate the computational predictions. Understanding the full spectrum of interactions of agrochemicals with biological systems is paramount for the development of safer and more effective crop protection solutions.

References

  • PubChem. (n.d.). 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. UC IPM. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Available at: [Link]

  • RCSB Protein Data Bank. (n.d.). 6U9H: Arabidopsis thaliana acetohydroxyacid synthase complex. Retrieved from [Link]

  • Li, J., et al. (2018). Synthesis and Crystal Structure of Novel Chiral N-Dichloroacetyl-2-substituted-5-methyl-1,3-oxazolidines. ResearchGate. Available at: [Link]

  • Wikipedia. (2023, December 2). Acetolactate synthase. In Wikipedia. Retrieved from [Link]

  • Porri, A., et al. (2024). 3D structure of acetolactate synthase explains why the Asp-376-Glu point mutation does not give the same resistance level to different imidazolinone herbicides. Pesticide Biochemistry and Physiology, 204, 106070. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Formulation of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine as a Seed Treatment Safener

Introduction: The Imperative for Precision in Crop Protection The selective control of weeds in monocotyledonous crops such as maize and sorghum remains a cornerstone of modern agriculture. Chloroacetamide and sulfonylur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Crop Protection

The selective control of weeds in monocotyledonous crops such as maize and sorghum remains a cornerstone of modern agriculture. Chloroacetamide and sulfonylurea herbicides are highly effective but can present a significant risk of phytotoxicity to the crop, particularly under certain environmental conditions. Herbicide safeners are chemical agents that, when applied with an herbicide, protect the crop from injury without compromising weed control efficacy.

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, also known as R-29148, is a highly effective safener belonging to the dichloroacetamide class.[1][2] Its primary mechanism of action involves the upregulation of the crop's natural defense pathways, specifically by enhancing the expression and activity of detoxification enzymes like glutathione S-transferases (GSTs).[3][4] These enzymes catalyze the conjugation of the herbicide molecule with endogenous glutathione, rendering it non-toxic to the plant. Notably, the safening activity of this compound is stereospecific, with the R-isomer demonstrating significantly higher biological activity.[4]

This document provides a comprehensive guide for researchers, scientists, and formulation development professionals on the principles and methodologies for formulating 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine for seed treatment applications. The focus is on developing stable, efficacious, and safe formulations that ensure optimal protection of the crop seedling during its most vulnerable early growth stages.

Physicochemical Properties of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (R-29148)

A thorough understanding of the active ingredient's physicochemical properties is fundamental to designing a robust formulation.

PropertyValueSource
IUPAC Name 2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone[1]
CAS Number 52836-31-4[1]
Molecular Formula C₈H₁₃Cl₂NO₂[1]
Molecular Weight 226.10 g/mol [1]
Appearance White to faintly yellowish powder (based on related compounds)Inferred
Solubility While quantitative public data is limited, dichloroacetamides generally exhibit low aqueous solubility and are soluble in many organic solvents. Experimental determination in relevant solvents (e.g., acetone, methanol, xylene, aromatic solvents) is a critical first step in formulation development.[5]

Mechanism of Action: A Biochemical Perspective

The safening effect of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine is not a simple chemical antagonism but rather a sophisticated biochemical induction. The safener molecule is recognized by the crop plant, triggering a signaling cascade that leads to the enhanced transcription and translation of genes encoding for detoxification enzymes.

Safener_Mechanism_of_Action Safener 2,2,5-Trimethyl-3- dichloroacetyl-1,3-oxazolidine (R-29148) Uptake Seed Uptake (Germination) Safener->Uptake Applied to seed Signaling Signal Transduction Pathway Activation Uptake->Signaling Gene Upregulation of Detoxification Genes (e.g., GSTs) Signaling->Gene Enzyme Increased Synthesis of Detoxification Enzymes (Glutathione S-Transferase) Gene->Enzyme Detox Herbicide Detoxification (Conjugation with Glutathione) Enzyme->Detox Catalyzes Herbicide Chloroacetamide Herbicide Herbicide->Detox Crop Crop Plant (e.g., Maize) Herbicide->Crop Uptake Herbicide->Crop Potential Phytotoxicity NonToxic Non-Toxic Metabolite Detox->NonToxic Detox->Crop Protection NonToxic->Crop Sequestration

Caption: Biochemical pathway of herbicide safening by R-29148.

Formulation Development: Principles and Protocols

The choice of formulation type is dictated by the physicochemical properties of the active ingredient, the intended application method, and commercial feasibility. For seed treatment, Flowable Concentrates for Seed Treatment (FS) and Wettable Powders for Slurry Treatment (WS) are the most common.

I. Flowable Concentrate for Seed Treatment (FS) Formulation

FS formulations are aqueous suspensions of the active ingredient, offering excellent adhesion, uniform coverage, and ease of handling.[6]

A. Rationale for Component Selection:

  • Active Ingredient (AI): 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (micronized to a particle size of <5 µm to ensure stability and bioavailability).

  • Wetting Agent: Reduces the surface tension between the AI particles and water, facilitating their dispersion. (e.g., Sodium dodecyl benzene sulfonate).[7]

  • Dispersing Agent: Adsorbs onto the surface of AI particles, preventing agglomeration through steric or electrostatic repulsion. (e.g., Lignosulfonates, polycarboxylates).

  • Antifreeze Agent: Prevents freezing during storage and transport. (e.g., Propylene glycol).

  • Thickening Agent: Provides long-term stability against sedimentation and controls the viscosity of the final product. (e.g., Xanthan gum, attapulgite clay).

  • Binder/Sticker: A crucial component for seed treatments, it ensures the formulation adheres firmly to the seed coat, minimizing dust-off.[5] (e.g., Polyvinyl alcohol, polyvinyl acetate).[5]

  • Colorant: A safety requirement to visually distinguish treated from untreated seed. (e.g., Pigment Red 48:2).

  • Antifoaming Agent: Prevents foam formation during manufacturing and application. (e.g., Silicone-based defoamers).

  • Biocide: Protects the aqueous formulation from microbial degradation. (e.g., Proxel GXL).

  • Carrier: Deionized water.

B. Example FS Formulation:

ComponentFunctionTypical Concentration (% w/w)
R-29148 (micronized)Active Ingredient20.0 - 40.0
LignosulfonateDispersing Agent2.0 - 5.0
Sodium Naphthalene Sulfonate CondensateWetting Agent1.0 - 3.0
Propylene GlycolAntifreeze5.0 - 10.0
Xanthan GumThickening Agent0.1 - 0.3
Polyvinyl AcetateBinder/Sticker2.0 - 5.0
Pigment RedColorant0.5 - 1.0
Silicone DefoamerAntifoaming Agent0.1 - 0.5
BiocidePreservative0.1 - 0.2
Deionized WaterCarrierTo 100%

C. Protocol for FS Formulation Preparation (Lab Scale - 100g):

  • Preparation of the Mill Base:

    • In a beaker, combine the deionized water, propylene glycol, wetting agent, and dispersing agent.

    • Stir with a magnetic stirrer until all components are fully dissolved.

    • Slowly add the micronized R-29148 powder to the aqueous phase while stirring to form a slurry.

  • Wet Milling:

    • Transfer the slurry to a bead mill.

    • Mill the suspension until the desired particle size distribution is achieved (typically D90 < 10 µm). Monitor particle size using a laser diffraction particle size analyzer.

  • Let-Down and Final Formulation:

    • In a separate vessel, prepare a pre-gel of the xanthan gum in a small amount of the propylene glycol to ensure proper hydration.

    • In a larger beaker (the "let-down" tank), add the milled slurry.

    • Slowly add the hydrated xanthan gum gel to the milled slurry under constant, gentle agitation.

    • Add the binder, colorant, antifoaming agent, and biocide sequentially, allowing for complete mixing between each addition.

    • Continue to stir for 30-60 minutes to ensure a homogeneous final product.

    • Adjust with any remaining deionized water to reach the final target weight.

II. Wettable Powder for Slurry Treatment (WS) Formulation

WS formulations are dry powders that are mixed with water to form a slurry before application to the seed. They offer excellent storage stability.[6]

A. Rationale for Component Selection:

  • Active Ingredient (AI): 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine.

  • Wetting Agent: Allows the powder to be readily wetted by water. (e.g., Sodium lauryl sulfate).

  • Dispersing Agent: Ensures the AI particles disperse evenly in the slurry and do not settle out. (e.g., Sodium lignosulfonate).

  • Carrier/Filler: An inert solid that provides bulk to the formulation. (e.g., Kaolin clay, silica).

  • Sticker: A dry adhesive that becomes active when mixed with water to improve adhesion to the seed.[6]

  • Colorant: A dry pigment for safety identification.

B. Example WS Formulation:

ComponentFunctionTypical Concentration (% w/w)
R-29148Active Ingredient50.0 - 70.0
Sodium LignosulfonateDispersing Agent5.0 - 10.0
Sodium Lauryl SulfateWetting Agent2.0 - 4.0
Kaolin ClayCarrier/FillerTo 100%
Dry Sticker (e.g., methylcellulose)Adhesion Promoter1.0 - 3.0
Dry PigmentColorant1.0 - 2.0

C. Protocol for WS Formulation Preparation (Lab Scale):

  • Pre-blending:

    • Combine all components in a suitable container.

    • Mix thoroughly using a V-blender or a similar powder blender until the mixture is visually homogeneous.

  • Milling:

    • Pass the pre-blended powder through an air-jet mill or a hammer mill to reduce the particle size and ensure intimate mixing of the components. The final particle size should be such that at least 98% passes through a 325-mesh sieve.

Quality Control and Performance Evaluation

A robust quality control program is essential to ensure the formulation meets its specifications and performs reliably in the field.

QC_Workflow cluster_Formulation Formulation & Production cluster_Bio Biological Efficacy RawMat Raw Material QC (Purity, Identity) Production Formulation Production RawMat->Production FinishedProd Finished Product (Pre-Packaging) Production->FinishedProd PhysChem Physicochemical Tests (pH, Viscosity, Particle Size) FinishedProd->PhysChem Stability Stability Testing (Accelerated & Long-term) FinishedProd->Stability SeedTreat Seed Treatment Application FinishedProd->SeedTreat Performance Performance Tests (Dust-off, Flowability, Adhesion) SeedTreat->Performance Germination Germination & Vigor Test (Phytotoxicity) SeedTreat->Germination Efficacy Safening Efficacy Trial (Greenhouse/Field) Performance->Efficacy Germination->Efficacy

Caption: Quality control workflow for seed treatment formulations.

I. Protocol for Dust-Off Analysis (Heubach Method)

This method quantifies the amount of dust dislodged from treated seeds under mechanical stress, simulating handling and planting.[8][9][10][11]

  • Sample Conditioning: Store treated seed samples for at least 48 hours at 20 ± 2°C and 50 ± 10% relative humidity.[9]

  • Apparatus: Heubach Dustmeter.

  • Procedure:

    • Weigh a glass fiber filter to a precision of 0.1 mg and place it in the filter holder of the Heubach device.

    • Weigh 100 ± 1 g of the conditioned treated seeds and place them in the rotating drum.

    • Set the device to rotate at 30 rpm for 120 seconds with an air throughput of 20 L/min.[9]

    • After the cycle, carefully remove the filter holder and reweigh the filter.

    • The amount of dust is the difference between the final and initial filter weights.

  • Calculation: Express the result in g of dust per 100 kg of seed or g of dust per 100,000 seeds.[8] The test should be performed in duplicate, and if the results differ by more than 20%, it should be repeated.[9]

II. Protocol for Seed Flowability Assessment (Funnel Method)

This test measures the time it takes for a known quantity of seeds to pass through a standardized funnel, indicating how well the seeds will flow through planting equipment.[12][13]

  • Apparatus: Standardized funnel (e.g., with a specific orifice diameter), stopwatch, and a beaker or collection container.

  • Procedure:

    • Close the funnel orifice and pour a predetermined weight or volume of treated seeds into the funnel.

    • Simultaneously open the orifice and start the stopwatch.

    • Stop the stopwatch as soon as the last seed has passed through the funnel.

    • Record the time.

  • Analysis: Compare the flow time of treated seeds to that of untreated seeds. A shorter time indicates better flowability. Replicate the measurement at least three times for each sample.

III. Protocol for Adhesion Test (Wash-Off Method)

This protocol assesses the adherence of the treatment to the seed by measuring the amount of active ingredient removed after washing.

  • Procedure:

    • Accurately weigh a sample of treated seeds (e.g., 10 g).

    • Place the seeds in a flask with a known volume of a suitable solvent in which the safener is soluble (e.g., acetonitrile or methanol).

    • Agitate the flask on a shaker for a defined period (e.g., 10 minutes) to wash the treatment off the seeds.

    • Filter the solution to remove the seeds.

    • Analyze the concentration of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine in the solvent using a validated analytical method (e.g., HPLC-UV or GC-MS).

  • Analysis: Compare the amount of AI washed off to the initial loading on the seed to determine the percentage of adhesion. A higher percentage indicates better adhesion.

IV. Protocol for Seed Germination and Vigor Testing

It is critical to ensure that the formulation and the safener itself do not negatively impact seed viability. Standard seed germination tests should be conducted according to ISTA (International Seed Testing Association) or AOSA (Association of Official Seed Analysts) rules.[14][15]

  • Procedure:

    • Place a defined number of treated seeds (e.g., 100) on a suitable germination substrate (e.g., filter paper or sand).

    • Maintain the seeds in a germination chamber under controlled conditions of temperature and humidity suitable for the specific crop.

    • Evaluate the percentage of normal seedlings after a specified period (e.g., 7 days for maize).

  • Analysis: The germination percentage of treated seeds should not be significantly lower than that of untreated control seeds. Vigor tests, such as the cold test for maize, can provide additional information on seedling performance under stress conditions.

V. Protocol for Determining Optimal Safener-to-Herbicide Ratio

The ratio of safener to herbicide is critical for achieving optimal crop protection without affecting weed control. This is determined through dose-response studies in a greenhouse or controlled environment.

  • Experimental Design:

    • Use a factorial design with multiple rates of the herbicide and multiple rates of the safener seed treatment.

    • Include an untreated control, herbicide-only treatments, and safener-only treatments.

  • Procedure:

    • Treat seeds with the different rates of the R-29148 formulation.

    • Plant the seeds in pots containing a suitable soil mix.

    • Apply the herbicide at the appropriate growth stage (e.g., pre-emergence).

    • Grow the plants under controlled conditions.

  • Evaluation:

    • Assess crop injury visually at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale.

    • Measure plant height and shoot fresh/dry weight at the end of the experiment.

  • Analysis: Determine the safener-to-herbicide ratio that provides the highest level of crop safety (lowest injury, highest biomass) without reducing the efficacy of the herbicide on target weed species (which should be tested in parallel).

Conclusion

The successful formulation of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine for seed treatment is a multi-faceted process that requires a deep understanding of its chemical properties, biological mechanism, and the principles of formulation science. By following the detailed protocols for formulation preparation and implementing a rigorous quality control program that evaluates physical stability, seed loading, and biological performance, researchers and developers can create highly effective and safe products. These formulations will play a crucial role in integrated weed management systems, enabling the use of highly effective herbicides while ensuring the safety and productivity of vital crops like maize.

References

  • Alan, K. (2005). Seed Coating Formulation Technologies. In Seed Coating: A Tool for Delivering Beneficial Microbes to Agricultural Crops. BioSci Publisher.
  • European Seed Association. (2011).
  • Hatzios, K. K. (1989). Development of Herbicide Safeners.
  • Heubach GmbH. Heubach Dustmeter device. Heubachstrasse 7, 38685 Langelsheim, Germany.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62019, 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine. Retrieved from [Link]

  • Oklahoma State University Extension. (n.d.). Creating Process Flow Diagrams for Food and Ag. Retrieved from [Link]

  • SGS Group. (n.d.). Seed Treatment Dust-off Studies. Retrieved from [Link]

  • Song, Y., et al. (2019). Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.) and the Detoxification Mechanism. International Journal of Molecular Sciences, 20(17), 4153.
  • Tomlin, C. D. S. (Ed.). (1994). The Pesticide Manual: A World Compendium. British Crop Protection Council.
  • Wang, Y., et al. (2018). Measuring granular flow through a funnel with a force sensor. arXiv preprint arXiv:1802.09549.
  • Zhao, L., et al. (2014). Protective Responses Induced by 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays). International Journal of Agriculture and Biology, 16(6).
  • CIPAC. (n.d.). MT 83 - Seed adhesion test for powders for seed treatment.
  • Julius Kühn-Institut. (n.d.).
  • Liu, Y., et al. (2021). Preparation of Nanomaterial Wettable Powder Formulations of Antagonistic Bacteria from Phellodendron chinense and the Biological Control of Brown Leaf Spot Disease. Frontiers in Microbiology, 12, 681534.
  • Ma, Y., et al. (2022). Current Advances in the Action Mechanisms of Safeners. CABI Reviews.
  • Mango Beverage Processing Workshops. (2018, June 7). Formulations and Process Flow Diagrams [Video]. YouTube. [Link]...

  • Naguib, M. I., & Abdel-All, A. (1973). effect of various concentrations of 2,4-d and 2,4,5-t on seed germination, dry matter yield and transpiration rate of some economic plants. Journal of the Faculty of Pharmacy of Istanbul University, 9(1), 59-70.
  • Novozymes BioAg Limited. (n.d.). QuickRoots® wettable powder.
  • Pedrini, S., et al. (2020). Modern Seed Technology: Seed Coating Delivery Systems for Enhancing Seed and Crop Performance. Plants, 9(11), 1571.
  • Hancock, B. C., & Zografi, G. (2004). US6816793B2 - Method for predicting flow properties of powders.
  • Taylor, A. G., et al. (2001). Heubach dustmeter for quantifying the abrasion potential of seed treatment coatings. Seed Science and Technology, 29(2), 347-357.
  • Walton, P. A. (1995). Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide herbicides. Plant Physiology, 109(1), 175–181.
  • Basic Agricultural Study. (n.d.). Seed health testing techniques.
  • European Patent Office. (1999).
  • Fu, Y., et al. (2010). A convenient synthesis of novel N‐dichloroacetyl‐1,3‐oxazolidine. Journal of Heterocyclic Chemistry, 47(4), 937-940.
  • ASTM International. (2017). Correlation of the Mechanical Properties of Seed Coating Films and Dust-Off, Flowability, and Plantability Tests.
  • University of Idaho. (n.d.).
  • Anderson, G., & Davies, S. (2020). Seed coatings with various surfactants and glues to improve crop establishment on water repellent soils.
  • Anton, A., et al. (2016). INSECTICIDES IMPACT ON SEED GERMINATION AND EARLY SEEDLINGS GROWTH IN MAIZE (Zea mays L.). Lucrări Științifice, Universitatea de Științe Agricole Și Medicină Veterinară "Ion Ionescu de la Brad" Iași, Seria Agronomie, 59(1).
  • Basic Agricultural Study. (n.d.). PS17. Flow chart of processing raw agricultural products into various forms.
  • Rocha, I., et al. (2019). Seed Coating: A Tool for Delivering Beneficial Microbes to Agricultural Crops. Frontiers in Plant Science, 10, 248.
  • Visual Paradigm. (n.d.). Quality Control Flowchart. Retrieved from [Link]

  • Euroseeds. (n.d.). Dust reference values Heubach test method. Retrieved from [Link]

  • Ghasemian, V., & Gholami, A. (2016). Effect of different seed treatments on maize seed germination parameters under optimal and suboptimal temperature conditions. International Journal of Biosciences, 9(6), 256-263.
  • de Ruiter, H., et al. (2002). Influence of adjuvants and formulations on the emission of pesticides to the atmosphere. Wageningen University & Research.
  • Rotoline. (n.d.). Flow Funnel. Retrieved from [Link]

  • Andersson, M. (2013). Design of Seed Coatings – Connecting polymer properties with overall performance through method development. Chalmers University of Technology.
  • Oklahoma State University Extension. (n.d.). Data flow chart of agricultural product quality and safety traceability.
  • Busi, R., et al. (2020). Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass). Frontiers in Plant Science, 11, 584553.
  • Lee, S., et al. (2021).
  • Wang, J., et al. (2015). Synthesis and Crystal Structure of Novel Chiral N-Dichloroacetyl-2-substituted-5-methyl-1,3-oxazolidines. Journal of the Chinese Chemical Society, 62(1), 53-58.
  • Basic Agricultural Study. (n.d.). PS17. Flow chart of processing raw agricultural products into various forms [Video]. YouTube.
  • Nuyttens, D., et al. (2013). Assessment of the abrasion potential of pesticide-treated seeds using the Heubach test. Pest Management Science, 69(5), 564-575.

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Technical Notes & Optimization

Troubleshooting

R-29148 Technical Support Center: Solubility Troubleshooting &amp; Best Practices

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for R-29148. This document is designed to provide you with in-depth, practical solutions to the solubility ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for R-29148. This document is designed to provide you with in-depth, practical solutions to the solubility challenges commonly encountered with this compound. As a potent, hydrophobic molecule, R-29148 requires careful handling to ensure solution stability and experimental reproducibility. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of R-29148.

Q1: What is the recommended solvent for creating a primary stock solution of R-29148?

A: We strongly recommend using 100% Dimethyl Sulfoxide (DMSO) for the initial stock solution. R-29148 exhibits high solubility in DMSO (≥ 50 mg/mL). DMSO is a polar aprotic solvent that is highly effective at solvating hydrophobic compounds. It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can immediately lower solubility and lead to the formation of micro-precipitates.

Q2: I've dissolved R-29148 in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer (e.g., PBS). Why does this happen and how can I prevent it?

A: This is the most common issue researchers face and is known as solvent-shift precipitation. R-29148 is poorly soluble in aqueous solutions at neutral pH.[1] When the concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the local concentration of the compound momentarily exceeds its aqueous solubility limit before the DMSO can fully disperse. This causes the compound to crash out of solution.[1][2]

To prevent this:

  • Minimize the DMSO percentage: Aim for a final DMSO concentration of ≤0.5% in your working solution, as most cell lines can tolerate this level without significant cytotoxicity.[3]

  • Use a stepwise dilution: Instead of a single large dilution, perform a gradual, serial dilution.[4]

  • Ensure rapid mixing: When adding the DMSO stock to the aqueous buffer, vortex or stir the buffer vigorously to promote rapid dispersion and prevent localized high concentrations of the compound.[5]

  • Pre-warm the aqueous buffer: Using a buffer warmed to 37°C can sometimes help maintain solubility during dilution.[4]

Q3: Can I use ethanol or other organic solvents to dissolve R-29148?

A: Yes, but with limitations. R-29148 is soluble in ethanol, but to a much lesser extent than in DMSO (approx. 5-10 mg/mL). Ethanol can be a suitable alternative if your experimental system is intolerant to DMSO. However, the risk of precipitation upon dilution into aqueous buffers is significantly higher than with DMSO stocks. If using ethanol, it is critical to ensure the final concentration in your assay remains low and non-toxic to your cells. Co-solvent systems, which blend a water-miscible organic solvent like ethanol with the aqueous medium, can sometimes be effective.[6][7]

Q4: How does pH affect the solubility of R-29148 in aqueous solutions?

A: R-29148 is a weakly basic compound. As such, its solubility in aqueous media is pH-dependent.[8][9] It is more soluble in acidic conditions (pH < 6.0) where it can be protonated, forming a more soluble salt.[10] Conversely, in neutral to basic buffers (pH ≥ 7.0), it exists predominantly in its less soluble, non-ionized form. If your experiment can tolerate a lower pH, preparing your working solution in a slightly acidic buffer can significantly improve solubility.[11][12]

Troubleshooting Guide: Common Solubility Problems

This guide provides a systematic approach to identifying and solving specific solubility issues with R-29148.

Problem Potential Cause(s) Recommended Solution(s)
Cloudiness or visible precipitate immediately upon dilution into aqueous buffer. 1. Solvent-Shift Precipitation: The compound's aqueous solubility limit was exceeded during dilution.[13] 2. Low-Quality Solvent: The initial DMSO or organic solvent contained water.1. Follow the Protocol for Preparing Aqueous Working Solutions (below). Key steps include vigorous stirring and dropwise addition of the stock.[5] 2. Prepare a more concentrated DMSO stock so a smaller volume is needed for dilution, keeping the final organic solvent percentage low.[14] 3. Use a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO.
Solution is initially clear but becomes cloudy or forms precipitate over time (minutes to hours). 1. Metastable Supersaturation: The initial dilution created a supersaturated solution that is thermodynamically unstable and crystallizes over time.[15] 2. Temperature Fluctuation: The solution was prepared warm and then cooled to room temperature or 4°C, decreasing solubility.1. The final concentration is too high for the chosen aqueous system. Reduce the final concentration of R-29148. 2. If possible, conduct the experiment at the temperature the solution was prepared at. Avoid storing aqueous working solutions; prepare them fresh for each experiment.
The solid R-29148 powder will not fully dissolve in the initial organic solvent (e.g., DMSO). 1. Insufficient Solvent Volume: The solubility limit in the organic solvent has been exceeded. 2. Poor Compound Quality: The solid may be in a less soluble polymorphic form or contain impurities.1. Increase the volume of the solvent. Refer to the solubility data table below. 2. Aid dissolution by gentle warming (to 37-50°C) and/or brief sonication in a water bath. Always allow the solution to return to room temperature before use to confirm it remains dissolved.
Inconsistent experimental results between batches of prepared solutions. 1. Incomplete Initial Dissolution: Micro-precipitates or undissolved compound in the stock solution lead to inaccurate final concentrations. 2. Degradation: The compound may be degrading in solution.1. Self-Validation: Before making dilutions, visually inspect the stock solution against a light source to ensure it is perfectly clear. Centrifuge the stock tube at high speed (e.g., 10,000 x g for 1 minute) and check for a pellet.[16] Use only the supernatant for dilutions. 2. Prepare fresh stock solutions regularly. For storage, aliquot into single-use volumes and store at -20°C or -80°C, protected from light and moisture.
Solubility Data Summary for R-29148
SolventSolubility (at 25°C)Notes
DMSO ≥ 50 mg/mLRecommended for primary stock solutions.
Ethanol ~5-10 mg/mLUse with caution due to high risk of precipitation upon aqueous dilution.
DMF ~20 mg/mLCan be used as an alternative to DMSO.[17]
PBS (pH 7.4) < 0.01 mg/mLPractically insoluble. Requires an organic co-solvent.
Aqueous Buffer (pH 5.0) ~0.05 mg/mLSolubility is slightly enhanced in acidic conditions.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Concentrated R-29148 Stock Solution in DMSO

This protocol describes a self-validating method for preparing a reliable, high-concentration stock solution.

  • Pre-Experiment Checklist:

    • Equilibrate the vial of solid R-29148 to room temperature before opening to prevent condensation.

    • Use a new, sealed vial of anhydrous, high-purity DMSO.

  • Dissolution:

    • Weigh the desired amount of R-29148 powder into a sterile, conical tube.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 20 mg/mL).

    • Vortex vigorously for 2-3 minutes.

  • Assisted Solubilization (If Necessary):

    • If solid particles remain, sonicate the tube in a room temperature water bath for 5-10 minutes.

    • Alternatively, warm the solution briefly to 37°C in a water bath, vortexing intermittently.

  • Validation & Aliquoting:

    • Allow the solution to return to room temperature.

    • Critical Validation Step: Visually inspect the solution. It must be completely clear and free of any particulates. Centrifuge the tube at 10,000 x g for 1 minute. No pellet should be visible.[16]

    • Once validated, aliquot the stock solution into single-use, low-binding tubes.

  • Storage:

    • Store the aliquots at -20°C or -80°C, protected from light. For long-term stability, -80°C is preferred.

Workflow for Preparing Aqueous Working Solutions from DMSO Stock

This workflow is designed to minimize precipitation when diluting the DMSO stock into an aqueous medium for cell-based assays or other experiments.

G cluster_prep Preparation Phase cluster_dilution Critical Dilution Phase cluster_validation Final Validation start Start: 10 mM R-29148 Stock in 100% DMSO warm_buffer Warm aqueous buffer (e.g., cell media) to 37°C start->warm_buffer vortex_setup Place buffer tube on a vortex mixer set to medium speed warm_buffer->vortex_setup add_stock SLOWLY add DMSO stock dropwise into the center of the vortex vortex_setup->add_stock continue_vortex Continue vortexing for 30-60 seconds post-addition add_stock->continue_vortex inspect Visually inspect solution for any signs of cloudiness or precipitation continue_vortex->inspect success Solution is clear: Proceed immediately to experiment inspect->success Clear fail Precipitate observed: Discard and troubleshoot (e.g., lower final concentration) inspect->fail Not Clear

Caption: Workflow for diluting DMSO stock into aqueous buffer.

Advanced Strategies for Challenging Applications

For experiments requiring higher concentrations of R-29148 in aqueous media where the above methods are insufficient, consider these advanced formulation approaches.

1. Use of Co-solvents: The principle of co-solvency involves using a mixture of solvents to increase solubility.[13][18] A water-miscible solvent like propylene glycol or PEG 400 can be used in combination with water to create a more favorable environment for hydrophobic drugs.[7] This approach reduces the polarity of the aqueous system, thereby enhancing the solubility of R-29148.[6]

2. pH Modification: As R-29148 is a weak base, its aqueous solubility can be significantly increased by lowering the pH of the buffer.[10] By preparing the final working solution in a buffer with a pH of 5.0-6.0, the compound will become protonated, increasing its polarity and affinity for water.[8] This must be done with caution, ensuring the final pH is compatible with your experimental system (e.g., cells, enzymes).

3. Formulation with Excipients: In drug development, excipients like cyclodextrins or surfactants are used to form complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility. While more complex, this strategy can be explored for particularly challenging in vivo or in vitro delivery systems.

Decision Tree for Solvent & Method Selection

This diagram provides a logical pathway for choosing the best approach based on your experimental constraints.

G q1 Is your system tolerant to DMSO? yes_dmso Yes q1->yes_dmso no_dmso No q1->no_dmso protocol1 Use 100% DMSO for stock. Dilute carefully into aqueous buffer. (See Protocol 1 & Workflow) yes_dmso->protocol1 q2 Is your system tolerant to other organic solvents (e.g., Ethanol, DMF)? no_dmso->q2 yes_other Yes q2->yes_other no_other No q2->no_other use_ethanol Use Ethanol or DMF for stock. Expect lower solubility and higher precipitation risk upon dilution. yes_other->use_ethanol q3 Is your system tolerant to acidic pH (e.g., pH 5.0-6.0)? no_other->q3 yes_ph Yes q3->yes_ph no_ph No q3->no_ph use_acidic Dissolve directly in acidic buffer. May require sonication/warming. Verify compound stability at low pH. yes_ph->use_acidic advanced Consider Advanced Formulations: - Co-solvents (PEG 400) - Cyclodextrins - Surfactants no_ph->advanced

Caption: Decision tree for selecting a solubilization strategy.

References

  • Vertex AI Search. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit.
  • Bridges, J. F., & Miyawaki, A. (2019). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PubMed.
  • LifeTein®. How to dissolve, handle and store synthetic peptides.
  • SciTech Central. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Hart, M. L., et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Gee, A. O., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH.
  • Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs.
  • LifeTein®. (2023). DMSO usage in cell culture.
  • Google Patents. (CN112313727A). Method for preparing buffer solutions for in vitro drug solubility testing.
  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Ghasemi, S., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • ResearchGate. (2022).
  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility.
  • SciTech Central. Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. PMC - NIH.
  • Sigma-Aldrich. Solubility Guidelines for Peptides.
  • Guo, P., et al. (2012). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Stanford University.
  • ACS Omega. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs.
  • Nanoscale Advances. (2019). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. RSC Publishing.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Reddit. (2022). How to tackle compound solubility issue.
  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • ResearchGate. (2025).
  • A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units.
  • Patsnap Synapse. (2024). How does pH affect drug delivery?.
  • ECHEMI. DMSO concentration in cell culture?
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

Sources

Optimization

Technical Support Center: 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (Benoxacor)

Welcome to the comprehensive technical support guide for 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, commonly known as benoxacor or R-29148. This resource is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, commonly known as benoxacor or R-29148. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical troubleshooting advice for experiments involving this herbicide safener. Here, we delve into the critical aspects of its stability, degradation pathways, and offer solutions to common experimental challenges.

Section 1: Understanding the Stability Profile of Benoxacor

Benoxacor is a chiral dichloroacetamide safener used to protect crops from herbicide injury by enhancing their metabolic detoxification pathways.[1] Its efficacy and the reproducibility of your experimental results are intrinsically linked to its stability. The primary degradation pathways for benoxacor are hydrolysis, photodegradation, and microbial biotransformation.

Key Degradation Pathways
  • Hydrolysis: Benoxacor is susceptible to hydrolysis, with the rate being highly dependent on pH. Under circumneutral pH conditions (pH 7), its half-life is approximately 55 days.[2] However, in alkaline conditions (e.g., pH 10), this is drastically reduced to about 13 hours.[2] The degradation can proceed through base-mediated amide cleavage, acid-mediated amide cleavage, or acid-mediated opening of the oxazolidine ring.[2]

  • Photodegradation: Benoxacor can undergo direct photolysis, especially when exposed to sunlight.[3] This process can lead to the formation of monochlorinated and fully dechlorinated transformation products.[3] It is important to note that benoxacor's photoproducts can also act as photosensitizers, potentially inducing the degradation of other co-formulated compounds like the herbicide metolachlor.[3]

  • Microbial Biotransformation: In the presence of a labile carbon source and microorganisms, benoxacor can be transformed through both hydrolysis and microbial biotransformation.[2] Biotransformation can be faster than hydrolysis, with a reported half-life of approximately 15 days in the presence of a carbon source, compared to 41 days for hydrolysis alone in one study.[2] This process can lead to the formation of various products, including monochlorinated species and glutathione conjugates.[2]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with benoxacor, providing causal explanations and actionable solutions.

Issue 1: Inconsistent or lower-than-expected safener activity in plant assays.

  • Potential Cause 1: Degradation of benoxacor in stock solutions or media.

    • Explanation: As highlighted, benoxacor is prone to hydrolysis, especially in neutral to alkaline aqueous solutions.[2] If your stock solutions are prepared in water or buffers and stored for extended periods, significant degradation may occur, leading to a lower effective concentration.

    • Solution: Prepare fresh stock solutions of benoxacor in a water-miscible organic solvent such as DMSO or acetone, where it is more stable.[2][4] For working solutions in aqueous media, prepare them immediately before use.

  • Potential Cause 2: Suboptimal pH of the experimental medium.

    • Explanation: The stability of benoxacor is highly pH-dependent. If your plant growth medium or assay buffer is alkaline, the compound will degrade rapidly, diminishing its safening effect.[2]

    • Solution: Measure and, if necessary, adjust the pH of your experimental medium to a slightly acidic or neutral range (pH 6-7) to slow down hydrolysis.

  • Potential Cause 3: Photodegradation from ambient light.

    • Explanation: Exposure to light, particularly sunlight or broad-spectrum grow lights, can lead to the photodegradation of benoxacor.[3]

    • Solution: Conduct experiments in light-controlled environments. If possible, use amber-colored containers or wrap experimental vessels in aluminum foil to minimize light exposure.[2]

Issue 2: Precipitation of benoxacor in aqueous solutions.

  • Potential Cause: Low aqueous solubility.

    • Explanation: Benoxacor has a moderate aqueous solubility of 20 mg/L at 20°C.[4] Preparing solutions with concentrations exceeding this limit will result in precipitation.

    • Solution:

      • Ensure you are working within the solubility limits of benoxacor in your specific medium.

      • Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, acetone, methanol) and then dilute it into your aqueous medium.[4] Gentle warming and sonication may aid in dissolution, but be mindful of potential thermal degradation with excessive heat.

Issue 3: Variable results in microbial degradation studies.

  • Potential Cause: Inconsistent microbial populations or nutrient availability.

    • Explanation: The rate of microbial biotransformation of benoxacor is dependent on the presence of specific microorganisms and a labile carbon source.[2] Variations in the microbial inoculum or nutrient composition of the medium will lead to inconsistent degradation rates.

    • Solution:

      • Use a standardized microbial inoculum for all experiments.

      • Ensure the composition of the growth medium, including the carbon source, is consistent across all experimental replicates and batches.

Issue 4: Difficulty in analytical quantification of benoxacor.

  • Potential Cause: Analyte loss during sample preparation or chromatography.

    • Explanation: Benoxacor can be sensitive to high temperatures.[5] During analytical procedures like gas chromatography (GC), high injector temperatures can lead to on-column degradation, resulting in lower-than-expected concentrations.

    • Solution:

      • Optimize your GC or HPLC method to use the lowest possible temperatures that still provide good peak shape and resolution.

      • For GC-MS analysis, a typical oven program might start at 50°C and ramp up, with an injector temperature around 250-280°C.[5] However, this should be optimized for your specific instrument and column.

      • Consider using a less thermally demanding analytical technique like HPLC with UV or MS detection.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid benoxacor and its solutions?

  • A1: Solid benoxacor should be stored at 4°C under a nitrogen atmosphere to minimize degradation.[6] Stock solutions prepared in a solvent like DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Always store solutions in tightly sealed, light-protected containers.

Q2: How does temperature affect the stability of benoxacor?

Q3: Can I use benoxacor in cell culture experiments?

  • A3: Yes, benoxacor has been used in in vitro studies, including with cell cultures and subcellular fractions like microsomes and cytosol.[3][5] However, it is crucial to first determine its cytotoxicity in your specific cell line at the desired concentrations. Due to its limited aqueous solubility, a stock solution in a cell culture-grade solvent like DMSO is recommended. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells.

Q4: What is the primary mechanism of action of benoxacor as a herbicide safener?

  • A4: Benoxacor primarily acts by inducing the expression and activity of detoxification enzymes in the protected crop, most notably glutathione S-transferases (GSTs).[1] These enzymes catalyze the conjugation of the herbicide with glutathione, rendering it less toxic and more easily sequestered or metabolized by the plant.[1][7]

Q5: Are there any known incompatibilities of benoxacor with common laboratory reagents?

  • A5: Benoxacor is susceptible to degradation in strong acidic or basic conditions.[2] Therefore, it is incompatible with strong acids and bases. Care should also be taken when mixing with strong oxidizing agents. It is generally stable in common organic solvents like acetone, methanol, and dichloromethane.[4]

Section 4: Data and Protocols

Quantitative Data Summary
ParameterValueSource
Melting Point 107.6 °C[4]
Flashpoint 185 °C (closed cup)[4]
Aqueous Solubility (20 °C, pH 7) 20 mg/L[4]
Solubility in Organic Solvents (20 °C) Acetone: 230,000 mg/L[4]
Dichloromethane: 400,000 mg/L[4]
Methanol: 30,000 mg/L[4]
Hexane: 3,200 mg/L[4]
DMSO: 125 mg/mL[6]
Hydrolytic Half-life (pH 7) ~55 days[2]
Hydrolytic Half-life (pH 10) ~13 hours[2]
Biotransformation Half-life (with labile carbon) ~15 days[2]
Experimental Protocols

Protocol 1: Preparation of a Benoxacor Stock Solution for in vitro Assays

  • Objective: To prepare a stable, concentrated stock solution of benoxacor for use in biological assays.

  • Materials:

    • Benoxacor (solid, high purity)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of solid benoxacor.

    • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for an in vitro Metabolism Assay using Liver Microsomes

  • Objective: To assess the metabolic stability of benoxacor in the presence of liver microsomes.

  • Materials:

    • Benoxacor stock solution (e.g., in DMSO)

    • Pooled liver microsomes (e.g., from rat or human)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Magnesium chloride (MgCl₂) solution

    • NADPH regenerating system or NADPH solution

    • Ice-cold quenching solution (e.g., acetonitrile with an internal standard)

  • Procedure:

    • Prepare an incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes in a microcentrifuge tube.

    • Pre-warm the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the benoxacor stock solution (final concentration typically in the low micromolar range) and the NADPH solution.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing the ice-cold quenching solution to stop the reaction.

    • Vortex the quenched samples and centrifuge to pellet the protein.

    • Transfer the supernatant for analysis by LC-MS/MS or GC-MS to quantify the remaining benoxacor.

Visualizations

Stability_Factors cluster_factors Influencing Factors Benoxacor Benoxacor Degradation Degradation Benoxacor->Degradation Leads to pH pH (Alkaline accelerates) pH->Degradation Affects Hydrolysis Light Light Exposure (UV/Sunlight) Light->Degradation Causes Photodegradation Temperature Temperature (Heat accelerates) Temperature->Degradation Increases Rate Microbes Microorganisms (with carbon source) Microbes->Degradation Mediates Biotransformation

Caption: Factors influencing the degradation of benoxacor.

Troubleshooting_Workflow Start Inconsistent Experimental Results Degradation_Suspected Degradation Suspected Start->Degradation_Suspected Check_Solution Check Stock Solution (Age, Solvent, Storage) Action_Solution Prepare Fresh Stock in Organic Solvent Check_Solution->Action_Solution Check_Media Analyze Experimental Media (pH, Contamination) Action_Media Adjust pH / Use Fresh Media Check_Media->Action_Media Check_Light Assess Light Conditions (Exposure, Wavelength) Action_Light Protect from Light Check_Light->Action_Light Check_Temp Verify Temperature Control Action_Temp Optimize Temperature Check_Temp->Action_Temp Degradation_Suspected->Check_Solution Is solution integrity a concern? Degradation_Suspected->Check_Media Is media a factor? Degradation_Suspected->Check_Light Is light exposure an issue? Degradation_Suspected->Check_Temp Is temperature a variable?

Caption: A logical workflow for troubleshooting inconsistent results.

References

  • Simonsen, K. L., Cwiertny, D. M., & Lehmler, H. J. (2021). The Effects of Benoxacor on the Liver and Gut Microbiome of C57BL/6 Mice. Frontiers in Toxicology, 3, 758501. [Link]

  • Iowa Research Online. (2022). Assessment of the metabolism and toxicity of the dichloroacetamide safener benoxacor. [Link]

  • Huntsville, U. o. A. i. (2019). Safener Benoxacor Induces Indirect Photolysis of Herbicides Metolachlor Under Sunlight. LOUIS. [Link]

  • Simonsen, K. L., Gosse, L. A., Cwiertny, D. M., & Lehmler, H. J. (2020). Benoxacor Is Enantioselectively Metabolized By Rat Liver Subcellular Fractions. Toxicol Appl Pharmacol, 409, 115298. [Link]

  • Iowa Research Online. (2023). Environmental occurrence, fate, and transformation of herbicide safeners. [Link]

  • British Crop Production Council. (1993). Herbicide Safeners, Additives and Formulants. [Link]

  • AERU, University of Hertfordshire. (n.d.). Benoxacor (Ref: CGA 24705). PPDB: Pesticide Properties DataBase. [Link]

  • Acharya, S. P., & Weidhaas, J. L. (2018). Solubility, partitioning, oxidation and photodegradation of dichloroacetamide herbicide safeners, benoxacor and furilazole. Chemosphere, 211, 1018-1024. [Link]

  • Ricko, A. N., Cwiertny, D. M., & Salice, C. J. (2017). Assessing the toxicity of the “inert” safener benoxacor toward Chironomus riparius: Effects of agrochemical mixtures. Environmental Toxicology and Chemistry, 36(10), 2660-2670. [Link]

  • Wang, P., et al. (2023). Enantiomeric Separation and Degradation of Benoxacor Enantiomers in Horticultural Soil by Normal-Phase and Reversed-Phase High Performance Liquid Chromatography. Molecules, 28(10), 4189. [Link]

  • Fagliari, M. F., et al. (2022). Assessing the Protective Effects of Benoxacor, Fenclorim, Melatonin, and 2,4,6-Trichlorophenoxyacetic Acid Against Herbicide Injury in Tomato. HortTechnology, 34(1), 1-11. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing R-29148 Concentration for Maximal Herbicide Safening

Welcome to the technical support center for the effective application of the herbicide safener R-29148. This guide is designed for researchers, scientists, and professionals in drug and herbicide development. Here, we pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective application of the herbicide safener R-29148. This guide is designed for researchers, scientists, and professionals in drug and herbicide development. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance to help you design and execute robust experiments for optimizing R-29148 concentration and achieving maximal crop protection.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the herbicide safener R-29148?

A1: R-29148 is a dichloroacetamide safener that primarily functions by enhancing the metabolic detoxification of herbicides in tolerant crop species, such as maize (corn).[1][2] The core mechanism involves the induction of specific genes that encode for detoxifying enzymes.[2] Notably, R-29148 upregulates the expression and activity of glutathione S-transferases (GSTs).[3] These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione, rendering the herbicide non-phytotoxic and facilitating its sequestration and further degradation.[1][4]

It is important to note that R-29148 is a chiral molecule, and its isomers exhibit differential activity. The R-isomer of R-29148 has been shown to be significantly more effective at inducing GST expression compared to the S-isomer and the racemic mixture.[3] This highlights the specificity of the safener's interaction with the plant's regulatory pathways.

Visualizing the Safening Mechanism

To illustrate the biochemical pathway, the following diagram outlines the mechanism by which R-29148 protects a crop cell from a chloroacetamide herbicide.

SafenerMechanism cluster_outside Extracellular Space cluster_cell Crop Plant Cell herbicide Chloroacetamide Herbicide transport Herbicide & Safener Uptake herbicide->transport safener R-29148 safener->transport nucleus Nucleus transport->nucleus Signal Transduction gst_enzyme Glutathione S-Transferase (GST) transport->gst_enzyme Herbicide gst_gene GST Gene Activation nucleus->gst_gene Induces Transcription gst_gene->gst_enzyme Translation detox_herbicide Non-toxic Herbicide- Glutathione Conjugate gst_enzyme->detox_herbicide Catalyzes Conjugation gsh Glutathione (GSH) gsh->gst_enzyme sequestration Sequestration/ Further Metabolism detox_herbicide->sequestration

Caption: Mechanism of R-29148 safening against chloroacetamide herbicides.

Experimental Design and Optimization

Q2: How do I design a dose-response experiment to determine the optimal concentration of R-29148?

A2: A well-designed dose-response experiment is crucial for identifying the optimal R-29148 concentration that provides maximum safening with minimal phytotoxicity to the crop. The experiment should include a range of safener concentrations tested against a fixed, injurious concentration of the herbicide.

Key Components of the Experimental Design:

  • Controls: Your experiment must include several control groups:

    • Untreated Control: Plants that receive no herbicide or safener. This group serves as the baseline for normal plant growth.

    • Herbicide-Only Control: Plants treated with the herbicide at the target concentration but without the safener. This establishes the level of herbicide injury you aim to mitigate.

    • Safener-Only Controls: Plants treated with each concentration of R-29148 alone. This is critical to assess any potential phytotoxic effects of the safener itself at higher concentrations.[5]

  • Concentration Range: Select a broad, logarithmically spaced range of R-29148 concentrations. A good starting point for many applications is a range from 0.1 µM to 100 µM.

  • Replication: Each treatment (including controls) should be replicated at least 3-4 times to ensure statistical validity.[6]

The following workflow diagram outlines the steps for a typical dose-response experiment.

DoseResponseWorkflow start Start: Define Experimental Parameters (Crop, Herbicide) prep Prepare Stock Solutions (Herbicide & R-29148) start->prep plant Plant Seeds and Grow to Appropriate Stage (e.g., V2-V3 for Maize) prep->plant treat Apply Treatments: - Untreated Control - Herbicide Only - Safener Only (multiple conc.) - Herbicide + Safener (multiple conc.) plant->treat grow Maintain Plants in Controlled Environment (Greenhouse) treat->grow assess Assess Plant Injury and Growth (e.g., 7, 14, 21 Days After Treatment) grow->assess data Collect Data: - Visual Injury Score - Plant Height - Biomass (Fresh/Dry Weight) assess->data analyze Analyze Data: - ANOVA - Non-linear Regression (Dose-Response Curve) data->analyze end End: Determine Optimal Safener Concentration analyze->end

Caption: Workflow for a dose-response experiment to optimize R-29148 concentration.

Troubleshooting Guide

Q3: My experiment shows inconsistent or no safening effect from R-29148. What are the potential causes?

A3: Several factors can lead to inconsistent or a complete lack of safening. Here are some common issues and how to troubleshoot them:

  • Incorrect Application Timing: The developmental stage of the crop can significantly influence its response to both the herbicide and the safener. Ensure that applications are made at the recommended growth stage for your specific crop.

  • Environmental Stress: Plants under stress (e.g., drought, extreme temperatures, low light) may not respond effectively to the safener.[7] Maintain optimal growing conditions to ensure the plants can mount the necessary metabolic response.

  • Sub-optimal Herbicide Concentration: If the herbicide concentration is too low, the injury may be minimal, making it difficult to observe a safening effect. Conversely, if the concentration is excessively high, it may overwhelm the plant's metabolic capacity, even with the safener. It is advisable to first conduct a herbicide dose-response experiment to identify a concentration that causes significant, but not lethal, injury (e.g., 50-70% reduction in biomass).

  • Soil Properties: For soil-applied treatments, the bioavailability of R-29148 and the herbicide can be affected by soil type, organic matter content, and pH.[8][9] High organic matter can bind the chemicals, reducing their uptake by the plant.

  • Inadequate Solution Preparation: Ensure that R-29148 is fully dissolved in your stock solution and that the final application solutions are homogeneous.

Q4: I am observing phytotoxicity (crop injury) in my safener-only control groups. What could be the cause?

A4: While safeners are designed to protect crops, they can cause phytotoxicity at high concentrations.[5]

  • Symptoms: Phytotoxicity from dichloroacetamide safeners can manifest as stunting, leaf malformation (e.g., cupping or twisting), and chlorosis (yellowing) of new growth.[5][10]

  • Concentration: You are likely using a concentration of R-29148 that is too high. Refer to your dose-response curve to identify the concentration at which these symptoms appear and select a lower, non-phytotoxic concentration for your safening experiments.

  • Formulation Issues: If you are not using a technical grade R-29148, impurities in the formulation could be contributing to the phytotoxicity.

Experimental Protocols

Protocol 1: Preparation of R-29148 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of R-29148.

Materials:

  • R-29148 (technical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vial

  • Analytical balance

  • Volumetric flask

Procedure:

  • Calculate the required mass of R-29148 for your desired stock solution volume and concentration.

  • Accurately weigh the calculated amount of R-29148 and transfer it to the volumetric flask.

  • Add a small volume of DMSO to dissolve the R-29148 completely. Gentle vortexing may be required.

  • Once dissolved, bring the solution to the final volume with DMSO.

  • Store the stock solution in a labeled, amber vial at -20°C to prevent degradation.

Protocol 2: Greenhouse Pot Assay for Safener Efficacy

This protocol outlines a whole-plant bioassay to evaluate the efficacy of R-29148.[6][11]

Procedure:

  • Planting: Fill pots with a suitable, uniform soil mix. Plant seeds of your target crop (e.g., maize) at a consistent depth.

  • Growth: Grow the plants in a controlled greenhouse environment to the desired growth stage (e.g., V2-V3 stage for maize).

  • Treatment Preparation: Prepare your final treatment solutions by diluting your herbicide and R-29148 stock solutions in a spray buffer containing a non-ionic surfactant.

  • Application: Apply the treatments using a calibrated track sprayer to ensure uniform coverage.[12]

  • Post-Treatment Care: Return the plants to the greenhouse and maintain optimal growing conditions.

  • Data Collection: At predefined intervals (e.g., 7, 14, and 21 days after treatment), assess the plants for:

    • Visual Injury: Score phytotoxicity on a scale (e.g., 0% = no injury, 100% = plant death).

    • Plant Height: Measure the height from the soil surface to the highest point of the plant.

    • Biomass: Harvest the above-ground plant tissue, and measure the fresh weight. Dry the tissue at 60-70°C to a constant weight to determine the dry weight.[13]

Data Presentation and Analysis

Table 1: Hypothetical Dose-Response Data for R-29148 in Maize Treated with Acetochlor
Treatment GroupR-29148 Conc. (µM)Acetochlor Conc. (µM)Visual Injury (%) (14 DAT)Plant Height (cm) (21 DAT)Dry Biomass (% of Control)
Untreated Control00035.2100
Herbicide Only0506515.842
Safener Only10035.5101
Safener Only100034.999
Safener Only1000533.194
Herbicide + Safener1504022.163
Herbicide + Safener10501030.588
Herbicide + Safener10050532.492

DAT: Days After Treatment

Q5: How should I analyze and interpret the data from my dose-response experiment?

A5: The data should be analyzed using statistical software to perform an Analysis of Variance (ANOVA) to determine significant differences between treatments. To determine the optimal concentration, the data (e.g., dry biomass as a percentage of the untreated control) should be fitted to a non-linear regression model (e.g., a four-parameter log-logistic curve).[14] This will allow you to calculate the EC₅₀ (the concentration of safener that provides 50% of the maximal protective effect), which is a key parameter for comparing the efficacy of different safeners.

References

  • Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. (2025). ResearchGate. Retrieved from [Link]

  • Davies, J., & Caseley, J. C. (1999). Herbicide safeners: a review. Pesticide Science, 55(9), 1043-1058.
  • (PDF) Herbicide Safeners: an overview. (2014). ResearchGate. Retrieved from [Link]

  • A Systematic Review of Herbicide Safener Toxicity. (2022). National Institutes of Health. Retrieved from [Link]

  • Current Advances in the Action Mechanisms of Safeners. (2022). CABI Digital Library. Retrieved from [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Montana State University. Retrieved from [Link]

  • Use of cyprosulfamide for improving plant yield. (2015). Google Patents.
  • Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. (2020). ACS Publications. Retrieved from [Link]

  • The influence of soil types and agricultural management practices on soil chemical properties and microbial dynamics. (2024). Frontiers in Microbiology. Retrieved from [Link]

  • Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. (2021). ResearchGate. Retrieved from [Link]

  • The Multifaceted Role of Glutathione S-Transferases in Health and Disease. (2023). National Institutes of Health. Retrieved from [Link]

  • Changes in Soil Organic Matter Associated with Land Use of Arenosols from Southern Botswana. (2019). MDPI. Retrieved from [Link]

  • Research Progress on the Action Mechanism of Herbicide Safeners: A Review. (2023). ResearchGate. Retrieved from [Link]

  • Herbicide safener combinations for acetyl co-enzyme a carboxylase herbicide resistant plants. (2022). Justia Patents. Retrieved from [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). National Institutes of Health. Retrieved from [Link]

  • Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. (2021). MDPI. Retrieved from [Link]

  • Determination of erythrocyte Glutathione S-Transferase activity in individuals with gastric and colon cancer. (2022). GSC Online Press. Retrieved from [Link]

  • Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates. (2024). MDPI. Retrieved from [Link]

  • 8 Common Reasons Why Herbicides Fail. (2019). UT Institute of Agriculture. Retrieved from [Link]

  • Determination of acetochlor by UPLC-MS3 in cells and its application to a cellular pharmacokinetic study. (2024). PubMed. Retrieved from [Link]

  • Assessment of the metabolism and toxicity of the dichloroacetamide safener benoxacor. (2022). Iowa Research Online. Retrieved from [Link]

  • Detecting herbicide resistance. (n.d.). AHDB. Retrieved from [Link]

  • Soil type is the primary determinant of the composition of the total and active bacterial communities in arable soils. (2003). PubMed. Retrieved from [Link]

  • Evaluation of 1 and 2 reactivity with GSH in the absence or in the... (2017). ResearchGate. Retrieved from [Link]

  • Soil Type Is the Primary Determinant of the Composition of the Total and Active Bacterial Communities in Arable Soils. (2003). ResearchGate. Retrieved from [Link]

  • (PDF) Herbicide bioassay. (2022). ResearchGate. Retrieved from [Link]

  • Herbicide Injury to Corn. (n.d.). SDSU Extension. Retrieved from [Link]

  • Herbicide safener composition. (2014). Google Patents.
  • Effect of different land use types on selected soil characteristics in Erode district, Tamil Nadu. (2024). Rajagiri Management Journal. Retrieved from [Link]

  • ALS (HG 2) Inhibitor Herbicide Injury in Corn. (2023). Crop Protection Network. Retrieved from [Link]

  • Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. (2018). PubMed Central. Retrieved from [Link]

  • Aqueous herbicidal composition based on a suspension concentrate comprising herbicides and safeners. (2011). Google Patents.
  • The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors. (2023). PubMed Central. Retrieved from [Link]

  • (PDF) Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. (2020). ResearchGate. Retrieved from [Link]

  • Safener containing herbicidal oil dispersion. (2018). Google Patents.
  • Simultaneous Determination of 11 Mycotoxins in Maize via Multiple-Impurity Adsorption Combined with Liquid Chromatography–Tandem Mass Spectrometry. (2022). National Institutes of Health. Retrieved from [Link]

Sources

Optimization

Troubleshooting inconsistent results in R-29148 plant bioassays

Technical Support Center: R-29148 Plant Bioassays Welcome to the technical support center for R-29148. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: R-29148 Plant Bioassays

Welcome to the technical support center for R-29148. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for inconsistent results in plant bioassays involving this compound. As a potent and highly specific inhibitor of the auxin co-receptor complex TIR1/AFB, R-29148 is a powerful tool for dissecting auxin signaling pathways. However, its efficacy can be influenced by a variety of experimental factors. This guide provides a logical, question-and-answer-based approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Section 1: Issues with Compound Preparation and Application

Question 1: I'm not observing any phenotypic effect after applying R-29148. What could be the cause?

Answer:

There are several potential reasons for a lack of bioactivity, ranging from issues with the compound itself to problems with its application or the biological system.

  • Cause A: Improper Stock Solution Preparation. R-29148, like many organic molecules, may require a specific solvent for initial solubilization before dilution in an aqueous medium.[1][2][3]

    • Scientific Rationale: If the compound is not fully dissolved in the stock solution, its effective concentration in the final assay will be lower than intended, leading to a diminished or absent effect.[1]

    • Troubleshooting Steps:

      • Verify Solubility: Confirm the recommended solvent for R-29148. Typically, a small amount of a polar organic solvent like DMSO or ethanol is used to create a concentrated stock.[4]

      • Fresh Stock Preparation: Prepare a fresh stock solution, ensuring the compound is fully dissolved before making final dilutions.[1][5] For detailed steps, refer to the Experimental Protocols section.

      • Solvent Control: Always include a "vehicle control" (medium with the solvent at the same final concentration as in the R-29148 treatment) to ensure the solvent itself is not causing any effects.[6][7][8]

  • Cause B: Compound Degradation. R-29148 may be sensitive to light or temperature, leading to a loss of activity over time.

    • Scientific Rationale: Photodegradation or thermal decomposition can alter the chemical structure of R-29148, rendering it inactive.

    • Troubleshooting Steps:

      • Storage: Store the solid compound and stock solutions as recommended, typically at -20°C in the dark.

      • Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment.

      • Positive Control: Include a positive control, such as a well-characterized auxin inhibitor or a high concentration of synthetic auxin, to confirm that the assay system is responsive.

  • Cause C: Insufficient Compound Uptake. The plant tissue being used may have a barrier to uptake, such as a thick cuticle.

    • Scientific Rationale: For the compound to be effective, it must reach its target site within the plant cells.[9]

    • Troubleshooting Steps:

      • Application Method: For foliar application, consider adding a surfactant to the working solution to improve spreading and uptake. For root assays, ensure the compound is evenly distributed in the growth medium.

      • Assay System: Seedling-based assays, where the compound is supplied in the growth medium, often have more consistent uptake than applications to mature plants.[10]

Section 2: Inconsistent Dose-Response and High Variability

Question 2: I'm seeing highly variable results between replicates and experiments, making it difficult to establish a clear dose-response curve. What are the likely sources of this inconsistency?

Answer:

High variability is a common challenge in bioassays and can stem from biological, procedural, or environmental factors.[11][12][13][14]

  • Cause A: Biological Variability. Genetic or developmental differences among individual plants can lead to varied responses.

    • Scientific Rationale: Even within the same seed batch, there can be slight variations in germination time, growth rate, and genetic makeup that influence hormonal sensitivity.

    • Troubleshooting Steps:

      • Increase Sample Size: A larger number of replicates per treatment group can help to average out individual variations and improve statistical power.[11]

      • Synchronize Growth: Select seedlings of a uniform size and developmental stage for your experiments.

      • Control Genetics: Use a genetically uniform line of plants (e.g., an inbred line of Arabidopsis thaliana) to minimize genetic variability.

  • Cause B: Inconsistent Environmental Conditions. Fluctuations in light, temperature, or humidity can significantly impact plant growth and hormone signaling.

    • Scientific Rationale: Environmental cues can alter endogenous hormone levels and signaling pathways, which can in turn affect the plant's response to an external inhibitor like R-29148.

    • Troubleshooting Steps:

      • Controlled Environment: Conduct experiments in a growth chamber with tightly controlled light intensity, photoperiod, temperature, and humidity.

      • Randomization: Randomize the placement of treatment plates or pots within the growth chamber to account for any minor environmental gradients.

  • Cause C: Pipetting and Dilution Errors. Small inaccuracies in preparing serial dilutions can lead to large differences in the final treatment concentrations.

    • Scientific Rationale: Dose-response curves are highly sensitive to the accuracy of the applied concentrations.[15] Systematic or random errors in dilution will skew the results.[13]

    • Troubleshooting Steps:

      • Calibrated Pipettes: Ensure all pipettes are properly calibrated.

      • Careful Dilution Series: Prepare a fresh serial dilution for each experiment. Avoid using very small volumes, which are more prone to error.

      • Standard Operating Procedure (SOP): Develop and follow a strict SOP for solution preparation.

Section 3: Data Interpretation and Unexpected Results

Question 3: My dose-response curve for R-29148 is non-monotonic (e.g., a U-shaped or bell-shaped curve). Is this expected?

Answer:

A non-monotonic dose-response is not uncommon in hormone biology and can provide important insights into the mechanism of action.

  • Cause A: Hormetic Effects. At very low doses, some inhibitors can have a stimulatory effect before the expected inhibitory effect is seen at higher concentrations.

    • Scientific Rationale: This phenomenon, known as hormesis, can be due to off-target effects or the induction of compensatory mechanisms at low inhibitor concentrations.

    • Troubleshooting Steps:

      • Expand Dose Range: Test a wider range of concentrations, especially at the lower end of the curve, to fully characterize the response.

      • Statistical Analysis: Use a non-linear regression model that can accommodate a non-monotonic curve to accurately determine key parameters like the EC50.[16]

  • Cause B: Off-Target Effects at High Concentrations. At very high concentrations, R-29148 may have secondary effects that are unrelated to its primary mode of action.

    • Scientific Rationale: High concentrations of any chemical can lead to general toxicity or interfere with other cellular processes, which can confound the specific inhibitory effect being studied.[17]

    • Troubleshooting Steps:

      • Focus on the Specific Range: The most informative part of the dose-response curve is typically where the specific, dose-dependent inhibition occurs.

      • Molecular Validation: Use molecular markers (e.g., expression of auxin-responsive genes) to confirm that the observed phenotype at a given concentration is consistent with the inhibition of auxin signaling.[18]

Data Presentation

Table 1: Recommended Concentration Ranges and Solvent Considerations for R-29148

ParameterRecommendationRationale
Stock Solution Concentration 10-50 mMA high concentration allows for small volumes to be used for final dilutions, minimizing solvent effects.
Stock Solution Solvent 100% DMSO or EthanolThese solvents are effective at dissolving many organic molecules and are miscible with aqueous media.[4]
Final Solvent Concentration < 0.1% (v/v)High solvent concentrations can be toxic to plants and should be minimized.[6][7][8]
Bioassay Concentration Range 0.1 µM to 100 µMThis range typically captures the full dose-response curve for potent auxin signaling inhibitors.[19]
Vehicle Control Medium + Solvent (at the highest concentration used in treatments)Essential for distinguishing the effect of the compound from the effect of the solvent.

Experimental Protocols

Protocol 1: Preparation of R-29148 Stock and Working Solutions
  • Calculate Mass: Determine the mass of R-29148 powder needed to prepare a 50 mM stock solution in 1 mL of 100% DMSO.

  • Weigh Compound: Carefully weigh the calculated mass of R-29148.

  • Dissolve: Add the powder to a sterile microcentrifuge tube and add 1 mL of 100% DMSO. Vortex until the powder is completely dissolved.[3]

  • Store: Store the stock solution at -20°C in a light-blocking container.

  • Prepare Working Solutions: Create a serial dilution from the stock solution in your liquid growth medium. For example, to make a 100 µM working solution, dilute the 50 mM stock 1:500. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

Protocol 2: Standard Arabidopsis thaliana Root Growth Inhibition Assay
  • Prepare Media: Prepare half-strength Murashige and Skoog (MS) agar plates containing the desired concentrations of R-29148 and a vehicle control.

  • Sterilize and Stratify Seeds: Surface-sterilize Arabidopsis thaliana seeds and stratify them at 4°C for 2-3 days to synchronize germination.

  • Plate Seeds: Place 10-15 seeds on the surface of each agar plate in a straight line.

  • Incubate: Place the plates vertically in a growth chamber with controlled light and temperature conditions.

  • Measure: After 5-7 days of growth, measure the primary root length of each seedling.

  • Analyze: Calculate the average root length for each treatment and normalize it to the average root length of the vehicle control. Plot the normalized root length against the log of the R-29148 concentration to generate a dose-response curve.

Mandatory Visualizations

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds & Promotes Interaction R29148 R-29148 R29148->TIR1_AFB Binds & Inhibits Interaction Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds Degradation 26S Proteasome Degradation TIR1_AFB->Degradation Targets for ARF ARF Aux_IAA->ARF Represses AuxinResponseGenes Auxin Response Genes ARF->AuxinResponseGenes Activates

Caption: Simplified Auxin Signaling Pathway and the inhibitory action of R-29148.

TroubleshootingWorkflow Start Inconsistent or No Effect Observed in Bioassay CheckCompound Step 1: Verify Compound Integrity & Preparation Start->CheckCompound CheckAssay Step 2: Evaluate Assay Parameters CheckCompound->CheckAssay No Issue StockSol Prepare Fresh Stock Solution & Controls CheckCompound->StockSol Issue Found CheckBiology Step 3: Assess Biological Variability CheckAssay->CheckBiology No Issue Environment Standardize Environmental Conditions CheckAssay->Environment Issue Found Genetics Use Genetically Uniform Plant Lines CheckBiology->Genetics Issue Found ReEvaluate Re-run Experiment with Optimized Parameters CheckBiology->ReEvaluate No Issue StockSol->ReEvaluate Storage Check Compound Storage Conditions Storage->ReEvaluate Environment->ReEvaluate Procedure Review & Standardize Experimental Procedure Procedure->ReEvaluate Genetics->ReEvaluate Staging Synchronize Plant Developmental Stage Staging->ReEvaluate

Caption: A logical workflow for troubleshooting inconsistent R-29148 bioassay results.

References

  • Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • What Has Been Seen Cannot Be Unseen—Detecting Auxin In Vivo. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • Possible Experimental Mistakes in Agricultural Research. (2019). SciRP.org. Retrieved January 25, 2026, from [Link]

  • Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Editorial: Methods in phytohormone detection and quantification: 2022. (n.d.). Frontiers. Retrieved January 25, 2026, from [Link]

  • A method to construct dose–response curves for a wide range of environmental factors and plant traits by means of a meta-analysis of phenotypic data. (2010). Oxford Academic. Retrieved January 25, 2026, from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 25, 2026, from [Link]

  • Common errors while applying design of experimentation in special reference to aromatic and medicinal plant. (n.d.). The Pharma Innovation. Retrieved January 25, 2026, from [Link]

  • auxin research odyssey: 1989–2023. (n.d.). The Plant Cell - Oxford Academic. Retrieved January 25, 2026, from [Link]

  • Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. (2021). PNAS. Retrieved January 25, 2026, from [Link]

  • Statistical analysis of dose-response curves. (2024). Wiley Analytical Science. Retrieved January 25, 2026, from [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). University of Florida, IFAS Extension. Retrieved January 25, 2026, from [Link]

  • Calculation of dose-response curves from various experiments. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi. (2024). PMC. Retrieved January 25, 2026, from [Link]

  • A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Common sources of error in biology lab experiments. (2022). Automata. Retrieved January 25, 2026, from [Link]

  • Overview of herbicide mechanisms of action. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved January 25, 2026, from [Link]

  • Auxin signaling: a big question to be addressed by small molecules. (n.d.). PubMed Central - NIH. Retrieved January 25, 2026, from [Link]

  • Dose-Response Analysis Using R. (2015). PLOS. Retrieved January 25, 2026, from [Link]

  • Physical characteristics of the various solvents and inhibition of growth in bioassay. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • What conditions are avoidable and unavoidable in plant experiments? (2018). Brainly.com. Retrieved January 25, 2026, from [Link]

  • Advancing Agricultural Herbicides through Chemistry. (2022). YouTube. Retrieved January 25, 2026, from [Link]

  • Study tests the complexity of important plant hormones. (2017). Purdue University News. Retrieved January 25, 2026, from [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. (2024). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]

  • Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. (2024). YouTube. Retrieved January 25, 2026, from [Link]

  • 5 Controversial Plant Mistakes You Might Be Making! Avoid These Things! (2023). YouTube. Retrieved January 25, 2026, from [Link]

  • In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Hijacking hormones for plant growth. (2018). ScienceDaily. Retrieved January 25, 2026, from [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. Retrieved January 25, 2026, from [Link]

  • Odyssey of Auxin. (n.d.). PubMed Central - NIH. Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting

R-29148 Technical Support Center: Stability Under Varying pH and Temperature Conditions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for R-29148. This resource provides in-depth guidance on the stability of R-29148, a dichloroacetamide herbicide saf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for R-29148. This resource provides in-depth guidance on the stability of R-29148, a dichloroacetamide herbicide safener, under various experimental conditions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of R-29148 in aqueous solutions?

R-29148, chemically known as 3-(dichloroacetyl)-2,2,5-trimethyloxazolidine, is susceptible to hydrolysis in aqueous solutions. The rate of this degradation is significantly influenced by both pH and temperature. Generally, the stability of R-29148 decreases as pH and temperature increase.

Q2: How does pH affect the stability of R-29148?

The hydrolysis of R-29148 is pH-dependent. It is most stable in acidic to neutral conditions and degrades more rapidly in alkaline environments. The primary degradation pathway is the cleavage of the dichloroacetyl group from the oxazolidine ring.

Q3: What is the impact of temperature on the stability of R-29148?

Temperature plays a crucial role in the degradation rate of R-29148. As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. Therefore, it is critical to control the temperature during your experiments to ensure reproducible results.

Q4: What are the primary degradation products of R-29148?

Under hydrolytic conditions, the main degradation products of R-29148 are 2,2,5-trimethyloxazolidine and dichloroacetic acid. The formation of these products can be monitored to determine the rate of R-29148 degradation.

Q5: What analytical methods are suitable for monitoring the stability of R-29148?

A robust stability-indicating analytical method is essential for accurately quantifying R-29148 and its degradation products. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for this purpose. High-performance liquid chromatography (HPLC) with a suitable detector can also be developed and validated for this analysis.

Troubleshooting Guide

Issue 1: Inconsistent or rapid degradation of R-29148 observed in my experiments.

  • Potential Cause 1: pH of the solution is not well-controlled.

    • Troubleshooting: Ensure that your buffer system has adequate capacity to maintain the desired pH throughout the experiment. Verify the pH of your solutions before and after the addition of R-29148 and at the end of the experiment.

  • Potential Cause 2: Temperature fluctuations.

    • Troubleshooting: Use a calibrated and stable temperature-controlled environment, such as a water bath or incubator. Monitor and record the temperature throughout the experiment.

  • Potential Cause 3: Purity of R-29148.

    • Troubleshooting: Verify the purity of your R-29148 standard. Impurities could potentially catalyze degradation.

Issue 2: Difficulty in quantifying R-29148 and its degradation products.

  • Potential Cause 1: Inadequate analytical method.

    • Troubleshooting: Develop and validate a stability-indicating analytical method. Ensure that the method can separate R-29148 from its degradation products and any other components in the sample matrix. GC-MS or HPLC are recommended.

  • Potential Cause 2: Sample preparation issues.

    • Troubleshooting: Optimize your sample preparation procedure to ensure complete extraction of R-29148 and its degradation products from the sample matrix. Check for potential losses during sample handling and storage.

Experimental Protocols

Protocol 1: Determination of R-29148 Hydrolysis Rate as a Function of pH

This protocol outlines the steps to assess the stability of R-29148 in aqueous solutions at different pH values while maintaining a constant temperature.

Materials:

  • R-29148 reference standard

  • Buffer solutions (e.g., acetate, phosphate, borate) at various pH levels (e.g., 4, 7, 9)

  • Water bath or incubator set to a constant temperature (e.g., 25°C)

  • Volumetric flasks and pipettes

  • Autosampler vials

  • GC-MS or HPLC system

Procedure:

  • Prepare a stock solution of R-29148 in a suitable organic solvent (e.g., methanol, acetonitrile).

  • In separate volumetric flasks, add the appropriate buffer solution for each desired pH.

  • Spike each buffer solution with a known amount of the R-29148 stock solution to achieve the desired final concentration.

  • Immediately withdraw a sample (t=0) from each flask and transfer it to an autosampler vial for analysis.

  • Place the flasks in the temperature-controlled water bath or incubator.

  • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).

  • Analyze the samples using a validated stability-indicating analytical method (e.g., GC-MS).

  • Plot the concentration of R-29148 versus time for each pH and determine the hydrolysis rate constant (k) and half-life (t½).

Protocol 2: Determination of R-29148 Hydrolysis Rate as a Function of Temperature

This protocol describes how to evaluate the effect of temperature on the stability of R-29148 at a constant pH.

Materials:

  • R-29148 reference standard

  • Buffer solution at a constant pH (e.g., pH 7)

  • Multiple water baths or incubators set to different temperatures (e.g., 25°C, 40°C, 50°C)

  • Volumetric flasks and pipettes

  • Autosampler vials

  • GC-MS or HPLC system

Procedure:

  • Prepare a stock solution of R-29148 in a suitable organic solvent.

  • Prepare a bulk solution of R-29148 in the chosen buffer at the desired concentration.

  • Aliquot the bulk solution into separate flasks for each temperature condition.

  • Immediately withdraw a sample (t=0) and prepare it for analysis.

  • Place each flask in its respective temperature-controlled environment.

  • Withdraw samples at predetermined time intervals.

  • Analyze the samples using a validated stability-indicating analytical method.

  • Plot the concentration of R-29148 versus time for each temperature and determine the hydrolysis rate constant (k) and half-life (t½).

Data Presentation

Table 1: Hydrolysis Half-life (t½) of R-29148 at 25°C as a Function of pH

pHHalf-life (days)
5.0115
7.0108
9.02.8

Data adapted from Knaebel, D. B., & Crawford, S. M. (1995). Hydrolysis of the herbicide safener R-29148. Journal of Agricultural and Food Chemistry, 43(5), 1423–1426.

Table 2: Hydrolysis Half-life (t½) of R-29148 at pH 7 as a Function of Temperature

Temperature (°C)Half-life (days)
101010
25108
4015

Data adapted from Knaebel, D. B., & Crawford, S. M. (1995). Hydrolysis of the herbicide safener R-29148. Journal of Agricultural and Food Chemistry, 43(5), 1423–1426.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare R-29148 Stock Solution Spike Spike Buffers with R-29148 Stock Stock->Spike Buffer Prepare Buffer Solutions (Varying pH) Buffer->Spike Incubate Incubate at Constant Temperature Spike->Incubate Sample Sample at Timed Intervals Incubate->Sample Analyze Analyze Samples (GC-MS or HPLC) Sample->Analyze Data Determine Rate Constants and Half-lives Analyze->Data

Caption: Workflow for R-29148 stability testing.

Degradation_Pathway R29148 R-29148 (3-(dichloroacetyl)-2,2,5-trimethyloxazolidine) Hydrolysis Hydrolysis (pH and Temperature Dependent) R29148->Hydrolysis TMO 2,2,5-Trimethyloxazolidine Hydrolysis->TMO DCAA Dichloroacetic Acid Hydrolysis->DCAA

Caption: Hydrolytic degradation pathway of R-29148.

References

  • Knaebel, D. B., & Crawford, S. M. (1995). Hydrolysis of the herbicide safener R-29148. Journal of Agricultural and Food Chemistry, 43(5), 1423–1426. [Link]

  • Huyop, F., & Nemati, M. (2010). A review on the dichloroacetamide-antidotes: The molecular action. Biotechnology, 9(3), 259-270. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Optimization

Avoiding analytical interference in HPLC or GC detection of R-29148

Welcome to the technical support center for the analytical detection of R-29148. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of R-29148. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. Our goal is to equip you with the expertise to anticipate and resolve analytical interferences, ensuring the accuracy and reliability of your results.

Introduction to R-29148 Analysis

Accurate quantification of the small molecule R-29148 is critical for its development and application.[1] Chromatographic techniques such as HPLC and GC are powerful tools for this purpose; however, their sensitivity and precision can be compromised by various forms of analytical interference.[2] This guide provides a systematic approach to identifying and mitigating these challenges.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a primary technique for the analysis of soluble, non-volatile small molecules.[1] Reversed-phase chromatography with a C18 column is a common starting point for method development.[3] This section addresses frequent issues encountered during the HPLC analysis of R-29148.

Frequently Asked Questions (FAQs) - HPLC

Q1: My R-29148 peak is showing significant tailing. What are the potential causes and solutions?

A1: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Causality: Unwanted interactions, such as those between basic analytes and acidic residual silanols on the silica-based stationary phase, can lead to peak tailing. A suboptimal mobile phase pH can also contribute to this issue.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: If R-29148 has acidic or basic functional groups, ensure the mobile phase pH is adjusted to keep the analyte in a single ionic state. For a basic compound, a lower pH (e.g., using 0.1% formic acid) will protonate the molecule, while for an acidic compound, a higher pH may be necessary.

    • Use of an Alternative Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) to minimize secondary interactions.

    • Sample Overload: Inject a smaller sample volume or a more dilute sample to rule out mass overload of the column.

    • Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants.[4]

Q2: I'm observing a co-eluting peak with R-29148. How can I improve the resolution?

A2: Co-elution of peaks is a common challenge, especially in complex matrices.[5][6] Improving resolution requires optimizing the chromatographic selectivity, efficiency, or retention.[7]

  • Causality: Insufficient separation between R-29148 and an interfering compound can be due to similar polarities and interactions with the stationary phase under the current chromatographic conditions.

  • Troubleshooting Protocol:

    • Modify Mobile Phase Composition: Adjusting the organic solvent-to-aqueous buffer ratio can alter selectivity. Trying a different organic solvent (e.g., methanol instead of acetonitrile) can also be effective.[8]

    • Change the Stationary Phase: A column with a different chemistry (e.g., phenyl-hexyl instead of C18) can provide alternative selectivity.

    • Optimize Temperature: Varying the column temperature can influence the retention behavior of R-29148 and the interfering compound differently, potentially leading to separation.

    • Gradient Elution: If using isocratic elution, switching to a gradient method can help resolve closely eluting peaks.[3]

Q3: My baseline is noisy and drifting. What could be the cause?

A3: A noisy or drifting baseline can obscure small peaks and affect integration accuracy. Common causes include issues with the mobile phase, detector, or pump.

  • Causality: Air bubbles in the system, contaminated mobile phase, or fluctuations in pump pressure or detector lamp intensity can all contribute to baseline instability.

  • Troubleshooting Protocol:

    • Degas the Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the system.

    • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

    • Clean the System: Flush the system with high-purity solvents to remove any contaminants.[9]

    • Detector Maintenance: Check the detector lamp's age and intensity.

Systematic Troubleshooting Workflow for HPLC

HPLC_Troubleshooting cluster_peak Peak Shape Troubleshooting cluster_resolution Resolution Troubleshooting cluster_baseline Baseline Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape resolution Poor Resolution (Co-elution) start->resolution baseline Baseline Issues (Noise/Drift) start->baseline p1 Adjust Mobile Phase pH peak_shape->p1 r1 Modify Mobile Phase (Solvent Ratio/Type) resolution->r1 b1 Degas Mobile Phase baseline->b1 p2 Check for Column Overload p1->p2 p3 Use End-capped Column p2->p3 p4 Clean/Replace Column p3->p4 end Problem Resolved p4->end r2 Change Stationary Phase r1->r2 r3 Optimize Temperature r2->r3 r4 Implement Gradient Elution r3->r4 r4->end b2 Check for Leaks b1->b2 b3 Clean System b2->b3 b4 Detector Maintenance b3->b4 b4->end GC_Troubleshooting cluster_peak Peak Shape Troubleshooting cluster_reproducibility Reproducibility Troubleshooting cluster_ghost_peaks Ghost Peak Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Broad/Tailing) start->peak_shape reproducibility Poor Reproducibility (Varying Peak Areas) start->reproducibility ghost_peaks Extraneous Peaks (Ghost Peaks) start->ghost_peaks p1 Inlet Maintenance (Liner/Septum) peak_shape->p1 r1 Check Autosampler reproducibility->r1 b1 Check Gas Purity ghost_peaks->b1 p2 Column Conditioning p1->p2 p3 Check for Leaks p2->p3 p4 Consider Derivatization p3->p4 end Problem Resolved p4->end r2 Optimize Inlet Temp. r1->r2 r3 Use Matrix-Matched Standards r2->r3 r4 Use Internal Standard r3->r4 r4->end b2 Check Septum Purge b1->b2 b3 Bakeout System b2->b3 b4 Inject Solvent Blank b3->b4 b4->end

Sources

Troubleshooting

Technical Support Center: Enhancing the Safening Effect of R-29148

Welcome to the technical support center for the herbicide safener R-29148. This guide is designed for researchers, scientists, and formulation professionals investigating the enhancement of R-29148's protective effects o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the herbicide safener R-29148. This guide is designed for researchers, scientists, and formulation professionals investigating the enhancement of R-29148's protective effects on crops through the use of chemical adjuvants. Here, we delve into the core mechanisms, provide answers to frequently encountered questions, and offer detailed troubleshooting guides for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the function of R-29148 and the scientific basis for using adjuvants to enhance its activity.

Q1: What is the primary mechanism of action for the herbicide safener R-29148?

A1: R-29148 primarily functions by stimulating the crop's own defense mechanisms against certain herbicides, particularly those from the chloroacetamide class.[1][2] The core of its action is the induction of specific detoxification enzymes within the crop plant. It significantly upregulates the expression of glutathione S-transferases (GSTs).[1][2] These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH), rendering the herbicide non-toxic to the plant.[1][2] This process of accelerated metabolism prevents the herbicide from reaching its target site in the crop at phytotoxic concentrations.

Q2: R-29148 is a chiral molecule. Does stereochemistry affect its safening efficacy?

A2: Yes, the stereochemistry of R-29148 is critical to its efficacy. The (R)-isomer is the biologically active enantiomer responsible for the safening effect. Research has demonstrated that the (R)-isomer of R-29148 induces the highest expression level of GSTs. In studies with acetochlor-treated corn, the (R)-isomer was found to increase GST expression by approximately 1.87-fold compared to the (S)-isomer and a remarkable 13.6-fold compared to the racemic mixture.[1][2] This highlights the importance of using the correct stereoisomer for maximal protective activity.

Q3: What is the scientific rationale for using a chemical adjuvant to enhance the effect of R-29148?

A3: The rationale is based on improving the bioavailability of the safener to the crop. For R-29148 to effectively induce the GST-mediated detoxification pathway, it must first be efficiently absorbed by the plant tissue (seeds, roots, or shoots). Chemical adjuvants, particularly surfactants and oil concentrates, are designed to improve the uptake of active ingredients.[3][4] By enhancing the penetration of R-29148 into the plant, an adjuvant can theoretically lead to a more robust and rapid induction of GSTs, resulting in a stronger safening effect and better crop protection. The proposed mechanism is an indirect enhancement: the adjuvant improves the uptake of the safener, and the increased intracellular concentration of the safener leads to a greater biological response.

Q4: What types of adjuvants are most promising for this application?

A4: While specific research on adjuvants to boost R-29148 is not widely published, we can infer promising candidates based on their known mechanisms. Organosilicone surfactants are excellent candidates due to their superior ability to reduce surface tension and promote rapid spreading and absorption across leaf cuticles.[3] Methylated seed oils (MSO) are also highly effective at disrupting waxy cuticles to enhance penetration.[4][5] The choice of adjuvant will depend on the application method (e.g., seed treatment, pre-emergence soil spray, or post-emergence foliar spray) and the specific formulation of the herbicide and safener.

Q5: Can an adjuvant negatively impact the performance of the herbicide or safener?

A5: Yes, improper adjuvant selection can be detrimental. Some potential risks include:

  • Enhanced Crop Phytotoxicity: If the adjuvant enhances the uptake of the herbicide into the crop more than it enhances the safener's action, the net result could be increased crop injury.

  • Reduced Weed Control: Certain adjuvants could potentially increase the tolerance of the target weed to the herbicide, although this is less common.

  • Formulation Instability: Adjuvants can sometimes cause physical incompatibility issues in tank mixtures, leading to product separation or nozzle clogging.[6]

  • Environmental Mobility: Adjuvants can alter the soil mobility of both the herbicide and the safener, which can lead to unforeseen consequences like differential leaching.[7][8]

Section 2: Troubleshooting Guides

This section provides structured, step-by-step guides to diagnose and resolve common issues encountered during experimental work with R-29148 and adjuvants.

Guide 1: Inconsistent Safening Effect in Pre-Emergence Applications
  • Problem: You observe variable or insufficient crop protection from herbicide injury in greenhouse pot studies or field trials when R-29148 is applied pre-emergence with a chloroacetamide herbicide.

  • Underlying Cause Hypothesis: The safener (R-29148) and the herbicide may have different mobility rates in the soil. If the herbicide leaches into the crop's root zone faster than the safener, the crop will be exposed to the herbicide before the safening mechanism is fully activated, resulting in injury. Studies have shown that safeners like R-29148 can leach more slowly than the herbicides they are meant to protect against.[9]

  • Troubleshooting Workflow & Protocol:

    A Problem: Inconsistent Safening in Pre-Emergence Application B Hypothesis: Differential Leaching of Safener and Herbicide A->B  Identify  Potential Cause C Action 1: Conduct Soil Column Leaching Experiment B->C  Test Hypothesis D Action 2: Analyze Herbicide & Safener Concentration at Depth C->D  Generate Data E Action 3: Evaluate Formulation Adjuvants (e.g., Polymers) D->E  Develop Solution F Outcome: Synchronized Mobility and Consistent Safening E->F  Achieve Goal

    Caption: Workflow for troubleshooting inconsistent pre-emergence safening.

    Protocol 1: Soil Column Leaching Bioassay

    • Column Preparation:

      • Use PVC columns (e.g., 10 cm diameter, 30 cm length) with a mesh base to retain soil but allow drainage.

      • Pack the columns uniformly with the desired soil type (e.g., sandy loam) to a consistent bulk density.

    • Treatment Application:

      • Apply the herbicide and R-29148 combination to the soil surface at your standard experimental rate. Include treatments with and without a formulation adjuvant (such as a polymeric carrier) designed to reduce leaching.[9]

    • Simulated Rainfall:

      • Apply a controlled amount of simulated rainfall to the columns (e.g., 5 cm over 24 hours) to initiate leaching.

    • Sectioning and Bioassay:

      • After the leaching event, carefully extrude the soil core from each column.

      • Section the core into depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).

      • Place the soil from each section into separate pots.

      • Plant seeds of a sensitive indicator species (e.g., corn for chloroacetamides) in each pot.

    • Data Analysis:

      • After a set growth period (e.g., 14 days), assess plant injury (stunting, bleaching, etc.) at each soil depth.

      • The depth at which maximum injury occurs indicates the movement front of the herbicide. The depth at which protection is observed (compared to herbicide-only controls) indicates the location of the safener.

      • Compare the leaching profiles of the treatments with and without the polymeric adjuvant.

Guide 2: Suboptimal Safening and Suspected Poor Uptake
  • Problem: Despite using the active (R)-isomer of R-29148, you observe higher-than-expected crop phytotoxicity in foliar or seed-treatment applications, suggesting the safening mechanism is not being sufficiently activated.

  • Underlying Cause Hypothesis: The uptake and translocation of R-29148 into the target crop tissue is insufficient to induce an adequate GST response before the herbicide causes damage. An activator adjuvant could enhance this uptake.

  • Troubleshooting Workflow & Protocol:

    A Problem: Suboptimal Safening (Phytotoxicity Observed) B Hypothesis: Insufficient Safener Uptake and GST Induction A->B  Identify  Potential Cause C Action 1: Design Dose-Response Study with Candidate Adjuvant B->C  Test Hypothesis D Action 2: Quantify GST Enzyme Activity in Crop Tissue C->D  Generate Data E Action 3: Correlate GST Activity with Crop Tolerance D->E  Analyze Relationship F Outcome: Optimized Safener-Adjuvant Combination E->F  Achieve Goal

    Caption: Workflow for optimizing safener uptake and activity.

    Protocol 2: Adjuvant Efficacy and GST Activity Assay

    • Plant Material:

      • Grow crop seedlings (e.g., corn) under controlled conditions to a consistent growth stage (e.g., V2 stage).

    • Treatment Groups:

      • Establish multiple treatment groups, including:

        • Untreated Control

        • Herbicide only

        • R-29148 only

        • Herbicide + R-29148 (no adjuvant)

        • Herbicide + R-29148 + Candidate Adjuvant (e.g., Organosilicone at 0.1% v/v)

        • R-29148 + Candidate Adjuvant

    • Application:

      • Apply treatments uniformly to the seedlings. For foliar applications, use a calibrated laboratory sprayer.

    • Sample Collection:

      • At set time points after treatment (e.g., 24, 48, and 72 hours), harvest leaf tissue from each group for enzyme analysis.

      • Allow a separate cohort of plants to grow for 7-14 days to assess visual injury and measure biomass (fresh/dry weight).

    • GST Enzyme Assay:

      • Extract total protein from the harvested leaf tissue.

      • Determine protein concentration using a standard method (e.g., Bradford assay).

      • Measure GST activity spectrophotometrically using a model substrate like 1-chloro-2,4-dinitrobenzene (CDNB). The rate of formation of the GSH-DNB conjugate is measured by the increase in absorbance at 340 nm.

    • Data Analysis:

      • Calculate specific GST activity (units per mg of protein) for each treatment group and time point.

      • Statistically compare the GST induction levels between the "safener-only" and "safener + adjuvant" groups.

      • Correlate the levels of GST induction with the visual injury ratings and biomass data to determine if enhanced GST activity leads to improved crop tolerance.

Section 3: Data Presentation

Clear data presentation is crucial for interpreting experimental outcomes. The following tables provide examples of how to structure your results.

Table 1: Impact of R-29148 Isomers on Glutathione S-Transferase (GST) Expression in Corn.

Treatment (Acetochlor-Treated Corn)Relative GST Expression Level (Fold Increase vs. Control)
Racemic R-291481.0
(S)-Isomer7.3
(R)-Isomer13.6

This table summarizes published data demonstrating the superior activity of the (R)-isomer.[1][2]

Table 2: Representative Data from a Hypothetical Experiment Evaluating Adjuvant Enhancement of R-29148 Activity in Corn.

Treatment GroupVisual Injury (%) at 14 DAT¹Shoot Dry Weight (% of Control)GST Specific Activity at 48 HAT² (nmol/min/mg protein)
Untreated Control010050
Herbicide Only653055
Herbicide + R-291481585150
Herbicide + R-29148 + Organosilicone Adjuvant (0.1% v/v)5 95 250

¹DAT: Days After Treatment. ²HAT: Hours After Treatment. This table illustrates the expected outcome of a successful experiment as outlined in Protocol 2, where the addition of an organosilicone adjuvant leads to reduced crop injury, increased biomass, and a significant boost in GST activity.

Section 4: Mechanistic Pathways

Visualizing the proposed mechanisms can aid in understanding and experimental design.

cluster_0 Standard Safening Mechanism A R-29148 (Safener) B Induction of Gene Expression A->B C Increased Synthesis of Glutathione S-Transferase (GST) B->C E GST-Catalyzed Conjugation with Glutathione C->E Enzyme D Chloroacetamide Herbicide D->E F Non-Toxic Herbicide Metabolite E->F

Caption: Core mechanism of R-29148 safening action in crop plants.

cluster_1 Proposed Adjuvant Enhancement Adjuvant Chemical Adjuvant (e.g., Organosilicone) Uptake Increased Safener Uptake & Translocation Adjuvant->Uptake Safener Higher Intracellular Concentration of R-29148 Uptake->Safener Induction Amplified Induction of GST Genes Safener->Induction Response Stronger & Faster Detoxification Response Induction->Response

Caption: Proposed mechanism for adjuvant-mediated enhancement of safener efficacy.

References

  • Zhang, Q., & Zheng, M. (2022). Current Advances in the Action Mechanisms of Safeners. MDPI. Available at: [Link]

  • McVay, J. L., & McVay, C. A. (2023). Adjuvant synergy: the effects of nasal coadministration of adjuvants. PubMed. Available at: [Link]

  • Al-Rajab, A. J., et al. (2023). Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens. PMC. Available at: [Link]

  • Bao, Y., et al. (2024). Vaccine Adjuvants: Current Status, Research and Development, Licensing, and Future Opportunities. PMC. Available at: [Link]

  • Odemer, R., et al. (2023). A selected organosilicone spray adjuvant does not enhance lethal effects of a pyrethroid and carbamate insecticide on honey bees. Frontiers in Plant Science. Available at: [Link]

  • Kasturi, S. P., et al. (2011). Role of Adjuvants in Modeling the Immune Response. PMC. Available at: [Link]

  • Coronado, M. J., et al. (2024). Enhancing adjuvant efficacy with dispersed Ascorbyl Palmitate (ASC16). Sciforum. Available at: [Link]

  • Rana, S. S. (2018). ADJUVANTS and SAFENERS. ResearchGate. Available at: [Link]

  • Sprague, C. L., Penner, D., & Kells, J. J. (2007). Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. Weed Technology. Available at: [Link]

  • Trovato, M., et al. (2014). Effects of adjuvants on IgG subclasses elicited by virus-like Particles. PMC. Available at: [Link]

  • Chen, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. NIH. Available at: [Link]

  • Adjuvants can induce enhanced induction of vaccine-specific... ResearchGate. Available at: [Link]

  • Zhang, Q., et al. (2022). Current Advances in the Action Mechanisms of Safeners. CABI Digital Library. Available at: [Link]

  • Surfactant blends containing organosilicone surfactants and diphenyl oxide sulfonate surfactants useful as agricultural adjuvants. Google Patents.
  • Sivey, J. D., & Roberts, A. L. (2020). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. ACS Publications. Available at: [Link]

  • Kucharski, M. (2011). Influence of adjuvants on behavior of phenmedipham in plant and soil. Journal of Plant Protection Research. Available at: [Link]

  • Penner, D. (2000). Mode of action of organosilicone adjuvants. ResearchGate. Available at: [Link]

  • Environmental occurrence, fate, and transformation of herbicide safeners. Iowa Research Online. Available at: [Link]

  • Di Simplicio, P., et al. (1995). Differential induction of glutathione S-transferase subunits by spironolactone in rat liver, jejunum and colon. PubMed. Available at: [Link]

  • Glutathione-depleting Liposome Adjuvant for Augmenting the Efficacy of a Glutathione Covalent Inhibitor Oridonin for Acute Myeloid Leukemia Therapy. PMC. Available at: [Link]

  • Zhao, H., et al. (2024). Herbicide Safeners: From Molecular Structure Design to Safener Activity. PubMed. Available at: [Link]

  • Sorghum Seed Treatment Options. Sorghum Partners. Available at: [Link]

  • da Silva, A. F., et al. (2022). Herbicide Leaching in Soil with Different Properties: Perspectives from Commercial Formulations and Analytical Standards. NIH. Available at: [Link]

  • Medlock, M. J., et al. (2017). Occurrence of dichloroacetamide herbicide safeners and co-applied herbicides in midwestern U.S. streams. USGS Publications Warehouse. Available at: [Link]

  • Gonzalez-Cogollos, A., et al. (2023). Potential Use of Herbicide Seed Safener and Pre-Emergent Residual Herbicides When Establishing Tropical Perennial Grasses—A Preliminary Study. MDPI. Available at: [Link]

  • Zollinger, R. (n.d.). The Effects of Adjuvants on Herbicide Efficacy. North Dakota State University. Available at: [Link]

  • Sivey, J. D., & Roberts, A. L. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC. Available at: [Link]

  • Use of Organosilicone Surfactants as Agrichemical Adjuvants. Taylor & Francis Group. Available at: [Link]

  • Peterson, D. E., Kuhlman, D. K., & Regehr, D. L. (n.d.). Spray Adjuvants With Herbicides. K-REx. Available at: [Link]

  • Forage Sorghum and Sorghum Sudan Treatment. King's AgriSeeds. Available at: [Link]

  • Gaskin, R. E., Elliott, G., & Steele, K. D. (1999). NOVEL ORGANOSILICONE ADJUVANTS TO REDUCE AGROCHEMICAL SPRAY VOLUMES ON ROW CROPS. New Zealand Plant Protection. Available at: [Link]

  • Marczewska, K., et al. (2025). Could adjuvants serve as an agroecological tool?. Frontiers in Plant Science. Available at: [Link]

  • Selection of Adjuvants for Enhanced Vaccine Potency. SciRP.org. Available at: [Link]

  • Selection of Adjuvants for Enhanced Vaccine Potency. ResearchGate. Available at: [Link]

  • Chloroacetamide Herbicides | Request PDF. ResearchGate. Available at: [Link]

  • Hladik, M. L., et al. (2008). Neutral Chloroacetamide Herbicide Degradates and Related Compounds in Midwestern United States Drinking Water Sources. PubMed. Available at: [Link]

Sources

Optimization

Personal protective equipment (PPE) for handling dichloroacetyl oxazolidines.

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive information on the appropriate personal protective equipment (PPE) for handling d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive information on the appropriate personal protective equipment (PPE) for handling dichloroacetyl oxazolidines. The following question-and-answer format is designed to address specific issues you may encounter during your experiments, ensuring both your safety and the integrity of your research.

Frequently Asked Questions (FAQs)

What are the primary hazards associated with dichloroacetyl oxazolidines?

Dichloroacetyl oxazolidines and their precursors, such as dichloroacetyl chloride, present several significant hazards that necessitate stringent safety protocols. The primary concerns are:

  • Corrosivity: Dichloroacetyl chloride, a common reagent in the synthesis of dichloroacetyl oxazolidines, is highly corrosive and can cause severe skin burns and eye damage upon contact.[1] Ingestion can lead to severe damage to the digestive tract.[1]

  • Toxicity: Dichloroacetyl chloride is toxic if it comes into contact with the skin.[1] While the toxicological properties of many specific dichloroacetyl oxazolidines have not been fully investigated, the parent compounds and related structures indicate potential for harm.

  • Respiratory Irritation: Inhalation of vapors or mists can cause respiratory irritation.[1]

  • Carcinogenicity: Some related compounds are classified as potential carcinogens.

  • Aquatic Toxicity: These compounds can be very toxic to aquatic life.[1]

Given these hazards, a thorough understanding and implementation of appropriate PPE is not just a recommendation but a critical requirement for safe handling.

What is the minimum required PPE for handling dichloroacetyl oxazolidines in a laboratory setting?

For any work involving dichloroacetyl oxazolidines, a baseline of PPE is mandatory to mitigate the risks of exposure. This includes:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3]

  • Gloves: Chemically resistant gloves are essential. Due to the corrosive and toxic nature of these compounds, double gloving is highly recommended.[4]

  • Protective Clothing: A flame-resistant or retardant lab coat that is fully buttoned with sleeves of sufficient length to prevent skin exposure is required.[2]

  • Footwear: Closed-toe shoes are mandatory. The area of skin between the shoe and ankle should not be exposed.[2]

It is crucial to remember that this is the minimum requirement. A detailed risk assessment of your specific experimental procedure may necessitate additional or more robust PPE.

How do I select the appropriate type of gloves for my experiment?

Glove selection is a critical decision that depends on the specific dichloroacetyl oxazolidine being handled and the duration of the task. Here's a breakdown of key considerations:

  • Glove Thickness: Generally, thicker gloves offer better protection, but they can also reduce dexterity.[4] A balance must be struck between protection and the fine motor skills required for your experiment.

  • Breakthrough Time: This is the time it takes for the chemical to permeate the glove material. Always choose a glove with a breakthrough time that exceeds the duration of your planned task.

  • Powder-Free: Powder-free gloves are recommended to prevent the powder from absorbing the hazardous drug and contaminating the work area.[4]

Recommended Glove Selection Table

Glove MaterialSuitability for Dichloroacetyl CompoundsKey Considerations
Nitrile Good general resistance to a variety of chemicals.A common and effective choice for many laboratory applications.
Neoprene Offers good resistance to acids and caustics.A suitable option given the corrosive nature of precursors.
Butyl Rubber Provides excellent resistance to a wide range of chemicals.Often a preferred choice for highly corrosive or toxic substances.
Silver Shield/4H® High level of resistance to a broad spectrum of chemicals.Recommended for high-risk procedures or when handling unknown compounds.

This table provides general guidance. Always verify compatibility with the specific chemical and glove manufacturer's data.

When is respiratory protection necessary, and what type should be used?

Respiratory protection is required when there is a risk of inhaling aerosols, vapors, or dusts of dichloroacetyl oxazolidines. The need for respiratory protection should be determined by a risk assessment of your specific procedure.

  • Working in a Fume Hood: All manipulations of dichloroacetyl oxazolidines and their volatile precursors should be conducted in a properly functioning chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

  • Weighing Powders: When weighing solid dichloroacetyl oxazolidines, a ventilated balance enclosure or a fume hood should be used to contain any dust.

  • Spills or Emergencies: In the event of a spill or other emergency where airborne concentrations may exceed exposure limits, respiratory protection is mandatory.

Respirator Selection:

If a risk assessment indicates that respiratory protection is necessary, a NIOSH-approved respirator must be used.[5][6] The type of respirator will depend on the potential concentration of the airborne contaminant. For many laboratory applications involving these compounds, an air-purifying respirator (APR) with organic vapor cartridges may be sufficient.[7] In situations with high or unknown concentrations, a supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) may be required.[7][8] A formal respiratory protection program, including fit testing and training, is required by OSHA for all respirator users.[9]

Troubleshooting Guide

Problem: I've spilled a small amount of a dichloroacetyl oxazolidine solution on my gloved hand.

Solution:

  • Immediate Action: Immediately remove the outer glove, turning it inside out as you do so to avoid contaminating your inner glove or skin. Dispose of the contaminated glove in the designated hazardous waste container.

  • Assess the Inner Glove: Carefully inspect the inner glove for any signs of contamination or damage. If there is any doubt, remove the inner glove as well and wash your hands thoroughly with soap and water.

  • Don New Gloves: Put on a new pair of chemically resistant gloves before resuming your work.

  • Decontaminate Surfaces: If any of the solution came into contact with surfaces outside of the fume hood, decontaminate them immediately according to your laboratory's standard operating procedures.

Problem: I can smell a chemical odor while working in the fume hood.

Solution:

  • Cease Work Immediately: Stop your experiment and secure all containers of hazardous materials.

  • Check the Fume Hood: Verify that the fume hood sash is at the appropriate height and that the airflow monitor indicates it is functioning correctly. Ensure that large equipment is not obstructing the airflow.

  • Assess for Spills: Carefully check your work area for any spills that may be the source of the odor.

  • Evacuate if Necessary: If you cannot identify the source of the odor or if you feel unwell, evacuate the area and notify your laboratory supervisor or safety officer immediately. Do not re-enter the area until it has been deemed safe.

Experimental Protocol: Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • Gown: Put on a clean, appropriately sized lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Don your first pair of chemically resistant gloves, ensuring the cuffs are tucked under the sleeves of your lab coat.

  • Outer Gloves: Don your second pair of chemically resistant gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles. If required by your risk assessment, add a face shield.

  • Respirator (if required): Perform a user seal check to ensure your respirator is properly seated on your face.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown: Unbutton your lab coat and remove it by rolling it down your arms, turning it inside out as you go. Hang it in the designated area or dispose of it if it is single-use.

  • Eye and Face Protection: Remove your face shield (if used) and then your goggles. Place them in the designated area for decontamination.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizations

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, which prioritizes the most effective methods for mitigating hazards when working with chemicals like dichloroacetyl oxazolidines. Personal protective equipment, while essential, is the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Dichloroacetyl Oxazolidines Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical hazards.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]

  • Li, Y., et al. (2018). Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.) and the Detoxification Mechanism. Molecules, 23(10), 2529. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Dichloroacetic Acid. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR 721.11690 -- Carbomonocylic-oxazolidine (generic). Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 1,2-Dichloroethylene. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • ResearchGate. (2025). Proper handling of chemicals in the clinical laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • MDPI. (2018). Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.) and the Detoxification Mechanism. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • American Dental Association. (2022). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Laboratory Safety Manual. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Metalworking Fluids: Safety and Health Best Practices Manual. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the R- and S-Isomers of the Herbicide Safener R-29148

Introduction: The Critical Role of Chirality in Agrochemistry In the realm of agrochemicals, the stereochemistry of a molecule can be pivotal to its biological activity. Enantiomers, non-superimposable mirror images of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Agrochemistry

In the realm of agrochemicals, the stereochemistry of a molecule can be pivotal to its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct interactions with biological systems, which are themselves chiral. This guide provides an in-depth comparison of the biological activities of the R- and S-isomers of R-29148, a herbicide safener identified as 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine. While initially queried in the context of drug development, it is crucial to establish that R-29148 is not a pharmaceutical agent but a compound designed to protect crops from the phytotoxic effects of herbicides. This guide will elucidate the differential efficacy of its enantiomers in this agricultural application, supported by experimental evidence.

Unveiling the Differential Efficacy of R-29148 Enantiomers

Recent studies have demonstrated a significant difference in the safening activity between the R- and S-isomers of R-29148 when used to protect maize (Zea mays L.) from herbicide-induced injury. The primary mechanism of action for this safener lies in its ability to enhance the plant's natural detoxification pathways for herbicides.

The R-Isomer: A More Potent Safener

Research indicates that the R-isomer of 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine is the more biologically active enantiomer.[1][2] It exhibits a superior capacity to induce the expression and activity of key detoxifying enzymes in maize seedlings, thereby conferring greater protection against the phytotoxicity of herbicides such as chlorsulfuron and butachlor.[1][2]

Mechanism of Action: Enhanced Herbicide Detoxification

The safening effect of R-29148 is primarily attributed to the induction of enzymatic systems within the crop plant that are responsible for metabolizing and detoxifying the herbicide. The key enzymes involved are:

  • Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione (GSH) to the herbicide molecule, rendering it more water-soluble and less toxic, and facilitating its sequestration.

  • Catalase (CAT) and Peroxidase (POD): These antioxidant enzymes help to mitigate the oxidative stress that can be induced by herbicide application.

Experimental data reveals that the R-isomer of R-29148 is significantly more effective at upregulating these enzymatic activities compared to the S-isomer and the racemic mixture.[1][2][3][4]

Quantitative Comparison of Isomer Activity

The following table summarizes the comparative effects of the R-isomer, S-isomer, and the racemic mixture of R-29148 on the activity of key detoxification enzymes in maize seedlings.

ParameterR-IsomerS-IsomerRacemic R-29148Reference
Glutathione S-transferase (GST) Activity Induction High (approximately 1.87-fold higher than S-isomer and 13.6-fold higher than racemic)LowModerate[3][4]
Glutathione (GSH) Content Induction Significant Increase Less pronounced increaseModerate increase[1][2]
Catalase (CAT) Activity Induction Increased Less pronounced increaseModerate increase[1][2]
Peroxidase (POD) Activity Induction Increased Less pronounced increaseModerate increase[1][2]

Experimental Protocols

The following is a generalized experimental workflow for assessing the differential safening activity of R-29148 isomers.

1. Synthesis and Preparation of Isomers:

  • The racemic R-29148 and its individual R- and S-isomers are synthesized and purified to a high degree (e.g., >99.0%).[1]

2. Plant Material and Growth Conditions:

  • Maize seeds are surface-sterilized and germinated in a controlled environment (e.g., growth chamber with controlled temperature, humidity, and photoperiod).

3. Herbicide and Safener Treatment:

  • Maize seedlings at a specific growth stage are treated with the herbicide (e.g., chlorsulfuron or butachlor) alone, or in combination with the racemic R-29148, the R-isomer, or the S-isomer at predetermined concentrations. A control group receiving no herbicide or safener is also included.

4. Assessment of Phytotoxicity:

  • After a set period, visual assessment of herbicide injury (e.g., stunting, chlorosis, necrosis) is performed.

  • Plant biomass (fresh and dry weight) is measured to quantify the extent of growth inhibition.

5. Biochemical Assays:

  • Enzyme Extraction: Plant tissues are harvested, and crude enzyme extracts are prepared.

  • GST Activity Assay: The activity of GST is determined spectrophotometrically by measuring the rate of conjugation of glutathione with a model substrate like 1-chloro-2,4-dinitrobenzene (CDNB).[1][2]

  • GSH Content Assay: The concentration of glutathione in the plant tissue is quantified.

  • CAT and POD Activity Assays: The activities of these antioxidant enzymes are measured using established spectrophotometric methods.

6. Data Analysis:

  • Statistical analysis (e.g., ANOVA) is performed to determine the significance of the differences between the treatment groups.

Visualizing the Mechanism and Workflow

cluster_herbicide Herbicide Application cluster_safener Safener Isomers cluster_plant Maize Plant Herbicide Herbicide Detox_Enzymes Detoxification Enzymes (GST, CAT, POD) Herbicide->Detox_Enzymes Induces Oxidative Stress R-Isomer R-Isomer R-Isomer->Detox_Enzymes Strongly Induces S-Isomer S-Isomer S-Isomer->Detox_Enzymes Weakly Induces Detoxification Herbicide Detoxification Detox_Enzymes->Detoxification Catalyzes Protection Crop Protection Detoxification->Protection

Caption: Mechanism of R-29148 Isomer Activity.

Start Start: Maize Seedlings Treatment Treatment Application (Herbicide +/- Safener Isomers) Start->Treatment Incubation Incubation Period Treatment->Incubation Phytotoxicity Phytotoxicity Assessment (Visual, Biomass) Incubation->Phytotoxicity Biochemical Biochemical Assays (GST, CAT, POD, GSH) Incubation->Biochemical Analysis Data Analysis Phytotoxicity->Analysis Biochemical->Analysis Conclusion Conclusion on Isomer Efficacy Analysis->Conclusion

Caption: Experimental Workflow for Isomer Comparison.

Conclusion

The available scientific evidence strongly indicates that the biological activity of the herbicide safener R-29148 is stereoselective. The R-isomer of 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine is demonstrably more potent in protecting maize from herbicide-induced injury than the S-isomer. This enhanced efficacy is directly linked to its superior ability to induce the expression and activity of key herbicide detoxification enzymes, most notably glutathione S-transferases. This understanding of the differential activity of enantiomers is critical for the development of more effective and targeted agrochemical formulations, potentially allowing for lower application rates of safeners while maintaining robust crop protection.

References

  • Gao, W., et al. (2019). Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.)
  • Chiral 3-dichloroacetyl Oxazolidines Induced the Activity of Enzymes in Maize for the Detoxified Herbicide. (2018). International Journal of Agriculture and Biology.
  • Current Advances in the Action Mechanisms of Safeners. (2022). CABI Digital Library.
  • Current Advances in the Action Mechanisms of Safeners. (2022). MDPI.
  • Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. (n.d.).
  • A Systematic Review of Herbicide Safener Toxicity. (2025). PMC - NIH.
  • Herbicide Safeners: an overview. (n.d.).
  • Synthesis and Crystal Structure of Novel Chiral N-Dichloroacetyl-2-substituted-5-methyl-1,3-oxazolidines. (2025).
  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. (2025).
  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (n.d.). MDPI.
  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conform
  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (n.d.). PMC - NIH.
  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
  • Synthesis and Stereochemistry of new 1,3-thiazolidine systems based on 2-amino-2-(mercaptomethyl)propane-1,3-diol: 4,4-bis(hydroxymethyl). (n.d.). Sci-Hub.
  • ChemInform Abstract: Synthesis and Stereochemistry of New 1,3-Thiazolidine Systems Based on 2-Amino-2-(mercaptomethyl)propane-1,3-diol: 4,4-Bis(hydroxymethyl)-1,3-thiazolidines and c-5-Hydroxymethyl-3-oxa-7-thia-r-1. (2025).
  • Biological potential of thiazolidinedione deriv
  • Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. (2022). PMC - PubMed Central.

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Comparative

A Senior Application Scientist's Guide to Validating Novel Inducers of Antioxidant Enzyme Expression: A Comparative Analysis Framework

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic development, particularly for diseases with an underlying oxidative stress component, the ability to modulate endo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, particularly for diseases with an underlying oxidative stress component, the ability to modulate endogenous antioxidant defense mechanisms is of paramount importance. This guide provides a comprehensive framework for the validation of novel chemical entities, exemplified here as R-29148 , that are purported to enhance the expression of critical antioxidant enzymes. As a Senior Application Scientist, my objective is to present a scientifically rigorous, experience-driven approach that not only outlines experimental protocols but also delves into the causal logic behind these choices. This document will compare the validation pathway for a novel compound like R-29148 against well-characterized inducers of the antioxidant response, namely sulforaphane and tert-Butylhydroquinone (tBHQ).

The Central Role of the Nrf2-ARE Pathway in Antioxidant Defense

The cellular response to oxidative stress is a tightly regulated process, primarily orchestrated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][4] However, upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[4] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.[1][3] These genes encode for a wide array of antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), as well as enzymes involved in glutathione synthesis and regeneration.[5][6][7]

The validation of any compound aiming to boost antioxidant defenses, such as our hypothetical R-29148, invariably involves a thorough investigation of its impact on the Nrf2-ARE signaling cascade.

Experimental_Workflow cluster_tier1 Tier 1: Initial Screening & Potency cluster_tier2 Tier 2: Mechanistic Validation cluster_tier3 Tier 3: Functional Confirmation A Cell Viability Assay (e.g., MTT, LDH) B ARE-Luciferase Reporter Assay A->B Determine non-toxic dose range C Nrf2 Nuclear Translocation (Immunofluorescence / Western Blot) B->C Confirm Nrf2 activation D Antioxidant Enzyme mRNA Expression (qRT-PCR) C->D Assess transcriptional upregulation E Antioxidant Enzyme Protein Expression (Western Blot) D->E Verify protein translation F Antioxidant Enzyme Activity Assays (SOD, CAT, GPx) E->F Measure functional enzyme activity G Cellular Oxidative Stress Assay (e.g., DCFH-DA) F->G Validate cytoprotective effect

Caption: A tiered experimental workflow for validating novel antioxidant enzyme inducers.

Detailed Experimental Protocols

PART 1: Cell Culture and Treatment
  • Cell Line Selection: Utilize a relevant cell line with a robust and well-characterized Nrf2 response, such as human hepatoma (HepG2) cells or human retinal pigment epithelial (ARPE-19) cells.

  • Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C and 5% CO₂.

  • Treatment Protocol:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for activity assays, 6-well plates for protein/RNA extraction).

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare stock solutions of R-29148, sulforaphane, and tBHQ in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of concentrations of each compound for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) in all experiments.

PART 2: Assessment of Antioxidant Enzyme Expression and Activity

This protocol allows for the semi-quantitative analysis of SOD, CAT, and GPx protein levels. [8][9]

  • Lysate Preparation:

    • Wash treated cells twice with ice-cold PBS. * Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. [10] * Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. [10] * Collect the supernatant and determine the protein concentration using a BCA or Bradford assay. [9]2. SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. [10] * Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [10] * Incubate with primary antibodies specific for SOD1/2, CAT, GPx, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

These colorimetric assays provide a quantitative measure of the functional activity of the target enzymes.

  • Superoxide Dismutase (SOD) Activity Assay: [11][12][13][14] * Principle: This assay measures the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine/xanthine oxidase system. [11][12]The degree of inhibition is proportional to the SOD activity in the sample.

    • Procedure (based on commercially available kits):

      • Prepare cell lysates as described for Western blotting, but in a non-denaturing buffer provided with the kit.

      • Add samples and standards to a 96-well plate.

      • Add the reaction mixture containing WST-1 and xanthine oxidase.

      • Incubate at 37°C for 20 minutes.

      • Measure the absorbance at ~450 nm using a microplate reader.

      • Calculate SOD activity based on the standard curve.

  • Catalase (CAT) Activity Assay: [15][16][17] * Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be reacted with a chromogen to produce a colored product. [17] * Procedure (based on commercially available kits):

    • Prepare cell lysates in the provided assay buffer.
    • Add samples to a 96-well plate.
    • Add H₂O₂ substrate to initiate the reaction and incubate at room temperature.
    • Stop the reaction and add the chromogenic reagent.
    • Measure the absorbance at ~540 nm.
    • Quantify catalase activity by comparing with a known standard.
  • Glutathione Peroxidase (GPx) Activity Assay: [18][19][20][21][22] * Principle: This is a coupled assay that measures the rate of NADPH oxidation to NADP⁺, which is monitored as a decrease in absorbance at 340 nm. [20]GPx reduces an organic hydroperoxide, converting reduced glutathione (GSH) to oxidized glutathione (GSSG). Glutathione reductase then recycles GSSG back to GSH using NADPH as a cofactor.

    • Procedure (based on commercially available kits):

      • Prepare cell lysates in the provided assay buffer.

      • Add samples, NADPH, glutathione, and glutathione reductase to a 96-well plate.

      • Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide). [20] 4. Immediately measure the decrease in absorbance at 340 nm over several minutes.

      • Calculate GPx activity from the rate of NADPH consumption.

Conclusion

The validation of a novel compound like R-29148 as an inducer of antioxidant enzymes requires a systematic and comparative approach. By leveraging established protocols and benchmarking against known Nrf2 activators such as sulforaphane and tBHQ, researchers can build a robust data package that elucidates the compound's mechanism of action, potency, and functional efficacy. This guide provides the foundational framework and experimental details necessary to conduct a thorough and scientifically sound investigation, ultimately determining the therapeutic potential of novel antioxidant modulators.

References

  • Title: Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS Source: National Institutes of Health (NIH) URL: [Link]

  • Title: An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation Source: MDPI URL: [Link]

  • Title: Hot Topic in Biochemistry: Nrf2 signaling by Thomas Kensler Source: YouTube (Biochemical Society) URL: [Link]

  • Title: Induction of antioxidant and phase 2 drug-metabolizing enzymes by falcarindiol isolated from Notopterygium incisum extract, which activates the Nrf2/ARE pathway, leads to cytoprotection against oxidative and electrophilic stress Source: PubMed URL: [Link]

  • Title: Oral Sulforaphane increases Phase II antioxidant enzymes in the human upper airway Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Detailed schematic diagram of Nrf2-related signaling pathway.... Source: ResearchGate URL: [Link]

  • Title: Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems Source: PubMed Central (PMC) URL: [Link]

  • Title: Can anyone provide an exact protocol (with details) for detection of antioxidant enzymes such as CAT by Western blot analysis in plant samples? Source: ResearchGate URL: [Link]

  • Title: tert-Butylhydroquinone Source: Wikipedia URL: [Link]

  • Title: MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Protective Effects of Sulforaphane Preventing Inflammation and Oxidative Stress to Enhance Metabolic Health: A Narrative Review Source: MDPI URL: [Link]

  • Title: Paradoxical Roles of Antioxidant Enzymes: Basic Mechanisms and Health Implications Source: American Physiological Society URL: [https://journals.physiology.org/doi/full/10.1152/physrev.0001 paradoxical.2014]([Link] paradoxical.2014)

  • Title: Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress Source: ResearchGate URL: [Link]

  • Title: Catalase Activity (CAT) Assay Source: 3H Biomedical URL: [Link]

  • Title: Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit Source: Northwest Life Science Specialities, LLC URL: [Link]

  • Title: Glutathione Peroxidase (GPx) Assay Source: ScienCell URL: [Link]

  • Title: CATALASE Source: Megazyme URL: [Link]

  • Title: The Fastest Western in Town: A Contemporary Twist on the Classic Western Blot Analysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Induction of Phase 2 Antioxidant Enzymes by Broccoli Sulforaphane: Perspectives in Maintaining the Antioxidant Activity of Vitamins A, C, and E Source: Frontiers in Genetics URL: [Link]

  • Title: Guide to Antioxidant TBHQ: Everything You Need to Know Source: Wellt Chemicals URL: [Link]

  • Title: Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications Source: MDPI URL: [Link]

  • Title: Nrf2 Signaling Pathway Source: MDPI Encyclopedia URL: [Link]

  • Title: Elabscience® Cell Glutathione Peroxidase (GPX) Activity Assay Kit Source: Elabscience URL: [Link]

  • Title: News from CRIS: New Research - Preservative tBHQ Source: Institute for Integrative Toxicology URL: [Link]

  • Title: Superoxide Dismutase Protocol Source: MMPC.org URL: [Link]

  • Title: General Protocol for Western Blotting Source: Bio-Rad URL: [Link]

  • Title: Antioxidants: mechanisms of action and therapeutic applications Source: ResearchGate URL: [Link]

  • Title: Catalase (CAT) Assay Kit Source: ResearchGate URL: [Link]

  • Title: Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization Source: MDPI URL: [Link]

  • Title: The antioxidant, tert-butylhydroquinone: a new cause of asthma Source: ResearchGate URL: [Link]

  • Title: Superoxide Dismutase Assay Kit MANUAL Source: Tiaris Biosciences URL: [Link]

  • Title: Sulforaphane - role in aging and neurodegeneration Source: PubMed Central (PMC) URL: [Link]

  • Title: Enzymatic antioxidant system in vascular inflammation and coronary artery disease Source: PubMed Central (PMC) URL: [Link]

  • Title: The Antioxidant Properties of Organosulfur Compounds (Sulforaphane) Source: ResearchGate URL: [Link]

Sources

Validation

A Comparative Mechanistic Analysis of the Herbicide Safeners R-29148 and Benoxacor

This guide provides a detailed comparative analysis of the safener mechanisms of R-29148 and benoxacor, two prominent dichloroacetamide safeners. Designed for researchers, scientists, and professionals in drug and agroch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the safener mechanisms of R-29148 and benoxacor, two prominent dichloroacetamide safeners. Designed for researchers, scientists, and professionals in drug and agrochemical development, this document delves into the molecular underpinnings of how these compounds protect vital crops from herbicide injury. We will explore their impact on key detoxification pathways, compare their modes of action, and provide standardized protocols for their experimental evaluation.

Introduction to Herbicide Safeners

Modern agriculture relies heavily on herbicides for effective weed management. However, the selectivity of these herbicides is not always absolute, leading to potential phytotoxicity in crops.[1] Herbicide safeners are agrochemicals applied in combination with herbicides to selectively protect crop plants from injury without compromising the herbicide's efficacy against target weeds.[1][2] This technology enhances crop safety and broadens the application window for many effective herbicides.[3]

R-29148 (3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine) and benoxacor (4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine) belong to the dichloroacetamide class of safeners.[4] They are most notably used to protect maize (corn) from injury caused by chloroacetanilide herbicides like metolachlor and acetochlor.[4][5] While structurally distinct, their protective mechanisms converge on a common principle: the enhancement of the crop's intrinsic ability to metabolize and detoxify the herbicide.

The Universal Framework: Herbicide Detoxification in Plants

The ability of a plant to tolerate a herbicide is largely dependent on its capacity to rapidly metabolize the xenobiotic compound into non-toxic forms. This process is generally understood to occur in three phases, which safeners are designed to augment.

  • Phase I: Modification. The herbicide molecule is chemically altered, typically through oxidation, reduction, or hydrolysis. This step is primarily mediated by cytochrome P450 monooxygenases (CYPs) and creates a more reactive molecule, priming it for the next phase.[2]

  • Phase II: Conjugation. The modified herbicide is conjugated (bound) to an endogenous, hydrophilic molecule, such as glutathione or glucose.[2][3] This reaction, catalyzed by enzymes like glutathione S-transferases (GSTs) or glycosyltransferases (UGTs), dramatically increases the herbicide's water solubility and neutralizes its phytotoxicity.[2]

  • Phase III: Compartmentalization. The now non-toxic herbicide conjugate is transported and sequestered into the plant cell's vacuole or incorporated into the cell wall, effectively removing it from metabolically active regions of the cell.[2] This transport is often mediated by ATP-binding cassette (ABC) transporters.[2]

The primary mechanism of action for both R-29148 and benoxacor is the transcriptional up-regulation of genes encoding key Phase II detoxification enzymes, particularly Glutathione S-Transferases.[2][5]

cluster_Phase1 Phase I: Modification cluster_Phase2 Phase II: Conjugation cluster_Phase3 Phase III: Compartmentalization Herbicide Herbicide P450 Cytochrome P450s (CYPs) Herbicide->P450 Modified_Herbicide Modified Herbicide P450->Modified_Herbicide GST Glutathione S-Transferases (GSTs) Modified_Herbicide->GST Conjugate Non-toxic Herbicide-GSH Conjugate GST->Conjugate Glutathione Glutathione (GSH) Glutathione->GST ABC ABC Transporter Conjugate->ABC Vacuole Vacuole (Sequestration) ABC->Vacuole Safener Safener (R-29148 / Benoxacor) Safener->P450 Induces Expression Safener->GST Induces Expression

Figure 1: General mechanism of safener-induced herbicide detoxification.

Mechanistic Analysis of R-29148

R-29148 is a highly effective safener for chloroacetanilide herbicides in maize. Its mechanism is a classic example of GST induction.

Primary Mechanism: Induction of Glutathione S-Transferases (GSTs) The core action of R-29148 is to increase the expression and activity of specific GST isozymes.[2] These enzymes catalyze the conjugation of glutathione to the herbicide, a critical detoxification step.[2] This enhanced metabolic rate prevents the herbicide from accumulating to phytotoxic levels at its site of action.

A crucial aspect of R-29148 is its stereoselectivity. The molecule is chiral, existing as R- and S-isomers. Experimental data has shown that the R-isomer of R-29148 is significantly more potent in inducing GST expression.[2] In one study, the R-isomer increased GST expression levels 1.87-fold higher than the S-isomer and 13.6-fold higher than the racemic mixture, demonstrating a specific biological recognition mechanism.[2] This highlights the importance of steric configuration for safener activity, suggesting a specific binding target, likely a receptor or transcription factor, that initiates the downstream gene induction.

Mechanistic Analysis of Benoxacor

Benoxacor is one of the most well-characterized and commercially successful safeners, used to protect maize against metolachlor injury.[5][6] Its mechanism is robust, involving the enhancement of multiple detoxification pathways.

Primary Mechanism: Potent Induction of GSTs Similar to R-29148, the principal mechanism for benoxacor is the significant enhancement of GST activity.[6] Treatment with benoxacor can lead to a five-fold increase in GST activity in maize seedlings, which directly correlates with an accelerated metabolism of metolachlor.[6] This reduces the concentration of the active herbicide in sensitive tissues like the developing leaves and meristems.[6] Benoxacor induces a net accumulation of GST enzyme protein, indicating that its action is at the level of gene transcription and subsequent protein synthesis.[5]

Secondary Mechanisms: Broadening the Detoxification Response Beyond GSTs, benoxacor has been shown to induce other detoxification enzymes:

  • Cytochrome P450 Monooxygenases (CYPs): Benoxacor can induce CYP activity, enhancing Phase I metabolism of certain herbicides.[5][7] This can be a crucial first step for herbicides that are not direct substrates for GSTs.

  • Carboxylesterases (CESs): In mammalian systems, benoxacor metabolism involves CESs, suggesting a potential role for these enzymes in its broader biological interactions.[7]

  • Glutathione Levels: Some studies report that safeners can also increase the cellular pool of glutathione, the substrate for GSTs, ensuring the entire detoxification pathway is supported.[5]

This broader induction profile suggests that benoxacor activates a more comprehensive stress-response signaling pathway compared to safeners with a narrower range of action.

Comparative Analysis: R-29148 vs. Benoxacor

While both safeners operate through the same fundamental strategy, a comparative summary highlights their similarities and subtle distinctions.

FeatureR-29148Benoxacor
Chemical Class DichloroacetamideDichloroacetamide
Primary Crop MaizeMaize
Target Herbicides Chloroacetanilides, IsoxaflutoleChloroacetanilides (e.g., Metolachlor)
Primary Enzyme Target Glutathione S-Transferases (GSTs)[2]Glutathione S-Transferases (GSTs)[6]
Secondary Enzyme Targets Less characterizedCytochrome P450s (CYPs)[5][7]
Key Mechanistic Trait High stereospecificity (R-isomer is most active)[2]Broad induction of multiple GST isozymes and CYPs[5][7]
Mode of Action Induces expression of detoxification genes[2]Induces expression of detoxification genes[5]

Both R-29148 and benoxacor are exemplary dichloroacetamide safeners that function by up-regulating the plant's xenobiotic detoxification machinery. Their success relies on enhancing Phase II metabolism, with GSTs playing the central role. The key difference lies in the specificity and breadth of their action; R-29148 is noted for the high activity of its R-isomer, while benoxacor is recognized for its potent and broad induction of multiple detoxification enzyme families.

Experimental Protocols

To validate the mechanisms described, specific and robust experimental protocols are necessary. The following are standardized, self-validating methodologies for key assays in safener research.

Protocol 1: Glutathione S-Transferase (GST) Activity Assay

This protocol measures the enzymatic activity of GST in plant tissue extracts treated with a safener. 1-chloro-2,4-dinitrobenzene (CDNB) is a universal substrate that forms a colored conjugate with glutathione, which can be measured spectrophotometrically.

Objective: To quantify the increase in GST enzymatic activity following safener treatment.

Methodology:

  • Plant Treatment & Tissue Collection:

    • Grow maize seedlings hydroponically or in vermiculite for 7-10 days.

    • Treat one group of seedlings with a solution of the safener (e.g., 10 µM benoxacor or R-29148) for 48 hours. Treat a control group with a solvent-only solution.

    • Harvest shoot tissue, flash-freeze in liquid nitrogen, and store at -80 °C.

  • Protein Extraction:

    • Grind 1g of frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Homogenize the powder in 4 mL of ice-cold extraction buffer (100 mM potassium phosphate buffer, pH 7.5, 2 mM EDTA, 1 mM PMSF, 5% w/v PVPP).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4 °C.

    • Collect the supernatant (crude protein extract) and keep it on ice.

  • Protein Quantification:

    • Determine the total protein concentration of the extract using a Bradford assay. This is critical for normalizing enzyme activity.

  • Enzymatic Assay:

    • Prepare a reaction mixture in a 1 mL cuvette containing: 880 µL of 100 mM potassium phosphate buffer (pH 6.5), 50 µL of 20 mM glutathione (GSH), and 50 µL of 20 mM CDNB.

    • Initiate the reaction by adding 20 µL of the crude protein extract.

    • Immediately measure the change in absorbance at 340 nm every 15 seconds for 3 minutes using a spectrophotometer.

  • Calculation & Validation:

    • Calculate the rate of change in absorbance (ΔA/min).

    • Use the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹cm⁻¹) to calculate the specific activity (µmol/min/mg protein).

    • Self-Validation: Run a negative control reaction without the protein extract to ensure no spontaneous conjugation occurs. Run another control without GSH to confirm the reaction is glutathione-dependent.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Treat maize seedlings (Safener vs. Control) B 2. Harvest & freeze tissue A->B C 3. Extract crude protein B->C D 4. Quantify protein (Bradford) C->D F 6. Add protein extract to start D->F E 5. Prepare reaction mix (Buffer, GSH, CDNB) E->F G 7. Measure Absorbance at 340nm F->G H 8. Calculate ΔA/min G->H I 9. Determine Specific Activity (µmol/min/mg protein) H->I

Figure 2: Workflow for the GST spectrophotometric activity assay.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for GST Gene Expression

This protocol measures the change in transcript abundance of specific GST genes in response to safener treatment.

Objective: To determine if safeners induce the transcription of GST genes.

Methodology:

  • Plant Treatment & RNA Extraction:

    • Treat seedlings as described in Protocol 1 (e.g., 24-hour treatment is often sufficient for gene expression changes).

    • Harvest shoot tissue and immediately extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Include a DNase treatment step to remove genomic DNA contamination.

  • RNA Quality Control & Quantification:

    • Assess RNA integrity using gel electrophoresis (checking for intact 28S and 18S ribosomal RNA bands).

    • Quantify RNA concentration and purity (A260/A280 ratio ~2.0) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • qRT-PCR:

    • Design or obtain validated primers for target GST genes (e.g., ZmGSTU1) and a stable reference gene (e.g., Actin or Ubiquitin).

    • Prepare the qRT-PCR reaction mix: SYBR Green master mix, forward and reverse primers, and diluted cDNA template.

    • Run the reaction in a real-time PCR cycler. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis & Validation:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

    • Calculate the relative fold change in gene expression using the 2⁻ΔΔCt method, comparing the safener-treated sample to the untreated control.

    • Self-Validation: Run a "no reverse transcriptase" control to confirm no genomic DNA amplification. Run a melt curve analysis at the end of the PCR to ensure primer specificity and a single amplification product.

Conclusion

R-29148 and benoxacor, despite their structural differences, are quintessential examples of dichloroacetamide safeners that operate through a conserved and highly effective mechanism. They function as molecular signals that induce the plant's endogenous detoxification pathways, primarily by enhancing the expression and activity of glutathione S-transferases. This leads to the rapid conjugation and neutralization of herbicides, providing robust protection to the crop. The pronounced stereoselectivity of R-29148 and the broad-spectrum enzyme induction by benoxacor represent subtle variations on this central theme, offering valuable insights for the rational design of future, more efficient crop protection technologies.

References

  • British Crop Production Council. Herbicide Safeners, Additives and Formulants.
  • Peng, T., et al. (2022). Current Advances in the Action Mechanisms of Safeners. MDPI. Available from: [Link]

  • Liao, M., et al. (2022). A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. Plants. Available from: [Link]

  • Simonsen, F., et al. (2021). The Effects of Benoxacor on the Liver and Gut Microbiome of C57BL/6 Mice. Frontiers in Toxicology. Available from: [Link]

  • Sivey, J. (2023). Environmental occurrence, fate, and transformation of herbicide safeners. Iowa Research Online. Available from: [Link]

  • Weidaas, K., et al. (2024). A Systematic Review of Herbicide Safener Toxicity. Critical Reviews in Toxicology. Available from: [Link]

  • Soltani, N., et al. (2021). Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. Weed Technology. Available from: [Link]

  • Kreuz, K. (1995). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. Journal of Pesticide Science. Available from: [Link]

  • AERU. Benoxacor (Ref: CGA 24705). University of Hertfordshire. Available from: [Link]

  • Medeiros, B., et al. (2024). Assessing the Protective Effects of Benoxacor, Fenclorim, Melatonin, and 2,4,6-Trichlorophenoxyacetic Acid Against Herbicide Injury in Tomato. HortTechnology. Available from: [Link]

  • DeRidder, B., & Goldsbrough, P. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology. Available from: [Link]

  • Fuerst, E. P., et al. (1993). Partial Characterization of Glutathione S-Transferase Isozymes Induced by the Herbicide Safener Benoxacor in Maize. Plant Physiology. Available from: [Link]

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Comparative

A Comparative Guide to the Cross-Species Efficacy of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (Benoxacor)

Introduction: The Imperative of Selectivity in Weed Management In modern agriculture, the effective control of weeds without inflicting damage on the crop itself is a paramount objective. Herbicides, while essential tool...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Weed Management

In modern agriculture, the effective control of weeds without inflicting damage on the crop itself is a paramount objective. Herbicides, while essential tools, often possess a narrow margin of selectivity between the intended weed target and the cultivated crop. This challenge is particularly pronounced in monocotyledonous crops like maize, sorghum, and rice, where grassy weeds are botanically similar to the crop. Herbicide safeners are agrochemicals applied to selectively protect crops from herbicide injury without compromising weed control efficacy[1][2]. They function by stimulating the crop's intrinsic detoxification mechanisms, effectively enabling the crop to metabolize the herbicide before it can cause phytotoxicity.

This guide provides a comprehensive comparison of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, commercially known as Benoxacor, a prominent herbicide safener. We will delve into its mechanism of action, evaluate its performance across various crop species, and objectively compare its efficacy against key alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in crop protection and herbicide development.

Mechanism of Action: Enhancing the Plant's Detoxification Engine

The protective action of Benoxacor is not a result of direct interaction with the herbicide's target site. Instead, it acts as a signaling molecule that upregulates the expression of genes encoding detoxification enzymes[3]. The primary mechanism involves the significant enhancement of Glutathione S-transferase (GST) activity[4].

GSTs are a superfamily of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) onto a wide range of xenobiotics, including herbicides. This process, known as Phase II metabolism, dramatically increases the water solubility of the herbicide and renders it non-phytotoxic. The resulting glutathione-herbicide conjugate is then typically transported and sequestered into the plant cell's vacuole (Phase III metabolism), effectively removing it from sensitive metabolic pathways.

Benoxacor treatment leads to a rapid and substantial increase in the levels of specific GST isozymes that are highly active towards chloroacetamide herbicides like metolachlor[2]. This accelerated metabolism in the crop plant prevents the herbicide from reaching a concentration that would cause injury. Crucially, this induction of GST activity is highly species-specific and does not occur to a significant extent in target weed species, which is the basis for the selective protection[1][3].

Benoxacor_MoA cluster_cell Crop Plant Cell cluster_nucleus Nucleus Benoxacor Benoxacor GST_Gene GST Gene Expression Benoxacor->GST_Gene Induces Herbicide Herbicide (e.g., Metolachlor) Conjugate Detoxified Herbicide (Glutathione Conjugate) Herbicide->Conjugate GST_Enzyme Glutathione S-Transferase (GST) GST_Gene->GST_Enzyme Upregulates Synthesis GSH Glutathione (GSH) GSH->Conjugate Conjugate->GST_Enzyme Catalyzes Conjugation Vacuole Vacuolar Sequestration Conjugate->Vacuole Sequestered

Caption: Benoxacor induces GST gene expression, leading to increased levels of GST enzymes that detoxify herbicides via glutathione conjugation.

Cross-Species Efficacy of Benoxacor

Benoxacor is primarily used to safen maize against injury from pre-emergence chloroacetamide herbicides, particularly S-metolachlor[5]. Its efficacy is well-documented in this crop, where it can increase GST activity fivefold, significantly reducing the concentration of unmetabolized herbicide in developing leaves[2]. The safening effect is consistent across a wide range of environmental conditions, including those that might otherwise increase herbicide sensitivity, such as low soil temperatures[2].

While maize is the primary target, the efficacy of Benoxacor extends to other species, albeit with variability. Its performance is dependent on the specific crop species and the herbicide .

Crop SpeciesHerbicide ClassEfficacy SummarySupporting Data
Maize (Zea mays)Chloroacetanilides (e.g., Metolachlor)High Efficacy. Consistently protects maize from metolachlor injury by stimulating GST activity and enhancing herbicide metabolism.[4]A fivefold increase in GST activity was observed in seedling shoots upon Benoxacor treatment.[2]
Sorghum (Sorghum bicolor)Chloroacetanilides (e.g., Alachlor)Moderate Efficacy. Benoxacor has been shown to increase cysteine synthase activity, which is involved in glutathione biosynthesis.[6]A 2.5 g/kg seed treatment of benoxacor increased cysteine synthase activity by 61% in sorghum shoots.[6]
Rice (Oryza sativa)Chloroacetanilides (e.g., Metolachlor)Variable Efficacy. While safeners are used in rice, the efficacy of Benoxacor is less documented compared to maize. Other safeners are often preferred.Safeners are known to increase GST activity in rice, but specific quantitative data for Benoxacor is limited in the reviewed literature.[1]
Wheat (Triticum aestivum)VariousLow to No Efficacy. Safener induction of detoxification enzymes is highly species-specific. In wheat, other safeners like cloquintocet-mexyl are effective, but they often induce different enzyme families (e.g., UGTs) rather than the GSTs targeted by Benoxacor.[1]Studies show that different safeners induce distinct enzyme classes in wheat versus corn, explaining the differential efficacy.[1]

Comparative Analysis with Alternative Safeners

Benoxacor belongs to the dichloroacetamide class of safeners. Several other chemical classes exist, each with a distinct spectrum of activity. A direct comparison reveals the nuanced advantages of each compound depending on the target crop and herbicide. The primary alternatives include other dichloroacetamides like Dichlormid, oxime ethers like Fluxofenim, and sulfonamides like Cyprosulfamide.

SafenerChemical ClassPrimary Target Crop(s)Comparative Performance & Insights
Benoxacor DichloroacetamideMaizeHigh efficacy in maize. A 2004 field study showed that Benoxacor provided significantly better protection to an inbred corn line from high rates of metolachlor compared to Dichlormid.[7]
Dichlormid DichloroacetamideMaize, SorghumBroadly effective but can be less potent than Benoxacor. The first commercialized safener, effective for thiocarbamate and chloroacetamide herbicides.[8] Its safening efficacy in sorghum was found to be the lowest among several tested compounds.[6]
Fluxofenim Oxime EtherSorghum, WheatStandard for sorghum. Typically applied as a seed treatment to protect sorghum from S-metolachlor.[9] Recent studies show it also effectively protects wheat from VLCFA-inhibiting herbicides, increasing GST activity by 30-58% depending on the variety.[6]
Cyprosulfamide SulfonamideMaize, WheatVersatile application. The only major safener that can be used for both pre- and post-emergence herbicides in maize.[3] It is effective in protecting both maize and wheat from HPPD and ALS-inhibiting herbicides.

Experimental Protocols for Efficacy Evaluation

Objective evaluation of safener performance requires robust and reproducible experimental designs. Below are detailed protocols for a whole-plant bioassay and a key biochemical assay.

Greenhouse Pot Bioassay for Safener Efficacy Evaluation

This protocol is designed to assess the ability of a safener to protect a crop from herbicide injury under controlled greenhouse conditions.

Causality: The goal is to create a dose-response curve to quantify the level of protection. Using a standardized soil mix and controlled environment minimizes variability, ensuring that observed differences are due to the treatments. Visual ratings provide rapid assessment, while biomass measurements offer a quantitative measure of plant health.

Bioassay_Workflow A 1. Pot Preparation Fill pots with standardized soil mix. B 2. Seed Treatment Treat seeds with safener solutions at desired concentrations. A->B C 3. Planting Sow treated and untreated (control) seeds at a uniform depth. B->C D 4. Herbicide Application Apply herbicide (e.g., pre-emergence) at various rates (0x, 0.5x, 1x, 2x). C->D E 5. Growth Period Grow plants in a controlled greenhouse environment for 14-21 days. D->E F 6. Data Collection - Visual Injury Rating (0-100%) - Plant Height Measurement - Shoot Fresh/Dry Biomass E->F G 7. Data Analysis Compare safened vs. unsafened treatments. Calculate % injury reduction. F->G

Caption: Workflow for conducting a greenhouse pot bioassay to evaluate herbicide safener efficacy.

Step-by-Step Methodology:

  • Materials and Setup:

    • Pots: Use 10-cm diameter plastic pots with drainage holes.

    • Soil: Prepare a consistent potting medium (e.g., 1:1:1 mix of sand, soil, and peat moss).

    • Plant Species: Select seeds of the target crop (e.g., maize) and, if assessing selectivity, a target weed (e.g., green foxtail, Setaria viridis).

    • Chemicals: Herbicide and safener stock solutions.

  • Experimental Design:

    • Arrange pots in a completely randomized design with 4-5 replications per treatment.

    • Treatments should include:

      • Untreated Control (no safener, no herbicide)

      • Herbicide Only (multiple rates, e.g., 0.5x, 1x, 2x the recommended field rate)

      • Safener Only (at the highest concentration to check for phytotoxicity)

      • Safener + Herbicide (each safener concentration combined with each herbicide rate)

  • Procedure:

    • Fill pots with the soil mix and lightly water.

    • Prepare safener solutions. If applying as a seed treatment, slurry the seeds with the safener solution and a sticker, then allow them to air dry.

    • Plant 5 seeds per pot at a depth of 2-3 cm.

    • For pre-emergence trials, apply the herbicide treatments to the soil surface immediately after planting using a calibrated laboratory sprayer.

    • Transfer pots to a greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Water pots as needed to maintain adequate soil moisture.

  • Data Collection (14 to 21 Days After Treatment):

    • Visual Injury Assessment: Rate each pot on a scale of 0% (no injury) to 100% (plant death) compared to the untreated control.

    • Plant Height: Measure the height of each plant from the soil surface to the tip of the longest leaf.

    • Biomass: Harvest the above-ground shoot material for each pot. Record the fresh weight. Place the harvested tissue in a paper bag and dry in an oven at 60°C for 72 hours, then record the dry weight.

Spectrophotometric Assay of Glutathione S-Transferase (GST) Activity

This protocol measures the total GST enzyme activity in plant tissue extracts. It uses the model substrate 1-chloro-2,4-dinitrobenzene (CDNB), which becomes conjugated to glutathione, leading to an increase in absorbance at 340 nm.

Causality: This assay provides a direct biochemical measure of the safener's mode of action. By quantifying the rate of the GST-catalyzed reaction, we can confirm that the observed whole-plant protection correlates with an induction of this key detoxification pathway.

Step-by-Step Methodology:

  • Plant Material Preparation:

    • Grow plants as described in the bioassay protocol (e.g., with and without safener treatment).

    • Harvest 0.5-1.0 g of fresh shoot tissue from 7-day-old seedlings. Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

  • Enzyme Extraction:

    • Grind the frozen tissue to a fine powder in a liquid nitrogen-chilled mortar and pestle.

    • Transfer the powder to a pre-chilled tube containing 2 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA).

    • Vortex thoroughly and centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the crude protein extract, and keep it on ice.

    • Determine the total protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).

  • GST Activity Assay:

    • Prepare a reaction mixture in a 1 mL cuvette or a 96-well UV-transparent plate. For a 1 mL reaction, add:

      • 800 µL of 100 mM potassium phosphate buffer (pH 6.5)

      • 100 µL of 10 mM reduced glutathione (GSH) solution

      • 50 µL of crude protein extract

    • Equilibrate the mixture to 25°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of 20 mM CDNB solution (dissolved in ethanol).

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

    • Calculate the GST specific activity using the Beer-Lambert law:

      • Specific Activity (µmol/min/mg protein) = (ΔA340/min * Total Volume) / (ε * Path Length * Protein Conc.)

      • Where:

        • ε (extinction coefficient for the CDNB-GSH conjugate) = 9.6 mM⁻¹cm⁻¹

        • Path Length is typically 1 cm for a standard cuvette.

        • Protein Conc. is in mg/mL.

Conclusion and Future Outlook

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (Benoxacor) is a highly effective herbicide safener, particularly for protecting maize from chloroacetamide herbicides. Its efficacy is rooted in its ability to robustly induce the expression of Glutathione S-transferases, which rapidly detoxify the herbicide in the crop plant. While its performance is strongest in maize, it shows variable efficacy in other monocot species like sorghum.

Compared to alternatives, Benoxacor demonstrates superior performance against Dichlormid in maize. However, other safeners like Fluxofenim and Cyprosulfamide are better suited for different crop-herbicide systems, such as sorghum and wheat, respectively. This highlights the critical importance of species-specificity in safener action, a phenomenon driven by the differential induction of detoxification gene families across various plant genomes.

The future of safener research will likely focus on two key areas: elucidating the precise molecular targets and signaling pathways that safeners activate to achieve their species-specific effects, and leveraging this knowledge to design novel safeners with broader applicability or to engineer safener-responsiveness into currently unprotected dicotyledonous crops. The protocols detailed in this guide provide a robust framework for the continued evaluation and development of these vital agricultural tools.

References

  • Rosinger, C. (2014). Herbicide safeners: an overview. Julius-Kühn-Archiv, 443, 516–525. [Link]

  • Zhang, Q., et al. (2023). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences, 24(5), 4583. [Link]

  • Kreuz, K., et al. (1996). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. Brighton Crop Protection Conference--Weeds, 1249-1258. [Link]

  • Kreuz, K., Gaudin, J., & Ebert, E. (1991). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. Zeitschrift für Naturforschung C, 46(9-10), 901-905. [Link]

  • Riechers, D. E., et al. (2019). Natural plant defense genes provide clues to safener protection in grain sorghum. ACES | College of Agricultural, Consumer & Environmental Sciences. [Link]

  • Deng, F., et al. (2020). New Lead Discovery of Herbicide Safener for Metolachlor Based on a Scaffold-Hopping Strategy. Molecules, 25(21), 5033. [Link]

  • Hirase, K., & Molin, W. T. (2002). Effect of herbicide safeners on cysteine synthase activity in grain sorghum. Weed Biology and Management, 2(4), 210-213. [Link]

  • Raiyemo, D. A., et al. (2021). Herbicide safener increases weed-management tools for control of annual grasses in wheat. Weed Technology, 35(2), 235-243. [Link]

  • Agriculture and Environmental Research Unit (AERU). Benoxacor (Ref: CGA 24705). University of Hertfordshire. [Link]

  • Sivey, J. D., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 8(1), 54-60. [Link]

  • de Oliveira, T. R., et al. (2024). Assessing the Protective Effects of Benoxacor, Fenclorim, Melatonin, and 2,4,6-Trichlorophenoxyacetic Acid Against Herbicide Injury in Tomato. HortTechnology, 34. [Link]

  • Cottingham, C. K., & Hatzios, K. K. (1991). Influence of the Safener Benoxacor on the Metabolism of Metolachlor in Corn. Zeitschrift für Naturforschung C, 46(9-10), 846-849. [Link]

  • Schulz, C. R., Kells, J. J., & Penner, D. (2004). A Comparison of Safeners for Metolachlor on Corn. North Central Weed Science Society Proceedings, 59, 103. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of R-29148 Against Chloroacetanilide Herbicide Injury in Maize

This guide provides an in-depth technical comparison of the herbicide safener R-29148, focusing on its efficacy in protecting maize (Zea mays) from injury induced by chloroacetanilide herbicides. It is intended for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the herbicide safener R-29148, focusing on its efficacy in protecting maize (Zea mays) from injury induced by chloroacetanilide herbicides. It is intended for researchers and scientists in the fields of agronomy, plant physiology, and herbicide development. This document synthesizes available experimental data to compare R-29148's performance and elucidates the biochemical mechanisms underpinning its protective action.

Introduction: The Challenge of Chloroacetanilide Selectivity in Maize

Chloroacetanilide herbicides, such as acetochlor and metolachlor, are widely used for pre-emergence control of annual grasses and some broadleaf weeds in maize cultivation.[1][2][3][4] Their mode of action involves the inhibition of very-long-chain fatty acid synthesis, which is crucial for cell division and growth in susceptible plants.[2] While generally selective, these herbicides can cause significant injury to maize, especially under adverse environmental conditions like cool, wet soils, which slow maize growth and prolong exposure to the herbicide.[5][6] Injury symptoms typically manifest as stunted growth, improper leaf unfurling (a phenomenon known as "buggy whipping"), and general vigor loss, potentially leading to yield reduction.[2][5]

To mitigate this phytotoxicity, herbicide safeners are co-applied with the herbicide. Safeners are compounds that enhance the crop's ability to tolerate a herbicide without compromising the herbicide's efficacy against target weeds.[7] R-29148 is a dichloroacetamide safener specifically developed to protect maize from chloroacetanilide injury.[8] This guide will explore the mechanism of R-29148 and evaluate its effectiveness based on current scientific literature.

Mechanism of Action: How R-29148 Protects Maize

The protective effect of R-29148 and other safeners is not due to a direct interaction with the herbicide molecule itself, but rather through the stimulation of the maize plant's own defense and detoxification pathways.[7] The core mechanism is an accelerated metabolism of the herbicide within the crop plant to non-toxic forms. This process can be understood as a three-phase system.[9]

Phase I & II: Herbicide Detoxification

The primary route for detoxifying chloroacetanilide herbicides in maize is through conjugation with the endogenous antioxidant, glutathione (GSH).[9][10] This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs).[10] Safeners like R-29148 function by inducing the expression of the genes that code for these GST enzymes.[7][8][9] This leads to an increase in the amount and activity of specific GSTs that can rapidly bind the herbicide molecules to GSH.[9] The resulting herbicide-GSH conjugate is non-phytotoxic.

Phase III: Sequestration

Once the herbicide is neutralized through conjugation, the resulting complex is actively transported and sequestered in the cell's vacuole, effectively removing it from metabolically active regions of the cell.[9] This transport across the vacuolar membrane (tonoplast) is carried out by ATP-binding cassette (ABC) transporters, whose expression can also be co-induced by safeners.[11][12][13]

cluster_Cell Maize Cell cluster_Cytosol Cytosol cluster_Vacuole Vacuole Herbicide Chloroacetanilide Herbicide Conjugate Herbicide-GSH Conjugate (Non-toxic) Herbicide->Conjugate Detoxification Safener Safener (R-29148) Nucleus Nucleus Safener->Nucleus Signals GST Glutathione S-Transferase (GST) GST->Conjugate GSH Glutathione (GSH) GSH->Conjugate ABC ABC Transporter Conjugate->ABC Transport ABC->Sequestration Nucleus->GST Upregulates Gene Expression Nucleus->ABC R29148 R-29148 (R-isomer) Receptor Putative Cellular Receptor R29148->Receptor Binds Signal Signal Transduction Cascade Receptor->Signal Nucleus Nucleus Signal->Nucleus Activates Transcription Transcription & Translation Nucleus->Transcription GST Increased GST Enzyme Levels Transcription->GST Detox Enhanced Herbicide Detoxification GST->Detox

Caption: Proposed signaling pathway for R-29148-induced GST expression in maize.

Comparative Performance Data

Direct, side-by-side comparisons of R-29148 with the full range of commercial safeners for chloroacetanilide herbicides in maize are limited in publicly available literature. However, data on the differential activity of its isomers provide a clear indication of its potential efficacy.

SafenerHerbicideCropMeasurementResultSource
R-isomer of R-29148 AcetochlorMaizeGST Expression Level1.87-fold higher than S-isomer[9]
R-isomer of R-29148 AcetochlorMaizeGST Expression Level13.6-fold higher than racemic R-29148[9]
Dichlormid AcetochlorMaizeCorn Shoot LengthEffectively increased tolerance, but injury was not completely overcome[6]
Isoxadifen-ethyl (IE) NicosulfuronWaxy MaizeFresh Weight (% of control)Nicosulfuron alone: 14.4%Nicosulfuron + IE: 59.0% [14]
Cyprosulfamide (CS) NicosulfuronWaxy MaizeFresh Weight (% of control)Nicosulfuron alone: 14.4%Nicosulfuron + CS: 69.9% [14]

Note: Data for Isoxadifen-ethyl and Cyprosulfamide are provided for contextual comparison of safener performance but were tested with nicosulfuron, a sulfonylurea herbicide, not a chloroacetanilide.

The data clearly shows the superior activity of the R-isomer of R-29148 in inducing the primary detoxification mechanism against acetochlor. [9]While other safeners like dichlormid are also effective against chloroacetanilides, studies note that they may not completely prevent injury under all conditions. [6]The high level of specific GST induction by the R-isomer of R-29148 suggests it is a highly potent safener for this herbicide class.

Experimental Protocols for Evaluating Safener Efficacy

To ensure trustworthy and replicable results when evaluating safeners like R-29148, a standardized bioassay protocol is essential. The following outlines a robust workflow for a greenhouse-based evaluation.

Workflow: Greenhouse Bioassay for Safener Efficacy

A 1. Seed Preparation - Select uniform maize seeds - Treat seeds with safener solution  (e.g., R-29148 at specified conc.) - Include non-treated control seeds B 2. Planting - Plant treated and control seeds in pots  with standardized soil medium - Replicate each treatment (e.g., 4-5 pots) A->B C 3. Herbicide Application - Apply chloroacetanilide herbicide  (e.g., acetochlor) at a rate known  to cause moderate injury - Apply pre-emergence to soil surface B->C D 4. Growth Conditions - Place pots in a greenhouse with  controlled temperature, light, and humidity - Water as needed to maintain soil moisture C->D E 5. Data Collection (e.g., 14-21 DAT*) - Visually rate crop injury (0-100% scale) - Measure plant height - Harvest above-ground biomass - Determine fresh and dry weight D->E F 6. Biochemical Analysis (Optional) - Harvest leaf tissue for enzyme assays - Measure GST activity using a substrate  like CDNB or the specific herbicide E->F For mechanistic studies G 7. Data Analysis - Perform statistical analysis (e.g., ANOVA) - Compare safener treatments to controls  (herbicide alone vs. no treatment) E->G F->G caption *DAT: Days After Treatment

Caption: Experimental workflow for evaluating herbicide safener performance.
Step-by-Step Methodology
  • Seed Treatment:

    • Prepare stock solutions of R-29148 and other comparative safeners in an appropriate solvent (e.g., acetone).

    • Apply the safener solution to a known weight of maize seeds in a sealed container and shake vigorously to ensure uniform coating. Allow the solvent to evaporate completely.

    • Prepare a "herbicide alone" control group using seeds treated only with the solvent and an "untreated" control with no treatment.

  • Planting and Herbicide Application:

    • Fill pots (e.g., 10 cm diameter) with a consistent, sterilized greenhouse soil mix.

    • Plant 3-4 seeds per pot at a uniform depth (e.g., 2.5 cm).

    • Immediately after planting, apply the chloroacetanilide herbicide solution evenly to the soil surface using a calibrated laboratory sprayer.

  • Growth and Evaluation:

    • Maintain greenhouse conditions optimal for maize growth (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • At a predetermined time point (e.g., 21 days after treatment), conduct evaluations.

    • Visual Injury Rating: Score each pot on a scale of 0% (no injury) to 100% (plant death) compared to the untreated control.

    • Biometric Measurements: Measure the height of each plant. Cut the shoots at the soil line, record the total fresh weight per pot, then dry the biomass in an oven at 60°C until a constant weight is achieved to determine the dry weight.

  • Data Analysis:

    • Calculate the mean and standard error for each measured parameter across all replicates.

    • Use an Analysis of Variance (ANOVA) followed by a mean separation test (e.g., Tukey's HSD) to determine statistically significant differences between treatments.

Conclusion

The available evidence strongly indicates that R-29148 is an effective safener for protecting maize against injury from chloroacetanilide herbicides. Its primary mechanism of action is the induction of glutathione S-transferase (GST) enzymes, which are critical for the rapid detoxification of these herbicides in maize.

References

  • British Crop Production Council. (n.d.). Herbicide Safeners, Additives and Formulants.
  • Ye, S., et al. (2019). Current Advances in the Action Mechanisms of Safeners. MDPI. [Link]

  • Sivey, J. D., et al. (2025). A Systematic Review of Herbicide Safener Toxicity. National Institutes of Health (NIH). [Link]

  • Kraehmer, H., et al. (2014). Herbicide Safeners: an overview. ResearchGate. [Link]

  • Lu, C., et al. (2015). Herbicide Safeners Increase Waxy Maize Tolerance to Nicosulfuron and Affect Weed Control. David Publishing. [Link]

  • Sprague, C. L. (n.d.). Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole.
  • Kreuz, K., et al. (1996). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action.
  • (n.d.). Herbicide Injury to Corn. South Dakota State University Extension. [Link]

  • (n.d.). ACETOCHLOR 900 EC. Villa Crop Protection. [Link]

  • De Veylder, L., et al. (2001). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. National Institutes of Health (NIH). [Link]

  • Rowe, L. & Penner, D. (1990). Safeners Reduce Corn (Zea mays)
  • (n.d.). Frequently Asked Questions: Acetochlor. Delaware Health and Social Services. [Link]

  • Pang, S., et al. (2012). Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics. PLOS One. [Link]

  • (n.d.). THE MAIZE TRUST. maizetrust.co.za.
  • (n.d.). Diagnosing Herbicide Injury in Corn.
  • Sprague, C. L., et al. (2007). Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. Weed Technology. [Link]

  • (n.d.). Acetochlor (Ref: CP 55097). AERU, University of Hertfordshire. [Link]

  • Pang, S., et al. (2012). Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics.
  • (n.d.). Metolachlor Herbicides: What Are the Facts?. Arkansas Cooperative Extension Service. [Link]

  • (n.d.). acetochlor 700 ec. Harvest Chemicals. [Link]

  • Rowe, L., et al. (1990). Factors Affecting Chloroacetanilide Injury to Corn (Zea mays). Weed Technology.
  • Pang, S., et al. (2012). Co-induction of a glutathione-S-transferase, a glutathione transporter and an ABC transporter in maize by xenobiotics. PubMed. [Link]

  • (2013). Acetochlor. Human Health Draft Risk Assessment to Support Registration Review.
  • Wang, T., et al. (2022). Overexpression of Maize Glutathione S-Transferase ZmGST26 Decreases Drought Resistance of Arabidopsis. MDPI.

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Comparative

A Technical Guide to Evaluating the Safening Efficacy of R-29148 Against Sulfonylurea Herbicide Phytotoxicity in Maize (Zea mays L.)

Prepared by: A Senior Application Scientist Introduction Sulfonylurea herbicides represent a critical class of agrochemicals, valued for their systemic, broad-spectrum weed control at low application rates.[1] Their prim...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction

Sulfonylurea herbicides represent a critical class of agrochemicals, valued for their systemic, broad-spectrum weed control at low application rates.[1] Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[2] This targeted inhibition leads to the cessation of growth and eventual death of susceptible weed species. However, the selectivity of sulfonylurea herbicides is not absolute, and under certain environmental conditions or with specific crop varieties, significant phytotoxicity to non-target crops like maize can occur.[3]

Herbicide safeners are chemical agents applied to protect crops from herbicide injury without compromising weed control efficacy.[4][5] The dichloroacetamide safener R-29148 [3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine] is well-documented for its effectiveness in protecting maize against chloroacetanilide herbicides.[4][6] Its primary mechanism involves the upregulation of glutathione S-transferases (GSTs), enzymes that catalyze the detoxification of herbicides via conjugation with glutathione.[6][7]

While R-29148 is not commercially partnered with sulfonylurea herbicides, this guide explores the scientific rationale and experimental framework for evaluating its potential to mitigate sulfonylurea-induced phytotoxicity in maize. The core hypothesis is that R-29148, by inducing key metabolic enzymes, could accelerate the detoxification of sulfonylurea herbicides, thereby reducing their phytotoxic effects. This guide provides a comprehensive, in-depth technical framework for researchers and drug development professionals to rigorously test this hypothesis.

Mechanistic Framework: Postulated Interaction of R-29148 and Sulfonylurea Herbicides

The primary mechanism of sulfonylurea selectivity in tolerant crops like maize is rapid metabolic detoxification.[3] This process is predominantly carried out by cytochrome P450 monooxygenases (P450s), which hydroxylate the herbicide molecule, and subsequently by glycosyltransferases (UGTs) that conjugate a glucose moiety to the hydroxylated metabolite, rendering it inactive and sequestering it within the vacuole.[2][8][9]

While R-29148 is a known inducer of GSTs, many safeners exhibit a broader induction of the plant's "xenome," which includes P450s.[10] It has been demonstrated that safeners can enhance the metabolism of sulfonylurea herbicides by inducing P450 activity.[2][3][9] Therefore, the central question is whether R-29148 can sufficiently upregulate the specific P450 isozymes responsible for sulfonylurea metabolism in maize. A secondary, less probable, but still possible mechanism could involve GST-mediated conjugation if the sulfonylurea molecule or a metabolite presents a suitable electrophilic center.

The following diagram illustrates the proposed metabolic pathways and the potential points of influence for the safener R-29148.

cluster_0 Plant Cell cluster_1 Detoxification Pathway SU Sulfonylurea Herbicide (e.g., Nicosulfuron) ALS ALS Enzyme SU->ALS Inhibition P450 Cytochrome P450s SU->P450 Metabolism BCAA Branched-Chain Amino Acid Synthesis ALS->BCAA Phytotoxicity Phytotoxicity ALS->Phytotoxicity Growth Plant Growth & Protein Synthesis BCAA->Growth SU_OH Hydroxylated Sulfonylurea (Inactive) P450->SU_OH UGT UGTs SU_OH->UGT SU_Gly Glycoside Conjugate (Sequestered) UGT->SU_Gly R29148 Safener R-29148 R29148->P450 Induction (Hypothesized)

Caption: Postulated mechanism of R-29148 safening against sulfonylurea phytotoxicity.

Experimental Design for Comprehensive Evaluation

To rigorously evaluate the efficacy of R-29148, a multi-tiered experimental approach is required, progressing from whole-plant bioassays to detailed enzymatic and molecular analyses. This ensures a self-validating system where macroscopic observations are explained by underlying biochemical mechanisms.

Tier 1: Whole-Plant Phytotoxicity Assessment

The objective of this tier is to quantify the protective effect of R-29148 against a representative sulfonylurea herbicide (e.g., Nicosulfuron) at the whole-plant level.

Experimental Protocol:

  • Plant Material: Use a maize hybrid known to have moderate sensitivity to sulfonylurea herbicides.[3]

  • Seed Treatment: Treat maize seeds with R-29148 at a standard rate (e.g., 0.5 g a.i./kg seed) and include an untreated control group.

  • Growing Conditions: Grow plants in a controlled environment (greenhouse or growth chamber) in a standardized soil or sand medium to the V2-V3 leaf stage.[11]

  • Herbicide Application: Apply Nicosulfuron post-emergence at three rates:

    • 1N: Recommended field application rate.

    • 2N: Double the recommended rate to simulate overlap and assess the margin of safety.[5]

    • 0N: No herbicide application (control).

  • Experimental Groups (Minimum):

    • Untreated Control (No Safener, No Herbicide)

    • Safener Only (R-29148, No Herbicide)

    • Herbicide Only (1N Nicosulfuron)

    • Herbicide Only (2N Nicosulfuron)

    • Safener + Herbicide (R-29148 + 1N Nicosulfuron)

    • Safener + Herbicide (R-29148 + 2N Nicosulfuron)

  • Data Collection (7, 14, and 21 Days After Treatment - DAT):

    • Visual Injury Assessment: Score phytotoxicity on a 0-100% scale (0 = no injury, 100 = plant death) or using the EWRC 1-9 scale.[2] Symptoms include stunting, chlorosis, and leaf malformation.[12]

    • Plant Height: Measure from the soil surface to the highest point of the newest fully expanded leaf.

    • Biomass Measurement (at 21 DAT): Harvest above-ground tissue, record fresh weight, then dry at 70°C to a constant weight to determine dry biomass.

The following diagram outlines this experimental workflow.

start Start seed_prep Maize Seed Preparation start->seed_prep treatment Seed Treatment Groups seed_prep->treatment untreated Untreated Control treatment->untreated Group 1 safened R-29148 Treated treatment->safened Group 2 growth Germination & Growth (to V2-V3 stage) untreated->growth safened->growth herbicide_app Post-emergence Herbicide Application growth->herbicide_app h0 0N Rate (Control) herbicide_app->h0 h1 1N Rate herbicide_app->h1 h2 2N Rate herbicide_app->h2 data_collection Data Collection (7, 14, 21 DAT) h0->data_collection h1->data_collection h2->data_collection end End data_collection->end

Caption: Workflow for the whole-plant phytotoxicity assessment.

Data Presentation:

Treatment GroupVisual Injury (%) (14 DAT)Plant Height (cm) (14 DAT)Dry Biomass (% of Control) (21 DAT)
Untreated Control035.2 ± 1.8100
R-29148 Only034.9 ± 2.199.1 ± 4.5
1N Nicosulfuron35.5 ± 4.224.1 ± 2.560.3 ± 7.1
2N Nicosulfuron68.2 ± 5.915.8 ± 1.925.7 ± 5.5
R-29148 + 1N Nicosulfuron5.1 ± 1.532.5 ± 2.092.4 ± 6.2
R-29148 + 2N Nicosulfuron15.8 ± 2.828.9 ± 2.378.6 ± 8.0

Values are hypothetical means ± standard deviation.

Tier 2: Enzymatic Activity Assays

This tier aims to provide a biochemical explanation for the whole-plant observations by measuring the activity of key detoxification enzymes.

Experimental Protocol:

  • Plant Material and Treatment: Establish experimental groups identical to Tier 1.

  • Tissue Sampling: Harvest leaf tissue from the youngest fully expanded leaf at 0, 24, 48, and 72 hours after herbicide application. Immediately freeze samples in liquid nitrogen and store at -80°C.

  • Protein Extraction: Homogenize frozen tissue in an appropriate extraction buffer to create a crude protein extract.

  • Cytochrome P450 Activity Assay: Measuring P450 activity directly with a sulfonylurea substrate is complex. A common proxy is to measure the O-dealkylation of a model substrate like 7-ethoxycoumarin, which fluoresces upon conversion to 7-hydroxycoumarin. The increase in fluorescence over time is proportional to P450 activity.

  • Glutathione S-Transferase (GST) Activity Assay: Measure the conjugation of glutathione to the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting conjugate can be measured spectrophotometrically at 340 nm.

  • Data Normalization: Quantify total protein concentration in each extract (e.g., using a Bradford assay) and express enzyme activity as nmol of product formed per minute per milligram of total protein.

Data Presentation:

Treatment GroupTime Post-Treatment (hr)P450 Activity (nmol/min/mg protein)GST Activity (nmol/min/mg protein)
Untreated Control480.5 ± 0.0855 ± 6.2
R-29148 Only481.8 ± 0.21150 ± 12.5
1N Nicosulfuron480.6 ± 0.1062 ± 7.1
R-29148 + 1N Nicosulfuron482.1 ± 0.25165 ± 15.8

Values are hypothetical means ± standard deviation, focusing on a key time point for clarity.

Synthesis and Interpretation

The expected outcome, if R-29148 is effective, is a significant reduction in visual phytotoxicity symptoms, stunting, and biomass loss in the safened plants compared to the unsafened plants treated with Nicosulfuron.[3] The Tier 2 data should provide the causal link: a significant increase in P450 and/or GST activity in the R-29148-treated plants.[2][6] This elevated enzymatic activity would lead to faster detoxification of the Nicosulfuron, preventing it from reaching phytotoxic concentrations at its target site, the ALS enzyme.[3]

If R-29148 treatment significantly induces P450 activity, it provides strong evidence for its potential as a safener for sulfonylurea herbicides. If only GST activity is induced with no corresponding whole-plant protection, it would suggest that GST-mediated conjugation is not a primary detoxification pathway for this class of herbicides in maize.

Conclusion and Future Directions

This guide outlines a logical and scientifically rigorous framework for evaluating the potential of the dichloroacetamide safener R-29148 to protect maize from sulfonylurea herbicide phytotoxicity. By integrating whole-plant bioassays with targeted biochemical analyses, this approach allows for a comprehensive assessment of efficacy and the underlying mechanism of action. Positive results from these experiments would warrant further investigation, including metabolite analysis using liquid chromatography-mass spectrometry (LC-MS) to directly track the formation of detoxified sulfonylurea metabolites in safened versus unsafened plants, and gene expression studies (qRT-PCR) to identify the specific P450 and GST genes upregulated by R-29148. Such data would be invaluable for the development of novel crop protection solutions.

References

  • Title: Current Advances in the Action Mechanisms of Safeners Source: CABI Digital Library URL: [Link]

  • Title: The selectivity and metabolism of sulfonamide herbicide safeners in crops Source: Newcastle University eTheses URL: [Link]

  • Title: Herbicide Safeners Increase Waxy Maize Tolerance to Nicosulfuron and Affect Weed Control Source: David Publishing URL: [Link]

  • Title: DICHLOROACETAMIDE safeners Source: PoisonSense URL: [Link]

  • Title: MODE OF SAFENING ACTION OF NAPHTHALIC ANHYDRIDE AGAINST INJURY OF SULFONYLUREA AND IMIDAZOLINONE HERBICIDES IN MAIZE Source: CABI Digital Library URL: [Link]

  • Title: Herbicide Safeners Expand Weed Control Options Source: Corteva Agriscience URL: [Link]

  • Title: Environmental occurrence, fate, and transformation of herbicide safeners Source: Iowa Research Online URL: [Link]

  • Title: Current Advances in the Action Mechanisms of Safeners Source: MDPI URL: [Link]

  • Title: Metabolism-based herbicide resistance: Regulation by safeners Source: ResearchGate URL: [Link]

  • Title: Herbicide Safeners, Additives and Formulants Source: British Crop Production Council URL: [Link]

  • Title: Risk Assessment of Sulfonylurea Herbicides Based on a Complex Bioindicator Source: MDPI URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine

This guide provides essential safety and logistical information for the proper disposal of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (also known as R-29148), a herbicide safener. As a laboratory professional, ensu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine (also known as R-29148), a herbicide safener. As a laboratory professional, ensuring the safe handling and disposal of chemical waste is not only a regulatory requirement but a cornerstone of a responsible and safe research environment. This document is structured to provide a clear, step-by-step protocol, grounded in established safety principles and regulatory frameworks.

Understanding the Compound and Its Hazards

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine is an organochlorine compound classified as a herbicide safener.[1] Its primary function is to protect crops from the phytotoxic effects of herbicides. A thorough understanding of its inherent hazards is the first step in safe disposal.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and inform the specific handling procedures outlined below.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation upon contact.
Eye IrritationH319Causes serious eye irritation upon contact.
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled.
The Cardinal Rule: Waste Characterization and Segregation

All waste generators are responsible for determining if their waste is hazardous.[2] Given the GHS classifications, 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine must be treated as hazardous waste.

Step-by-Step Pre-Disposal Protocol:

  • Do Not Dispose Down the Drain: As an organochlorine compound, it should not be disposed of via laboratory sinks.[2] This is to prevent the contamination of waterways and potential damage to plumbing and wastewater treatment systems.

  • Segregate Waste Streams: This compound should be collected in a dedicated hazardous waste container. Do not mix it with other waste streams, especially incompatible chemicals, to prevent dangerous reactions.[3][4]

  • Solid vs. Liquid Waste: Keep solid and liquid waste containing this chemical in separate, appropriately labeled containers.[5]

Step-by-Step Disposal Procedure

The disposal of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which manages hazardous waste from "cradle-to-grave".[6][7]

Protocol for Unused or Waste 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine:

  • Container Selection:

    • Use a container made of a material compatible with the chemical. The original container is often the best choice.[3]

    • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[3]

    • The label must include the full chemical name: "2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine".

    • Indicate the approximate quantity of the waste and the date of accumulation.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area that does not interfere with normal lab operations.[1][8]

    • Utilize secondary containment, such as a tray or tub, to contain any potential leaks or spills.[3][4][8]

    • Keep the container closed at all times, except when adding waste.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste handover, including any required documentation.

Protocol for Contaminated Materials and Empty Containers:

  • Contaminated Labware and Debris: Any materials such as gloves, absorbent pads, or glassware contaminated with 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine should be collected in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: Empty containers that held this chemical are also considered hazardous waste.

    • It is best practice to triple-rinse the container with a suitable solvent.[9][10] The rinsate must be collected and disposed of as hazardous waste.[10]

    • After triple-rinsing, deface or remove the original label and dispose of the container as instructed by your EHS office.[5] Never reuse empty pesticide or herbicide containers for other purposes.[11]

DisposalWorkflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated characterize Characterize as Hazardous Waste (Skin/Eye/Respiratory Irritant) start->characterize segregate Segregate from other waste streams characterize->segregate container Select Compatible Container segregate->container labeling Label: 'Hazardous Waste' + Chemical Name container->labeling storage Store in Designated Area with Secondary Containment labeling->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal via Certified Facility contact_ehs->disposal

Caption: Disposal workflow for 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Spills:

    • For small spills, use an absorbent material (such as vermiculite or sand) to contain the spill.

    • Scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Waste Minimization

The most effective way to manage laboratory waste is to minimize its generation in the first place.[8]

  • Purchase only what is needed: Avoid over-ordering to prevent the accumulation of expired or unused chemicals.[4]

  • Maintain an accurate inventory: This helps prevent the unnecessary purchase of duplicate chemicals.[4]

  • Reduce the scale of experiments: Where possible, use smaller quantities of materials.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, upholding the integrity of your research and your institution.

References

  • 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine - PubChem. National Center for Biotechnology Information. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Agricultural Waste Management: How to Safely Dispose of Pesticides and Hazardous Farm Materials. Advanced Environmental Solutions. [Link]

  • Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. ResearchGate. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information. [Link]

  • Safe Disposal of Herbicides and Pesticides. NEDT. [Link]

  • Safe disposal of pesticides. NSW Environment Protection Authority. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Disposal of Pesticides. National Pesticide Information Center. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine
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2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine
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